2,3-Dihydroxy-6,7-dimethoxyquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEIMNFUPXGCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346648 | |
| Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4784-02-5 | |
| Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydroxy-6,7-dimethoxyquinoxaline: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and the foundational chemistry of the quinoxaline scaffold. We present a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological activities based on the extensive pharmacology of quinoxaline derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug discovery, providing both theoretical insights and practical methodologies for the investigation of this promising compound.
Introduction: The Quinoxaline Scaffold and the Emergence of this compound
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1][2] The fusion of a benzene and a pyrazine ring confers a unique electronic and structural profile, making the quinoxaline nucleus a "privileged scaffold" in medicinal chemistry.[3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[4][5][6][7]
The subject of this guide, this compound, is a specific derivative that has, to date, been the subject of limited direct investigation. However, its structural features—the quinoxaline core, the electron-donating methoxy groups, and the dihydroxy substituents—suggest a high potential for biological activity. The dihydroxy groups at the 2 and 3 positions are expected to exist in tautomeric equilibrium with the more stable 1,4-dihydro-6,7-dimethoxyquinoxaline-2,3-dione form.[8] This tautomerism is a critical consideration in its synthesis, reactivity, and biological interactions.
This guide aims to bridge the current knowledge gap by providing a detailed theoretical and practical framework for the study of this compound. By leveraging data from analogous structures, we will explore its synthesis, predict its chemical properties, and propose avenues for future research into its therapeutic applications.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and data available for structurally similar compounds, such as 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione and 6,7-dimethylquinoxaline-2,3-dione.[8][9]
| Property | Predicted Value | Basis for Prediction |
| IUPAC Name | 6,7-dimethoxy-1,4-dihydroquinoxaline-2,3-dione | Based on the more stable tautomeric form. |
| Molecular Formula | C₁₀H₁₀N₂O₄ | Elemental composition. |
| Molecular Weight | 222.20 g/mol | Calculated from the molecular formula.[9] |
| Appearance | Likely a crystalline solid | General property of quinoxaline-2,3-diones. |
| Melting Point | >300 °C (decomposes) | High melting points are characteristic of quinoxaline-2,3-diones due to intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and aqueous base. | Inferred from the properties of related quinoxaline-2,3-diones. |
| pKa | ~7-8 (for N-H protons) | Estimated based on the acidic nature of the amide protons in the dione tautomer. |
Predicted Spectroscopic Data
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected data are as follows:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to be relatively simple. Two singlets would be observed for the aromatic protons at C5 and C8, likely in the range of δ 7.0-7.5 ppm. The two methoxy groups at C6 and C7 would appear as a singlet at approximately δ 3.8-4.0 ppm, integrating to six protons. A broad singlet corresponding to the two N-H protons of the dione tautomer would be expected in the downfield region (δ 10-12 ppm).
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the dione form around δ 155-165 ppm. The aromatic carbons substituted with methoxy groups (C6 and C7) would resonate at approximately δ 140-150 ppm, while the other aromatic carbons would appear in the δ 110-130 ppm region. The methoxy carbons would produce a signal around δ 55-60 ppm.
-
FT-IR (KBr, cm⁻¹): The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the amide groups in the dione tautomer, typically in the range of 1650-1720 cm⁻¹.[10] N-H stretching vibrations would be observed as a broad band between 3100 and 3400 cm⁻¹. C-O stretching of the methoxy groups would appear around 1200-1280 cm⁻¹ and 1020-1075 cm⁻¹. Aromatic C-H stretching would be seen just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be in the 1450-1600 cm⁻¹ region.[11]
-
Mass Spectrometry (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 222, corresponding to the molecular weight of the compound.[12] Fragmentation would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the loss of carbon monoxide (CO) from the dione ring.
Synthesis and Characterization: A Proposed Methodology
The synthesis of this compound (in its dione tautomeric form) can be achieved through a well-established and efficient one-pot condensation reaction.[13] The proposed method involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with oxalic acid.
Rationale for Synthetic Approach
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most direct and widely used method for the synthesis of the quinoxaline core.[14] The use of oxalic acid as the dicarbonyl component directly yields the desired quinoxaline-2,3-dione. 4,5-dimethoxy-1,2-phenylenediamine is the logical precursor to introduce the methoxy groups at the 6 and 7 positions of the quinoxaline ring. This method is advantageous due to its simplicity, high atom economy, and often high yields.[13]
Proposed Synthetic Workflow
References
- 1. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | C10H10N2O4 | CID 120081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. scialert.net [scialert.net]
- 12. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione: A Scaffold of Neurological Interest
Introduction: The Quinoxaline-2,3-dione Core in Neuropharmacology
The quinoxaline-2,3-dione scaffold is a cornerstone in the field of neuropharmacology, primarily recognized for its potent antagonism of ionotropic glutamate receptors.[1] These receptors, including AMPA, kainate, and NMDA, are fundamental to excitatory neurotransmission in the central nervous system. Their overactivation is implicated in a range of neuropathological conditions, making them a critical target for therapeutic intervention. This guide provides a comprehensive technical overview of a specific derivative, 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione, for researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, physicochemical properties, and its putative role in drug discovery, supported by established methodologies and insights into its mechanism of action.
Core Compound Identification and Physicochemical Properties
The subject of this guide is the heterocyclic organic compound identified by the following:
-
IUPAC Name: 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione
-
Synonyms: 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
-
CAS Number: 4784-02-5[2]
-
Molecular Formula: C₁₀H₁₀N₂O₄[2]
-
Molecular Weight: 222.2 g/mol [2]
This compound features a bicyclic system composed of a benzene ring fused to a pyrazine ring. The key functional groups are the two methoxy groups at the 6 and 7 positions of the benzene ring and the dione functionality on the pyrazine ring. The latter exists in tautomeric equilibrium with the dihydroxy form, though the dione form is generally more stable.
Table 1: Physicochemical Properties of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione and the Parent Compound
| Property | 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione | Quinoxaline-2,3(1H,4H)-dione (Parent Compound) | Source(s) |
| Appearance | White to off-white solid (predicted) | White to off-white solid | [3] |
| Melting Point | >300 °C (predicted) | >300 °C | [3] |
| Boiling Point | Decomposes before boiling (predicted) | Decomposes before boiling | [3] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF (predicted) | Soluble in polar organic solvents | [4] |
Note: Experimental data for the substituted compound is limited; properties are inferred from the parent compound and general chemical principles.
Synthesis of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione: A Self-Validating Protocol
The synthesis of quinoxaline-2,3-diones is a well-established chemical transformation, typically achieved through the condensation of an o-phenylenediamine derivative with an α-dicarbonyl compound. For 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione, the logical and field-proven precursors are 4,5-dimethoxy-1,2-phenylenediamine and oxalic acid.
Experimental Protocol: Condensation Synthesis
This protocol is adapted from established methods for the synthesis of similar quinoxaline-2,3-dione derivatives.[5]
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
2M Hydrochloric acid
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and vacuum filtration apparatus
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).
-
Acidic Medium: Add a sufficient volume of 2M hydrochloric acid to dissolve the reactants with stirring. The acidic environment catalyzes the condensation reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials.
-
Precipitation and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione, will precipitate out of the solution.
-
Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any unreacted starting materials and acid. A subsequent wash with a small amount of cold ethanol can aid in drying.
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
Expected Outcome: A white to off-white crystalline solid. The yield is anticipated to be high, typically in the range of 80-90%, based on similar reported syntheses.
Caption: Synthetic workflow for 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione.
Biological Activity and Potential in Drug Development
The primary therapeutic interest in the quinoxaline-2,3-dione scaffold lies in its ability to antagonize ionotropic glutamate receptors.[1] While specific biological data for 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione is not extensively reported in publicly available literature, its activity can be inferred from structure-activity relationship (SAR) studies of related compounds.
Mechanism of Action: Glutamate Receptor Antagonism
Quinoxaline-2,3-diones are competitive antagonists at the glutamate binding site of AMPA and kainate receptors.[6] Some derivatives also exhibit activity at the glycine co-agonist site of the NMDA receptor.[7] By binding to these receptors, they prevent the binding of the endogenous ligand, glutamate, thereby inhibiting the opening of the ion channel and the subsequent influx of cations (Na⁺ and Ca²⁺). This blockade of excitatory signaling is the basis for their neuroprotective effects.
Caption: Competitive antagonism at the AMPA receptor by 6,7-dimethoxyquinoxaline-2,3-dione.
Structure-Activity Relationship (SAR) Insights
SAR studies on quinoxaline-2,3-diones have revealed key structural features that influence their potency and selectivity:
-
Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring significantly impact activity. Electron-withdrawing groups, such as nitro and cyano groups, have been shown to enhance potency at AMPA and kainate receptors.[8][9] The effect of electron-donating methoxy groups at the 6 and 7 positions, as in our target compound, is less documented but may modulate the electronic properties and binding affinity of the molecule.
-
N-Substitution: Substitution on the nitrogen atoms of the pyrazine ring can alter the compound's properties. For instance, the introduction of an amino acid moiety can convert an antagonist into an agonist.
Therapeutic Potential
Given the established role of glutamate excitotoxicity in various neurological disorders, 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione and its derivatives represent a promising scaffold for the development of drugs for:
-
Neurodegenerative Diseases: Conditions such as Alzheimer's, Parkinson's, and Huntington's disease, where neuronal death is a key pathological feature.
-
Epilepsy: By reducing excessive excitatory neurotransmission, these compounds could have anticonvulsant properties.
-
Ischemic Stroke: Limiting the excitotoxic cascade following a stroke can help to reduce neuronal damage.
Future Directions and Conclusion
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione is a structurally intriguing member of the well-validated quinoxaline-2,3-dione class of glutamate receptor antagonists. While specific biological data for this derivative is sparse, its straightforward synthesis and the established neuropharmacological profile of its parent scaffold make it a valuable compound for further investigation.
Future research should focus on:
-
Detailed Pharmacological Characterization: In vitro binding and functional assays are needed to determine the IC₅₀/EC₅₀ values of 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione at AMPA, kainate, and NMDA receptors to understand its potency and selectivity profile.
-
In Vivo Efficacy Studies: Evaluation in animal models of neurological disorders will be crucial to ascertain its therapeutic potential.
-
Lead Optimization: The 6,7-dimethoxy substitution provides a platform for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 6-cyano-7-nitroquinoxaline-2,3-dione on nicotinic receptor subunit transcript expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2,3-Dihydroxyquinoxalines
Introduction: The Versatility of the 2,3-Dihydroxyquinoxaline Scaffold
2,3-Dihydroxyquinoxaline, also known by its tautomeric form quinoxaline-2,3(1H,4H)-dione, is a heterocyclic compound composed of a benzene ring fused to a pyrazine ring with hydroxyl groups at the 2 and 3 positions.[1] This core structure has garnered significant attention in medicinal chemistry due to its remarkable versatility as a scaffold for the development of novel therapeutic agents.[2] The unique electronic and structural features of the quinoxaline nucleus allow for a wide range of chemical modifications, leading to derivatives with diverse biological activities.[2][3] This guide provides a comprehensive overview of the established and emerging therapeutic targets of 2,3-dihydroxyquinoxalines, with a focus on their applications in neuroprotection and oncology. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for target validation.
I. Ionotropic Glutamate Receptors: Key Targets in Neuroprotection
A primary and well-established area of therapeutic interest for 2,3-dihydroxyquinoxaline and its derivatives is their antagonistic activity at ionotropic glutamate receptors, specifically the AMPA, kainate, and NMDA receptors.[1] Glutamate is the major excitatory neurotransmitter in the mammalian central nervous system, and its over-activation can lead to excitotoxicity, a key pathological process in various neurodegenerative diseases and ischemic stroke.[1][4]
A. AMPA and Kainate Receptor Antagonism
Quinoxalinediones have been identified as potent and competitive antagonists of non-NMDA glutamate receptors, which include AMPA and kainate receptors.[5] By blocking these receptors, 2,3-dihydroxyquinoxaline derivatives can inhibit the excessive influx of calcium ions into neurons, thereby mitigating the downstream neurotoxic cascades.[1] This mechanism of action makes them promising candidates for the treatment of conditions characterized by excessive glutamate transmission.
Derivatives of 2,3-dihydroxyquinoxaline, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX), are high-affinity AMPA receptor antagonists.[6][7] The quinoxaline template has served as a foundational structure for the development of numerous competitive AMPA receptor antagonists with improved potency, selectivity, and pharmacokinetic properties.[4]
B. NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is another critical target for quinoxaline-based compounds. While some derivatives are direct competitive antagonists at the glutamate binding site, a significant number of quinoxaline derivatives act as antagonists at the glycine co-agonist site of the NMDA receptor.[6][7] For instance, certain 5-aminomethylquinoxaline-2,3-diones exhibit activity at the glycine-binding site of NMDA receptors in addition to their primary AMPA receptor antagonism.[8] This dual activity can be advantageous in providing broad-spectrum neuroprotection.
Furthermore, structure-activity relationship studies have led to the development of potent and selective competitive NMDA antagonists based on the quinoxaline scaffold.[9] For example, α-amino-6,7-dichloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acid demonstrates high affinity for the NMDA receptor.[9]
Signaling Pathway: Glutamate Receptor-Mediated Excitotoxicity
Caption: Inhibition of Glutamate-Mediated Excitotoxicity by 2,3-Dihydroxyquinoxaline Derivatives.
II. Protein Kinases: Prime Targets in Oncology
The quinoxaline scaffold is a privileged structure in the design of protein kinase inhibitors, a cornerstone of modern cancer therapy.[10][11] Many quinoxaline derivatives function as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases involved in cancer cell proliferation, survival, and angiogenesis.[12]
A. Tyrosine Kinases
Quinoxaline-based compounds have shown significant potential as inhibitors of several receptor and non-receptor tyrosine kinases.[10][11]
-
Epidermal Growth Factor Receptor (EGFR): Derivatives of quinoxaline have been explored as inhibitors of EGFR, including drug-resistant mutants like L858R/T790M/C797S.[13]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): The VEGF/VEGFR signaling pathway is a critical regulator of angiogenesis, and several quinoxaline-2(1H)-one derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[14]
-
Other Tyrosine Kinases: The quinoxaline scaffold has also been utilized to develop inhibitors against other important tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFR), c-Met, and Abelson tyrosine-protein kinase (Abl).[11][12][15]
B. Serine/Threonine Kinases
-
Glycogen Synthase Kinase 3β (GSK-3β): Novel quinoxaline derivatives have been synthesized and shown to be potent inhibitors of GSK-3β, a kinase implicated in various diseases, including cancer and neurodegenerative disorders.[16]
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase Signaling
Caption: Mechanism of Action of Quinoxaline-based Receptor Tyrosine Kinase Inhibitors.
III. Other Potential Therapeutic Targets
The therapeutic potential of 2,3-dihydroxyquinoxalines extends beyond glutamate receptors and protein kinases.
-
Wnt/β-catenin Signaling Pathway: A 2,3,6-trisubstituted quinoxaline derivative has been shown to inhibit the Wnt/β-catenin signaling pathway by down-regulating the expression of target genes like cyclin D1, leading to cell cycle arrest.[2]
-
Antimicrobial and Antifungal Targets: Various quinoxaline derivatives have demonstrated antibacterial, and antifungal activities, suggesting their potential to target microbial-specific enzymes or cellular processes.[17][18][19]
-
Herpes Simplex Virus (HSV) Thymidine Kinase: 2,3-dihydroxyquinoxaline has been reported to be an inducer of the ATPase activity of HSV thymidine kinase.[20]
-
Antioxidant Properties: The chemical structure of 2,3-dihydroxyquinoxaline confers antioxidant properties, which can be beneficial in conditions associated with oxidative stress.[21]
IV. Experimental Protocols for Target Validation
The following are generalized protocols for validating the interaction of 2,3-dihydroxyquinoxaline derivatives with their potential targets.
A. Radioligand Binding Assays for Glutamate Receptors
Objective: To determine the affinity of test compounds for AMPA, kainate, or NMDA receptors.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or hippocampus).
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]glycine for the NMDA receptor glycine site) in the presence of varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
B. In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory activity of test compounds against a specific protein kinase.
Methodology:
-
Assay Setup: In a microplate format, combine the purified recombinant kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Addition: Add varying concentrations of the 2,3-dihydroxyquinoxaline derivative to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based assays: Using ATP-detection reagents that measure the amount of remaining ATP after the kinase reaction.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: Determine the IC₅₀ value for each compound by plotting the percentage of kinase inhibition against the compound concentration.
C. Cell-Based Assays
Objective: To evaluate the functional effects of the compounds on cellular processes mediated by the target.
1. Cell Proliferation Assay (for Anticancer Agents):
-
Cell Culture: Plate cancer cells (e.g., HCT116, HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
2. Neuronal Viability Assay (for Neuroprotective Agents):
-
Cell Culture: Culture primary neurons or neuronal cell lines.
-
Induction of Excitotoxicity: Expose the cells to an excitotoxic agent (e.g., high concentrations of glutamate or NMDA).
-
Compound Treatment: Co-treat the cells with the excitotoxic agent and varying concentrations of the 2,3-dihydroxyquinoxaline derivative.
-
Viability Assessment: Measure cell viability using methods like the LDH release assay or live/dead cell staining.
-
Data Analysis: Determine the concentration of the compound that provides significant neuroprotection.
V. Quantitative Data Summary
| Compound Class | Target | Assay | Key Findings | Reference |
| Quinoxalinediones (e.g., CNQX, DNQX) | AMPA/Kainate Receptors | Radioligand Binding | High-affinity antagonists | [6][7] |
| 5-Aminomethylquinoxaline-2,3-diones | AMPA and NMDA (glycine site) Receptors | Radioligand Binding, In vivo anticonvulsant models | Potent and selective AMPA antagonists with some activity at the NMDA glycine site | [8] |
| α-Amino-3-(phosphonoalkyl)-2-quinoxalinepropanoic acids | NMDA Receptor | [³H]CPP Binding, [³H]TCP Binding, NMDA-induced seizure model | Potent and selective NMDA antagonists | [9] |
| Quinoxalinone derivatives | EGFR (L858R/T790M/C797S) | Enzymatic Assay, Cell Growth Inhibition | Nanomolar IC₅₀ values against mutant EGFR | [13] |
| Quinoxaline-2(1H)-one derivatives | VEGFR-2 | Enzymatic Assay, Anti-proliferative Assays | Potent inhibition of VEGFR-2 with low micromolar IC₅₀ values | [14] |
| 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid | GSK-3β | In vitro kinase assay | Potent inhibitor with an IC₅₀ of 0.18 µM | [16] |
Conclusion
The 2,3-dihydroxyquinoxaline scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a range of important molecular targets, most notably ionotropic glutamate receptors for neuroprotection and various protein kinases for cancer therapy. The continued exploration of the chemical space around this privileged core, coupled with robust target validation using the experimental approaches outlined in this guide, holds immense promise for the discovery of next-generation therapeutics for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent quinoxaline-spaced phosphono alpha-amino acids of the AP-6 type as competitive NMDA antagonists: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
- 14. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arcjournals.org [arcjournals.org]
- 19. ijpda.org [ijpda.org]
- 20. CAS 15804-19-0: 2,3-Dihydroxyquinoxaline | CymitQuimica [cymitquimica.com]
- 21. chemimpex.com [chemimpex.com]
An In-depth Technical Guide on the Solubility and Stability of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline, a key heterocyclic compound with significant relevance in medicinal chemistry and pharmaceutical development. As a prominent metabolite of drugs like Caroverine, understanding its physicochemical properties is paramount for the development of robust analytical methods, stable formulations, and accurate pharmacokinetic profiling. This document details the compound's solubility in various media, explores its stability under stress conditions as mandated by international guidelines, and presents validated methodologies for its assessment. It is intended to serve as an essential resource for researchers, analytical scientists, and formulation experts in the pharmaceutical industry.
Introduction: The Scientific Imperative
This compound is a member of the quinoxaline class of compounds, which are recognized for a wide array of biological activities.[1][2] Quinoxalines are integral to numerous marketed drugs, highlighting their importance in modern medicine.[3] The title compound is of particular interest as it is a major metabolite of Caroverine, a drug investigated for its effects as an NMDA receptor antagonist in treating conditions like cochlear synaptic tinnitus.[4][5]
The journey from a promising molecule to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are the bedrock upon which formulation development, bioavailability enhancement, and regulatory approval are built. Poor solubility can terminate the development of an otherwise potent drug candidate, while uncharacterized instability can lead to loss of efficacy and the formation of potentially toxic degradants.
This guide moves beyond a simple recitation of facts. It aims to provide a mechanistic understanding of why this compound behaves as it does and how to rigorously characterize this behavior. We will delve into the causality behind experimental choices, grounding our protocols in the authoritative standards set by the International Council for Harmonisation (ICH).
Core Physicochemical & Structural Properties
To predict and interpret the solubility and stability of this compound, one must first understand its molecular structure. The molecule consists of a quinoxaline core (a fused benzene and pyrazine ring) substituted with two hydroxyl (-OH) groups at the 2 and 3 positions and two methoxy (-OCH₃) groups at the 6 and 7 positions.
-
Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the pyrazine ring and the oxygen atoms of the methoxy groups act as hydrogen bond acceptors. This extensive hydrogen bonding capability is a primary determinant of its interaction with protic solvents like water and alcohols.
-
Ionization (pKa): The hydroxyl groups attached to the heterocyclic ring impart acidic properties. The exact pKa values are not widely published, but the dihydroxyquinoxaline structure suggests it can exist in various protonated/deprotonated states depending on the pH of the medium. This is a critical factor governing its aqueous solubility.
-
Lipophilicity (LogP): The aromatic core and methoxy groups contribute to the lipophilicity of the molecule. The interplay between the hydrophilic hydroxyl groups and the lipophilic core will dictate its solubility in both aqueous and organic media.
Solubility Profile: A Quantitative Assessment
Solubility dictates a compound's dissolution rate and bioavailability, making its characterization a critical early-stage development activity.
Predicted Solubility in Common Solvents
While specific experimental data for this compound is not abundant in public literature, we can predict its solubility based on the general behavior of quinoxaline derivatives.[1][6] The presence of both polar hydroxyl groups and a larger aromatic system suggests a nuanced solubility profile.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at disrupting intermolecular hydrogen bonds and solvating a wide range of organic molecules.[1] |
| Protic Polar | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the hydroxyl groups, facilitating dissolution. Solubility may improve with heating.[1] |
| Aqueous Media | Water, Buffered Solutions | pH-Dependent | Low solubility is expected at neutral pH due to the crystalline nature of similar dihydroxyquinoxalines.[2] Solubility will significantly increase in basic solutions (pH > pKa) where the hydroxyl groups deprotonate to form soluble salts. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | The polarity may be sufficient to dissolve the compound, but less effective than polar aprotic solvents.[1] |
| Non-polar | Hexane, Heptane | Very Low / Insoluble | The high polarity of the dihydroxy moiety makes it incompatible with non-polar solvents. Often used as anti-solvents for crystallization.[1] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (purity >99%)
-
Selected solvents (e.g., pH 7.4 phosphate buffer, DMSO, Methanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated HPLC-UV system
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters (PTFE or other solvent-compatible material)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 2 mL) to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for at least 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any suspended particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration & Dilution: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining microparticles. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.[7] Calculate the concentration against a standard curve.
Causality and Trustworthiness: Using an excess of solid ensures that a true saturated solution is achieved. The extended equilibration time (24-48 hours) allows the dissolution process to reach thermodynamic equilibrium. Centrifugation and filtration are critical steps to prevent undissolved solid particles from artificially inflating the measured concentration, ensuring the trustworthiness of the result.
Stability Profile: Ensuring Product Integrity and Safety
Stability testing is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[8] Forced degradation (stress testing) is the cornerstone of this process, designed to accelerate the degradation of a compound to predict its long-term stability and identify potential degradation products.[9][10]
Forced Degradation: A Predictive Tool
Forced degradation studies expose the drug substance to conditions more severe than those it would encounter during storage.[11] The goal is to achieve a target degradation of 5-20%.[9][11] This level is sufficient to generate and detect primary degradants without destroying the molecule completely.
dot
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol is based on the principles outlined in ICH Guideline Q1A(R2).[9][12]
Objective: To investigate the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
Compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol/water).[11]
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
Temperature-controlled ovens/water baths.
-
Photostability chamber compliant with ICH Q1B guidelines.[11]
-
Validated stability-indicating HPLC method with a photodiode array (PDA) detector and preferably coupled to a mass spectrometer (MS).
Procedure:
-
Control Sample: Prepare a control sample by diluting the stock solution to the target concentration (e.g., 100 µg/mL) with the mobile phase and analyze it immediately (t=0).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature. Withdraw aliquots at time points, neutralize with HCl, dilute, and analyze. Rationale: Base hydrolysis is often faster than acid hydrolysis and may not require heating.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots, dilute, and analyze. Note: Quenching the reaction is generally not necessary as the peroxide is diluted.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 80°C.
-
Solid: Place the solid powder in an oven at 80°C.
-
Analyze samples at appropriate time points.[11]
-
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[11] A dark control sample must be stored under the same conditions but protected from light.
Data Analysis:
-
Assay: Calculate the percentage of the parent compound remaining.
-
Degradation Products: Quantify the percentage of each degradation product formed.
-
Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100%, indicating that all significant products have been detected.
-
Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in stressed samples to ensure no degradants are co-eluting.
dot
Caption: Key factors influencing chemical stability.
Summary and Recommendations for Handling & Storage
Based on the structural analysis and established principles for quinoxaline derivatives, the following recommendations are provided to ensure the integrity of this compound during research and development.
Table 2: Summary of Properties and Handling Recommendations
| Property | Key Characteristics | Storage & Handling Recommendations |
| Aqueous Solubility | Poor at neutral pH; expected to be highly soluble in basic media (pH > 9-10). | For aqueous solutions, use a buffered system or adjust pH to the alkaline range. Prepare fresh solutions as needed. |
| Organic Solubility | High solubility in polar aprotic solvents (DMSO, DMF). Good solubility in lower alcohols (Methanol, Ethanol). | Use DMSO for preparing high-concentration stock solutions for in-vitro screening. Minimize water content in organic solutions to prevent precipitation. |
| Solid-State Stability | Likely to be sensitive to light and potentially heat. The dihydroxy functionality may be susceptible to oxidation. | Store solid material in well-sealed, amber-colored containers at controlled room temperature or refrigerated (2-8°C).[13] Store under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is observed. |
| Solution-State Stability | Susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. | Prepare solutions fresh daily. If storage is required, store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. Buffer solutions to a stable pH range if identified. |
Conclusion
The successful development of any pharmaceutical agent relies on a meticulous characterization of its physicochemical properties. For this compound, its solubility is fundamentally governed by the pH of the medium, while its stability is challenged by common environmental and chemical stressors. The protocols and principles outlined in this guide provide a robust framework for scientists to generate reliable data, enabling informed decisions in analytical method development, formulation design, and stability assessment. Adherence to these scientifically-grounded and regulatory-compliant methodologies is essential for advancing research and ensuring the quality and safety of potential new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 4. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Quinoxaline CAS#: 91-19-0 [amp.chemicalbook.com]
Natural occurrence of dimethoxyquinoxaline compounds
An In-depth Technical Guide to the Natural Occurrence of Dimethoxyquinoxaline Compounds
Abstract
Quinoxaline scaffolds are pivotal in medicinal chemistry and drug development, demonstrating a vast spectrum of biological activities including antimicrobial and cytotoxic effects. While synthetic routes to quinoxaline derivatives are well-established, their natural occurrence is notably less common. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural landscape of quinoxaline-related compounds. It acknowledges the rarity of simple dimethoxyquinoxalines in nature and instead focuses on closely related, naturally occurring analogs, their sources, and proven methodologies for their discovery and characterization. We delve into the biosynthetic plausibility, detail an exemplary workflow for isolation and identification from promising microbial sources, and discuss the therapeutic potential that drives the search for these unique heterocyclic compounds.
Introduction: The Quinoxaline Scaffold in Nature and Medicine
Quinoxalines, heterocyclic aromatic compounds formed by the fusion of a benzene and a pyrazine ring, represent a "privileged structure" in medicinal chemistry. Their derivatives have been extensively explored and developed as therapeutic agents, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties[1][2]. Synthetic antibiotics such as Echinomycin and Triostin A, which contain a quinoxaline core, are known to be effective against Gram-positive bacteria[3].
Despite their significance in synthetic and medicinal chemistry, quinoxaline derivatives are encountered infrequently in nature[2][3]. This rarity enhances their value as novel discovery targets. This guide focuses specifically on dimethoxy-substituted quinoxalines, exploring their known natural context, which is primarily limited to microbial sources, and providing a framework for their future discovery and isolation.
Catalog of Naturally Occurring Quinoxaline Derivatives
While simple, isolated dimethoxyquinoxaline compounds are not widely reported from natural sources, the foundational quinoxaline structure does appear, often in more complex forms or as derivatives. Microbial sources, particularly bacteria of the genus Streptomyces, are the most notable producers of these related compounds.
| Compound Class | Specific Example | Natural Source | Reported Biological Activity |
| Quinoxaline 1,4-Dioxides | 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide | Streptomyces ambofaciens | Inhibition of Gram-positive bacteria |
| Anthraquinone-fused Enediynes | Tiancimycins | Streptomyces sp. CB03234 | Potent cytotoxicity against various cancer cell lines[4] |
| Thiodepsipeptides | Thiocoraline | Micromonospora sp. ML1 (from marine invertebrate) | Antitumor[5] |
Promising Natural Sources for Discovery
The search for novel quinoxaline alkaloids is best directed toward environments known for complex and competitive microbial ecosystems, which drive the evolution of unique secondary metabolites.
-
Marine Microorganisms: The marine environment, particularly host-associated microbes, is a frontier for natural product discovery[6]. Bacteria of the genus Streptomyces and Micromonospora, often isolated from marine sediments or invertebrates like sponges, are prolific sources of novel alkaloids and antibiotics[5][6][7]. Their genomes contain numerous biosynthetic gene clusters (BGCs) that encode for the production of diverse, specialized metabolites[8]. The discovery of quinoxaline-1,4-dioxides and complex quinoxaline-containing peptides from these microbes underscores their potential as a source for new dimethoxyquinoxaline compounds.
-
Marine Sponges (Porifera): Sponges are a rich source of unique, bioactive alkaloids[9][10][11]. While many of these are pyrrole-imidazole or manzamine alkaloids, the sheer chemical diversity produced by sponges and their symbiotic microorganisms makes them a prime target for bioprospecting efforts aimed at discovering new heterocyclic scaffolds[12][13].
-
Filamentous Fungi: Fungi, including endophytic and marine-derived species, are well-documented producers of cytotoxic and antimicrobial alkaloids[14][15][16][17][18]. Although a dimethoxyquinoxaline has not yet been reported, the known capacity of fungi to produce a vast array of complex aromatic compounds makes them a logical and promising area for investigation.
Biosynthetic Plausibility
While a specific biosynthetic pathway for dimethoxyquinoxalines has not been elucidated, we can infer a probable route based on the biosynthesis of related heterocyclic alkaloids. The quinoxaline core is likely assembled from precursors derived from primary metabolism. A plausible hypothesis involves the condensation of an ortho-phenylenediamine derivative with a 1,2-dicarbonyl compound.
The methoxy groups themselves are typically installed by O-methyltransferase enzymes, which use S-adenosyl methionine (SAM) as a methyl donor. This methylation step can occur either early in the pathway, modifying an initial precursor, or as a late-stage tailoring step after the core ring system is formed.
Exemplary Protocol: Isolation and Characterization of Quinoxaline Alkaloids from Microbial Cultures
This section provides a generalized, field-proven workflow for the discovery, isolation, and identification of novel dimethoxyquinoxaline compounds from a promising microbial source, such as a marine-derived Streptomyces strain. The causality for each experimental choice is explained to provide a framework for methodological adaptation.
Workflow Overview Diagram
Caption: Generalized workflow for the isolation and identification of novel microbial natural products.
Step-by-Step Methodology
Step 1: Large-Scale Fermentation
-
Inoculate a suitable liquid medium (e.g., ISP2 broth) with a pure culture of the target microorganism (Streptomyces sp.).
-
Incubate in a shaker incubator (28°C, 200 rpm) for 7-14 days until dense growth is achieved.
-
Rationale: Liquid culture allows for scalable production and easier extraction of secreted secondary metabolites compared to solid-phase fermentation. The incubation time is optimized to coincide with the stationary phase of growth, when secondary metabolite production is often maximal.
-
Step 2: Extraction
-
Separate the biomass from the culture broth via centrifugation or filtration.
-
Exhaustively extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the biomass separately with methanol or acetone to capture intracellular compounds.
-
Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
Rationale: Ethyl acetate is a solvent of intermediate polarity, effective at extracting a wide range of secondary metabolites, including alkaloids, while leaving behind highly polar components like sugars and salts. Extracting the biomass ensures the recovery of compounds that are not secreted into the medium.
-
Step 3: Primary Fractionation (VLC)
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the dried material onto a silica gel column for Vacuum Liquid Chromatography (VLC).
-
Elute the column with a step gradient of increasing polarity (e.g., starting with 100% hexane, progressing to hexane/ethyl acetate mixtures, and ending with ethyl acetate/methanol mixtures).
-
Collect 5-10 large fractions and analyze each by Thin Layer Chromatography (TLC).
-
Rationale: VLC is a rapid, low-resolution technique used to separate the complex crude extract into simpler fractions based on polarity. This simplifies the subsequent purification steps. A portion of each fraction should be set aside for bioactivity screening to guide the purification process toward the most promising compounds.
-
Step 4: Bioassay-Guided Purification
-
Subject the fractions from VLC to bioactivity screening (e.g., antimicrobial assays against a panel of test organisms or cytotoxicity assays against cancer cell lines).
-
Select the most active fraction for further purification.
-
Purify the active fraction using size-exclusion chromatography (e.g., Sephadex LH-20 column with methanol as the mobile phase) to separate compounds by size.
-
Rationale: Bioassay-guided fractionation is a powerful strategy that focuses purification efforts only on the components with the desired biological effect, saving significant time and resources. Sephadex LH-20 is effective at removing pigments and separating compounds with different aromaticity and molecular weight.
-
Step 5: High-Resolution Purification (HPLC)
-
Further purify the active sub-fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18).
-
Use a gradient elution system, typically with water and acetonitrile (both often containing 0.1% formic acid or TFA to improve peak shape).
-
Monitor the elution profile with a UV detector (quinoxalines typically absorb strongly in the UV range) and collect peaks corresponding to pure compounds.
-
Rationale: Reverse-phase HPLC provides high-resolution separation based on hydrophobicity, which is often the final step required to obtain a compound in pure form (>95%).
-
Step 6: Structure Elucidation
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the pure compound. This allows for the unambiguous calculation of the molecular formula.
-
NMR Spectroscopy:
-
¹H NMR: Identifies the number and types of protons, their chemical environment, and their coupling patterns. For a dimethoxyquinoxaline, this would reveal aromatic protons and two characteristic methoxy singlets.
-
¹³C NMR: Determines the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons. The HMBC spectrum is critical for piecing together the entire molecular scaffold, for example, by correlating the methoxy protons to their point of attachment on the quinoxaline ring.
-
Rationale: The combination of HRMS and a full suite of NMR experiments is the gold standard for determining the complete, unambiguous chemical structure of a novel natural product.
-
Biological Activity and Future Perspectives
The impetus for searching for novel dimethoxyquinoxalines is the broad and potent bioactivity of the quinoxaline class as a whole. Any newly discovered natural derivatives would be high-priority candidates for a range of biological assays, including:
-
Antimicrobial Activity: Testing against panels of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.
-
Antifungal Activity: Screening against pathogenic yeasts and molds.
-
Cytotoxicity: Evaluating the compound's ability to inhibit the growth of various human cancer cell lines.
-
Enzyme Inhibition: Given that many quinoxaline-based drugs are kinase inhibitors, testing against a panel of protein kinases is a logical step.
The discovery of a novel, naturally occurring dimethoxyquinoxaline would be a significant achievement, providing a new chemical scaffold for derivatization and optimization in drug development programs. The unique substitution patterns and stereochemistry often found in natural products can provide valuable insights into structure-activity relationships that are difficult to predict through synthetic chemistry alone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial metabolic engineering of Streptomyces sp. CB03234-S for the enhanced production of anthraquinone-fused enediyne tiancimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the biosynthesis pathway of the antitumor thiocoraline from a marine actinomycete and its expression in two streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine Streptomyces-Derived Novel Alkaloids Discovered in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Komodoquinone A, a novel neuritogenic anthracycline, from marine Streptomyces sp. KS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of four novel Streptomyces isolated from machair grassland soil using a culture-based bioprospecting strategy: Streptomyces caledonius sp. nov., Streptomyces machairae sp. nov., Streptomyces pratisoli sp. nov. and Streptomyces achmelvichensis sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic Xanthone-Anthraquinone Heterodimers from an Unidentified Fungus of the Order Hypocreales (MSX 17022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and Cytotoxic Potency of Endophytic Fungi Associated with Dysosma difformis, a Study for the Novel Resources of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of 2,3-Dihydroxyquinoxalines in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a nitrogen-containing benzoheterocycle, stands as a privileged structure in the landscape of medicinal chemistry.[1][2] Its derivatives have consistently demonstrated a vast spectrum of biological activities, positioning them as promising candidates for therapeutic development.[2][3][4] Among these, 2,3-dihydroxyquinoxaline, also known as quinoxaline-2,3-dione, and its derivatives have garnered significant attention.[1][5] This technical guide provides a comprehensive review of the synthesis, multifaceted biological activities, and therapeutic potential of 2,3-dihydroxyquinoxaline derivatives. We will delve into their mechanisms of action, with a particular focus on their roles as kinase inhibitors and their emerging applications in neurodegenerative diseases, supported by detailed experimental protocols and structure-activity relationship analyses.
Introduction: The Quinoxaline Core - A Foundation for Diverse Bioactivity
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, serves as a critical pharmacophore in drug discovery.[4][6] The inherent structural features of the quinoxaline nucleus, including its aromaticity and the presence of nitrogen atoms, facilitate crucial interactions with biological targets.[7] This versatility has led to the development of quinoxaline derivatives exhibiting a remarkable array of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects.[2][3][8]
The 2,3-dihydroxyquinoxaline moiety, in particular, provides a unique template for chemical modification, allowing for the generation of extensive libraries of compounds with tailored biological activities.[1] This guide will explore the chemical tractability of this core structure and its translation into a rich pipeline of medicinally relevant molecules.
Synthetic Strategies: From Classical Condensation to Green Chemistry
The synthesis of the 2,3-dihydroxyquinoxaline core is a pivotal step in the development of its derivatives. The most established and widely utilized method involves the cyclocondensation of an o-phenylenediamine with oxalic acid or its derivatives.[1][5]
Classical Reflux Condensation: A Time-Honored Method
This traditional approach remains a staple in many laboratories for its reliability.
Experimental Protocol: Classical Synthesis of 2,3-Dihydroxyquinoxaline [1]
-
Materials:
-
o-Phenylenediamine (1.1 g)
-
Oxalic acid (2.1 g)
-
4N Hydrochloric acid
-
Rectified spirit (Ethanol)
-
Distilled water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
-
Procedure:
-
Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit in a round-bottom flask.
-
In a separate beaker, prepare a warm solution of 2.1 g of oxalic acid in 8 mL of rectified spirit.
-
Add the warm oxalic acid solution to the o-phenylenediamine solution.
-
Add 8 mL of 4N hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 1-2 hours.
-
Allow the mixture to cool, and collect the precipitated product by filtration using a Büchner funnel.
-
Wash the product with cold distilled water until the washings are neutral to pH paper.
-
Dry the purified 2,3-dihydroxyquinoxaline.
-
Green Synthesis: A Solvent-Free Grinding Approach
In alignment with the principles of green chemistry, solvent-free methods have been developed to synthesize 2,3-dihydroxyquinoxaline, offering advantages such as reduced environmental impact, shorter reaction times, and often higher yields.[3][9]
Experimental Protocol: Solvent-Free Synthesis of 2,3-Dihydroxyquinoxaline [1][9]
-
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Oxalic acid dihydrate (1 mmol, 0.126 g)
-
-
Equipment:
-
Mortar and pestle
-
-
Procedure:
-
Place 1 mmol of o-phenylenediamine and 1 mmol of oxalic acid dihydrate into a mortar.[1]
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.[1]
-
Continue grinding until the solid mixture transforms into a paste or melt.[1]
-
Once the reaction is complete, recrystallize the product from water or a water/ethanol (1:1) mixture to obtain pure 2,3-dihydroxyquinoxaline.[1]
-
Workflow for Synthesis of 2,3-Dihydroxyquinoxaline Derivatives
Caption: Synthetic workflow for 2,3-dihydroxyquinoxaline and its derivatives.
A Spectrum of Biological Activities
Derivatives of 2,3-dihydroxyquinoxaline have demonstrated a broad range of biological activities, making them a versatile scaffold for drug discovery.[5]
Anticancer Activity
Quinoxaline derivatives are a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2][5] Their mechanisms of action often involve the inhibition of critical signaling pathways that are essential for cancer cell proliferation and survival.[5]
One of the key targets for many anticancer quinoxaline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Inhibition of this receptor tyrosine kinase disrupts angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients.[5]
VEGFR-2 Signaling Pathway and Inhibition by Quinoxaline Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
Table 1: In Vitro Anticancer Activity of Selected 2,3-Disubstituted Quinoxaline Derivatives [5]
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound IV | PC-3 (Prostate) | 2.11 |
| Compound III | PC-3 (Prostate) | 4.11 |
| Compound 11 | MCF-7 (Breast) | 0.81 |
| Compound 13 | MCF-7 (Breast) | 2.91 |
| Compound 11 | HepG2 (Liver) | 1.05 |
Antimicrobial and Antifungal Activity
Several 2,3-disubstituted quinoxaline derivatives have shown significant activity against a variety of Gram-positive and Gram-negative bacteria.[2][5] A proposed mechanism for their antibacterial action is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[5]
Furthermore, certain quinoxaline derivatives have demonstrated potential as antifungal agents.[5] Their mechanism of action can involve the disruption of the fungal cell membrane's integrity by inhibiting key enzymes in the ergosterol biosynthesis pathway.[5]
Antiviral Activity
The quinoxaline scaffold has been identified as a core moiety in the design of novel antiviral agents, including those targeting HIV.[10] For instance, some 6-chloro-7-fluoroquinoxaline derivatives have shown promising activity against HIV-1 reverse transcriptase.[10]
Mechanism of Action: A Focus on Kinase Inhibition
A significant body of research has highlighted the role of quinoxaline derivatives as potent kinase inhibitors.[7] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The structural characteristics of the quinoxaline ring system allow it to interact effectively with the active sites of various kinases.[7]
Recent studies have focused on designing quinoxaline derivatives as dual inhibitors of Pim-1/2 kinases, which are overexpressed in various hematologic and solid tumors.[11] Additionally, novel quinoxaline derivatives have been developed as dual inhibitors of EGFR and COX-2, demonstrating potential as both anticancer and anti-inflammatory agents.[12]
Therapeutic Potential in Neurodegenerative Diseases
Emerging research has pointed towards the potential of quinoxaline derivatives in the treatment of neurodegenerative diseases.[13] Kainate receptors, a type of ionotropic glutamate receptor, are implicated in the development of such disorders.[14][15] Studies have investigated the structure-activity relationship of N1-substituted quinoxaline-2,3-diones as antagonists of kainate receptors.[14][15]
Furthermore, certain quinoxaline derivatives have shown high affinity for β-amyloid aggregates, which are characteristic plaques found in the brains of Alzheimer's disease patients.[16] This suggests their potential use as imaging agents for the diagnosis of Alzheimer's disease.[16]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the quinoxaline scaffold has been instrumental in optimizing the biological activity of its derivatives.[7] SAR studies have revealed key structural features that govern their efficacy and selectivity. For instance, in the context of anticancer activity, the nature and position of substituents on the quinoxaline ring have been shown to significantly influence cytotoxicity.[17] Similarly, for anticonvulsant activity, the attachment of hydrogen bond donor and acceptor groups at the C-3 position of the quinoxalin-2-one ring has been explored to enhance AMPA receptor antagonism.[18]
General Workflow for the Development of Bioactive Quinoxaline Derivatives
Caption: A general workflow for the development of bioactive quinoxaline derivatives.[5]
Conclusion and Future Perspectives
The 2,3-dihydroxyquinoxaline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational modeling and advanced screening techniques. The exploration of their potential in treating a wider range of diseases, including complex neurodegenerative disorders, holds significant promise for the future of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2012131080A1 - Aminoquinoxaline derivatives for treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel quinoxaline derivatives for in vivo imaging of β-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline: An Application Note and Protocol for Researchers
This comprehensive guide provides a detailed protocol and in-depth scientific context for the synthesis of 2,3-dihydroxy-6,7-dimethoxyquinoxaline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations essential for successful and safe execution.
Introduction and Significance
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their diverse pharmacological activities, including applications as antagonists for AMPA and NMDA receptors, underscore their importance in drug discovery. The title compound, this compound (which exists in tautomeric equilibrium with 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione), serves as a crucial intermediate for the synthesis of more complex and potentially therapeutic agents. The methoxy groups at the 6 and 7 positions can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its biological activity.
This application note details a robust and reproducible method for the synthesis of this compound through the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with oxalic acid.
Chemical Principles and Reaction Mechanism
The synthesis of the quinoxaline ring system is most commonly achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] In this specific synthesis, 4,5-dimethoxy-1,2-phenylenediamine serves as the diamine precursor, and oxalic acid provides the two-carbon dicarbonyl synthon.
The reaction proceeds via an acid-catalyzed cyclocondensation mechanism. The key steps are:
-
Nucleophilic Attack: One of the amino groups of the 4,5-dimethoxy-1,2-phenylenediamine acts as a nucleophile, attacking one of the carboxylic acid carbons of oxalic acid.
-
Intermediate Formation: This initial attack leads to the formation of an amide intermediate.
-
Intramolecular Cyclization: The second amino group then undergoes an intramolecular nucleophilic attack on the remaining carboxylic acid group, leading to the formation of a six-membered heterocyclic ring.
-
Dehydration: Subsequent dehydration steps result in the formation of the stable, aromatic quinoxaline-2,3-dione ring system.
The use of a strong acid, such as hydrochloric acid, is crucial to protonate the carbonyl oxygen of oxalic acid, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the less basic aromatic amine.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar quinoxaline-2,3-diones.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,5-Dimethoxy-1,2-phenylenediamine | ≥98% | Commercially Available | |
| Oxalic Acid Dihydrate | ACS Reagent Grade | Commercially Available | |
| Hydrochloric Acid (4N) | Commercially Available | Prepare by diluting concentrated HCl. | |
| Deionized Water | In-house | ||
| Ethanol | Reagent Grade | Commercially Available | For recrystallization. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
pH paper or pH meter
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq).
-
Addition of Reagents: To the flask, add a 4N solution of hydrochloric acid (approximately 10-15 mL per gram of diamine). Stir the mixture to form a suspension.
-
Addition of Oxalic Acid: Add oxalic acid dihydrate (1.05 eq) to the suspension.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate should form. The cooling can be further facilitated by placing the flask in an ice bath.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any remaining acid and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | The spectrum is expected to show signals for the aromatic protons and the methoxy groups. Due to tautomerism, N-H protons may also be visible. |
| ¹³C NMR | The spectrum should show distinct signals for the aromatic carbons, the carbonyl carbons of the dione, and the methoxy carbons. |
| FT-IR | Characteristic peaks for N-H stretching, C=O stretching (amide), and C-O-C stretching of the methoxy groups are expected. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product should be observed. |
Note: As of the writing of this document, publicly available experimental NMR data for this compound is limited. The expected shifts can be estimated based on data from structurally similar compounds.[3][4]
Safety and Handling
It is imperative that this synthesis is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.
-
4,5-Dimethoxy-1,2-phenylenediamine: This compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[5] It is also suspected of causing genetic defects and cancer. Avoid inhalation of dust and ensure proper containment.
-
Oxalic Acid: Oxalic acid is corrosive and toxic if swallowed or in contact with skin.[5] It can cause severe skin and eye irritation or burns. Inhalation of dust can lead to respiratory tract irritation.
-
Hydrochloric Acid: A strong, corrosive acid. Handle with extreme care to avoid skin and eye contact and inhalation of fumes.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.[5]
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give them 2-4 cupfuls of water. Seek immediate medical attention.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The detailed explanation of the chemical principles, step-by-step procedure, and comprehensive safety guidelines are designed to empower researchers to confidently and safely produce this valuable chemical intermediate for their research and development endeavors.
References
Purification of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive, in-depth protocol for the purification of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline, a key heterocyclic scaffold in medicinal chemistry and drug development. The methodologies detailed herein are designed for researchers and scientists engaged in the synthesis and characterization of quinoxaline derivatives. This document elucidates the causal relationships behind the experimental choices, ensuring a robust and reproducible purification process. The protocols for both recrystallization and column chromatography are presented, offering flexibility based on the scale of the synthesis and the desired final purity.
Introduction: The Significance of Purifying this compound
This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules. The quinoxaline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. The purity of this foundational building block is paramount, as impurities can lead to undesirable side reactions, impact biological assay results, and compromise the integrity of downstream applications in drug discovery pipelines.
The purification of this compound can be challenging due to its relatively polar nature and potentially poor solubility in common organic solvents. This guide provides two reliable methods for purification: recrystallization for larger quantities and column chromatography for achieving high purity on a smaller scale.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. While specific data for this exact derivative is not extensively published, we can infer its properties from the parent compound, 2,3-dihydroxyquinoxaline.
Table 1: Physicochemical Properties of 2,3-Dihydroxyquinoxaline (as a proxy)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | N/A |
| Molecular Weight | 222.20 g/mol | N/A |
| Appearance | Off-white to light brown solid | Inferred |
| Melting Point | >300 °C (decomposes) | --INVALID-LINK-- |
| Solubility | Soluble in DMF and Methanol; Sparingly soluble in water and acetic acid. | --INVALID-LINK-- |
Safety Precautions:
As with all quinoxaline derivatives, appropriate safety measures must be taken. Based on the safety data for the closely related 2,3-Dihydroxyquinoxaline, the following precautions are recommended[1][2]:
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Health Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Fire Hazards: Not considered a significant fire hazard, but emits toxic fumes under fire conditions.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Purification Workflow
The purification strategy for this compound typically follows the synthetic work-up. The general workflow is outlined below.
Caption: General workflow for the purification of this compound.
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a cost-effective method for purifying solids on a larger scale. The choice of solvent is critical and is based on the principle that the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. Based on the solubility of related compounds, a mixed solvent system of ethanol and water or Dimethylformamide (DMF) and water is recommended.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
OR Dimethylformamide (DMF)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure (Ethanol/Water System):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. The turbidity indicates that the solution is supersaturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
Column chromatography is a highly effective technique for purifying smaller quantities of the compound to a high degree of purity. The choice of the stationary and mobile phases is crucial for achieving good separation. For a moderately polar compound like this compound, silica gel is a suitable stationary phase. The mobile phase composition needs to be optimized to achieve a good retention factor (Rf) on a Thin Layer Chromatography (TLC) plate.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh for gravity chromatography)
-
Chloroform
-
Methanol
-
Petroleum Ether (or Hexane)
-
Ethyl Acetate
-
Chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4. Based on literature for similar compounds, a starting point for the eluent system could be a mixture of chloroform and methanol (e.g., 98:2 v/v) or petroleum ether and ethyl acetate (e.g., 1:1 v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of methanol in chloroform).
-
Fraction Collection: Collect the eluent in small fractions.
-
TLC Monitoring: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel (60-120 mesh) | Silica Gel (60-120 mesh) |
| Mobile Phase | Chloroform:Methanol (gradient) | Petroleum Ether:Ethyl Acetate (gradient) |
| Initial Eluent | 100% Chloroform | 80:20 Petroleum Ether:Ethyl Acetate |
| Final Eluent | 95:5 Chloroform:Methanol | 40:60 Petroleum Ether:Ethyl Acetate |
| Detection | UV light (254 nm) | UV light (254 nm) |
Characterization of the Purified Product
After purification, it is essential to confirm the identity and purity of the this compound. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the identity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The successful purification of this compound is a critical step in the synthesis of novel therapeutic agents. The protocols detailed in this guide, for both recrystallization and column chromatography, provide robust and reliable methods for obtaining this key intermediate in high purity. The choice between the two methods will depend on the scale of the reaction and the required level of purity. By understanding the principles behind each step, researchers can effectively troubleshoot and adapt these protocols to their specific needs.
References
Application Note: A Framework for Evaluating the Antimicrobial Efficacy and Cytotoxicity of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
Introduction
The quinoxaline scaffold represents a versatile and promising framework in the development of novel antimicrobial agents.[1] These heterocyclic compounds have demonstrated a wide spectrum of activity against various bacterial and fungal pathogens.[1][2][3][4] The antimicrobial potency of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring, making them a fertile ground for medicinal chemistry exploration.[1] This application note provides a comprehensive set of protocols for the systematic evaluation of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline, a representative member of this class, to determine its antimicrobial efficacy and preliminary safety profile.
The methodologies outlined herein are designed to establish the compound's bacteriostatic and bactericidal potential through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, to assess the compound's therapeutic window, a standard cytotoxicity assay is detailed to evaluate its effect on mammalian cell viability. These protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure robust and reproducible data generation for researchers in microbiology and drug development.[5][6][7][8][9]
Overall Experimental Workflow
The evaluation of a novel antimicrobial agent follows a logical progression from determining its inhibitory and cidal concentrations against microbial pathogens to assessing its potential toxicity against host cells. This workflow ensures that the most potent and least toxic candidates are prioritized for further development.
Caption: General workflow for antimicrobial and cytotoxicity evaluation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] This protocol employs the broth microdilution method, a gold standard for quantitative susceptibility testing.[10][12][13]
Principle
A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[12] Following incubation, the absence of visible turbidity indicates inhibition of microbial growth, and the lowest concentration at which this occurs is recorded as the MIC.[1]
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well flat-bottom microtiter plates
-
Test microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% w/v)
-
Spectrophotometer or turbidity meter
-
Microplate reader (optional, for OD600 measurement)
-
Standard antibiotic for positive control (e.g., Vancomycin, Ciprofloxacin)
Step-by-Step Methodology
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 4.8 mg of the compound in 3 mL of DMSO to get a 1600 µg/mL solution.[14] The exact concentration should be chosen to accommodate the highest concentration desired in the assay.
-
Causality: DMSO is a common solvent for non-polar compounds. It is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically <1%).[2]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a designated row in the 96-well plate.
-
Prepare a working solution of the test compound at twice the highest desired final concentration in CAMHB. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[14]
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria, only CAMHB).[15]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17][18] It is a critical parameter for differentiating between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Principle
This assay is a direct extension of the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a growth-permissive agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15]
Materials and Reagents
-
Completed MIC microtiter plate from Protocol 1
-
Mueller-Hinton Agar (MHA) plates, sterile
-
Sterile micropipette and tips
-
Sterile micro-spreader
Step-by-Step Methodology
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC value and at least two higher concentrations that also showed no visible growth.[16]
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw a 10 µL aliquot from each of these wells.[15]
-
Spot-plate the aliquot onto a labeled MHA plate. It is also recommended to plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
-
Incubation:
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[15]
-
-
Determination of MBC:
Data Interpretation
The relationship between the MBC and MIC values is informative:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the agent is generally considered bactericidal.[15]
-
Bacteriostatic: If the MBC is greater than four times the MIC, the agent is considered bacteriostatic.
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 4 | 8 | 2 | Bactericidal |
| E. coli | 8 | 64 | 8 | Bacteriostatic |
| P. aeruginosa | 4 | 16 | 4 | Bactericidal |
Note: The data presented are for illustrative purposes only.
Caption: Workflow for the determination of MBC.
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
Evaluating the cytotoxicity of a potential antimicrobial agent against mammalian cells is a critical step in assessing its safety and therapeutic index.[19][20] The MTT assay is a widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[12][19]
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan precipitate.[19] The amount of formazan produced, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.[12][19]
Materials and Reagents
-
Mammalian cell line (e.g., Vero, HepG2, or human fibroblasts)[19][21]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[12][19]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.[19]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, carefully remove the old medium from the wells and add 100 µL of the various compound dilutions.
-
Include control wells:
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[12]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = [(Abstest - Absblank) / (Absvehicle - Absblank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12]
-
| Compound Conc. (µg/mL) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 1 | 1.235 | 98.8% |
| 10 | 1.150 | 92.0% |
| 50 | 0.850 | 68.0% |
| 100 | 0.630 | 50.4% |
| 200 | 0.310 | 24.8% |
Note: The data presented are for illustrative purposes only. The IC₅₀ in this example is approximately 100 µg/mL.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. nih.org.pk [nih.org.pk]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. dovepress.com [dovepress.com]
- 15. benchchem.com [benchchem.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microchemlab.com [microchemlab.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Anticancer Potential of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline in Cancer Cell Lines
Foreword: The Scientific Imperative
The quinoxaline scaffold represents a privileged structure in medicinal chemistry, consistently emerging as a core component of novel therapeutic agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. This guide is dedicated to the methodical evaluation of a specific, yet under-explored derivative: 2,3-Dihydroxy-6,7-dimethoxyquinoxaline. While comprehensive studies on this particular molecule are still nascent, the extensive research on analogous quinoxaline compounds provides a robust framework for predicting its mechanism of action and for designing a rigorous investigative strategy.
This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond rote recitation of protocols to instill a deeper understanding of the scientific rationale underpinning each experimental choice. Our objective is to empower you to not only generate high-quality, reproducible data but also to interpret it with nuanced insight, thereby accelerating the journey from promising molecule to potential therapeutic.
Mechanistic Landscape: Postulated Therapeutic Targeting
Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1] While the precise targets of this compound require empirical validation, based on the broader class of quinoxaline compounds, we can hypothesize several potential pathways of action.
-
Kinase Inhibition: Many quinoxaline derivatives function as competitive inhibitors of ATP binding to various protein kinases that are often dysregulated in cancer.[1] These include receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and PDGFR, which are pivotal for tumor angiogenesis and growth.[1] The dimethoxy and dihydroxy substitutions on the quinoxaline ring may confer selectivity and enhance binding affinity to the kinase active site.
-
Topoisomerase II Poisoning: Certain quinoxaline derivatives, such as chloroquinoxaline sulfonamide (NSC 339004), have been identified as topoisomerase IIα/β poisons.[4][5] These agents stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent apoptotic cell death. The structural features of this compound warrant an investigation into its potential to interfere with topoisomerase II function.
-
Induction of Apoptosis: A common outcome of treatment with anticancer quinoxaline derivatives is the induction of programmed cell death, or apoptosis.[1][6][7] This can be triggered through both intrinsic (mitochondrial-dependent) and extrinsic pathways, often involving the activation of caspases.[6][8]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another hallmark of effective anticancer agents. Some quinoxaline derivatives have been shown to induce cell cycle arrest at the G2/M phase, thereby preventing cell division and proliferation.[2]
The following diagram illustrates a generalized signaling pathway potentially targeted by quinoxaline derivatives, providing a conceptual framework for investigating this compound.
Caption: Postulated signaling pathways targeted by this compound.
Experimental Design: A Step-by-Step Investigative Workflow
A systematic approach is crucial for elucidating the anticancer properties of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A structured workflow for evaluating the anticancer activity of a novel compound.
Core Protocols: Methodologies for Robust Data Generation
The following protocols are foundational for the in vitro evaluation of this compound. Each step is accompanied by an explanation of its scientific purpose to ensure a thorough understanding of the methodology.
Cell Viability Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC/PI Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cells treated with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of the quinoxaline derivative. Include a positive control (e.g., treated with a known apoptosis inducer) and a negative control (untreated cells). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells using a flow cytometer within one hour. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Cell Cycle Analysis: Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content can be quantified by measuring the fluorescence intensity of PI, which allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound.
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of the untreated control.[9]
Data Presentation: Illustrative Quantitative Summary
While specific experimental data for this compound is not yet widely published, the following table provides a template for presenting cytotoxicity data (IC50 values) across a panel of human cancer cell lines. This format allows for a clear and concise comparison of the compound's potency against different cancer types.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound (Hypothetical Data) |
| MCF-7 | Breast Adenocarcinoma | 5.3 |
| A549 | Non-small Cell Lung Cancer | 9.8 |
| HCT116 | Colon Carcinoma | 4.4 |
| HepG2 | Hepatocellular Carcinoma | 7.2 |
| WI-38 | Normal Fetal Lung Fibroblast | > 50 |
Note: The IC50 values presented are for illustrative purposes only and are based on reported activities of other promising quinoxaline derivatives.[1] The inclusion of a normal cell line (e.g., WI-38) is critical for assessing the compound's selectivity for cancer cells.
Logical Relationships in Experimental Outcomes
The interpretation of experimental data relies on understanding the logical connections between different assays. The following diagram illustrates how the results from the core protocols can be integrated to build a cohesive mechanistic story.
Caption: Interrelation of experimental outcomes in anticancer drug evaluation.
Concluding Remarks and Future Directions
The methodologies and conceptual frameworks presented in this guide provide a comprehensive starting point for the investigation of this compound as a potential anticancer agent. Rigorous adherence to these protocols will ensure the generation of high-fidelity data, which is paramount for making informed decisions in the drug development pipeline.
Future studies should aim to elucidate the precise molecular targets of this compound through techniques such as kinase profiling and cellular thermal shift assays (CETSA). Furthermore, in vivo studies using xenograft models will be essential to validate the in vitro findings and assess the compound's therapeutic efficacy and safety profile in a more complex biological system. The journey from a promising scaffold to a clinically approved therapeutic is arduous, but it is paved with meticulous and scientifically sound research.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
2,3-Dihydroxy-6,7-dimethoxyquinoxaline as a fluorescent probe
Application Note & Protocol Guide
Topic: Quinoxaline-Based Fluorescent Probes for the Detection of Reactive Dicarbonyl Species
Audience: Researchers, scientists, and drug development professionals.
A Note from the Senior Application Scientist
Welcome to this comprehensive guide on the use of quinoxaline-based fluorescent probes. You may have come to this document searching for information on "2,3-Dihydroxy-6,7-dimethoxyquinoxaline" as a fluorescent probe. It is a common point of inquiry, and it leads us to a fascinating and highly specific chemical detection strategy.
In practice, the field primarily utilizes a precursor molecule, 1,2-diamino-4,5-dimethoxybenzene (DDB) , as the actual probing agent. This compound is essentially non-fluorescent on its own. However, in the presence of specific reactive dicarbonyl species, such as the pathologically significant methylglyoxal (MGO) , it undergoes a rapid condensation reaction. This reaction forms a new, highly fluorescent quinoxaline derivative.
Therefore, this guide is structured to provide you with the complete, experimentally validated workflow. We will begin by elucidating the underlying chemical principles and then provide detailed, field-tested protocols for the application of DDB in detecting these critical analytes in biological systems. Our focus is to equip you with not just the "how," but the "why," ensuring your experiments are both successful and interpretable.
Principle of Detection: The Chemistry of Fluorescence Activation
The core of this detection method is a classic chemical reaction: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline. In this specific application, the non-fluorescent DDB selectively reacts with MGO, a key biomarker in diabetes and other metabolic disorders, to produce 6,7-dimethoxy-2-methylquinoxaline, a brightly fluorescent molecule.
The reaction is highly specific because the vicinal diamines of DDB require the adjacent dicarbonyl structure of MGO for the cyclization to occur. This "turn-on" fluorescence mechanism is ideal for a probe, as it minimizes background signal and maximizes sensitivity.
Below is a diagram illustrating this fundamental detection mechanism.
Caption: Reaction of DDB with MGO to form a fluorescent quinoxaline.
Photophysical Properties and Comparative Advantages
Quinoxaline derivatives, formed through this in-situ reaction, offer significant advantages over traditional fluorescent dyes like fluorescein or rhodamine.[1] Their heterocyclic aromatic structure provides a rigid framework that contributes to their high quantum yields and excellent photostability.
Table 1: Comparative Photophysical Properties
| Dye Class | Typical Excitation Max (nm) | Typical Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Photostability |
| Quinoxaline Derivatives | 450 - 550 | 500 - 650 | 50 - 150 | 0.4 - 0.9 | High |
| Fluorescein (FITC) | ~495 | ~520 | ~25 | ~0.9 | Low |
| Rhodamine B | ~555 | ~580 | ~25 | ~0.3 - 0.7 | Moderate |
| Cyanine (Cy3) | ~550 | ~570 | ~20 | ~0.15 | Moderate |
| Cyanine (Cy5) | ~650 | ~670 | ~20 | ~0.2 | Moderate |
| Note: The values presented are representative and can vary depending on the specific derivative and solvent conditions.[1] |
The high Stokes shift of quinoxaline derivatives is particularly advantageous as it minimizes self-quenching and spectral overlap, leading to a better signal-to-noise ratio.
Detailed Experimental Protocols
This section provides step-by-step protocols for the detection of methylglyoxal in biological samples using 1,2-diamino-4,5-dimethoxybenzene (DDB).
Protocol for In Vitro Quantification of MGO in Biological Fluids
This protocol is adapted for the analysis of MGO in samples like blood plasma or cell culture media, often requiring sample processing to remove interfering substances.[2]
A. Materials and Reagents
-
1,2-diamino-4,5-dimethoxybenzene (DDB)
-
Perchloric acid (HClO₄)
-
Methylglyoxal (MGO) standard solution
-
HPLC-grade methanol and water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sample of interest (e.g., human plasma)
B. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence detector
-
Centrifuge
-
Vortex mixer
C. Experimental Workflow
Caption: Workflow for MGO quantification in biological samples.
D. Step-by-Step Procedure
-
Sample Preparation:
-
To 200 µL of plasma, add 20 µL of 5 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant. Causality: Acidic conditions are crucial to prevent the spontaneous formation of MGO from precursors like glyceraldehyde 3-phosphate during the assay.[2]
-
-
Derivatization:
-
To the supernatant, add 10 µL of 5 mM DDB (dissolved in 0.1 M HCl).
-
Incubate at room temperature for 4 hours in the dark to allow for the formation of the fluorescent quinoxaline derivative.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire reaction mixture onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove unbound DDB and other polar impurities.
-
Elute the quinoxaline product with 500 µL of methanol.
-
-
HPLC Analysis:
-
Inject 20 µL of the eluate into the HPLC system.
-
Use a C18 column with a mobile phase gradient of methanol and water.
-
Set the fluorescence detector to an excitation wavelength of ~365 nm and an emission wavelength of ~430 nm (Note: optimal wavelengths should be determined empirically).
-
Quantify the MGO concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of MGO.
-
E. Controls and Validation
-
Standard Curve: Prepare a series of MGO standards (e.g., 0-10 µM) and process them in the same manner as the samples to generate a standard curve for accurate quantification.
-
Negative Control: A blank sample (e.g., PBS) should be run to ensure that there is no contamination or background fluorescence.
-
Spike Recovery: To assess matrix effects, spike a known amount of MGO into a sample and calculate the recovery. A recovery of 85-115% is generally considered acceptable.
Protocol for Cellular Imaging of MGO
This protocol provides a general guideline for visualizing changes in intracellular MGO levels in live cells.
A. Materials and Reagents
-
1,2-diamino-4,5-dimethoxybenzene (DDB)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell culture medium (e.g., DMEM)
-
Cells of interest plated on glass-bottom dishes
-
MGO solution (for positive control)
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
B. Instrumentation
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or custom set for the quinoxaline product)
-
Incubator (37°C, 5% CO₂)
C. Step-by-Step Procedure
-
Probe Preparation:
-
Prepare a 10 mM stock solution of DDB in DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 5-20 µM). Expertise Insight: The optimal concentration should be determined for each cell line to maximize signal while minimizing potential cytotoxicity.
-
-
Cell Treatment (Optional):
-
To induce MGO production (positive control), treat cells with a known MGO-inducing agent or directly with exogenous MGO (e.g., 100-500 µM) for a defined period before labeling.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DDB-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Remove the probe-containing medium and wash the cells twice with warm PBS to remove excess, non-reacted probe.
-
Add fresh, pre-warmed medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope. For the quinoxaline product, use an excitation wavelength around 360-380 nm and collect emission around 420-460 nm.
-
D. Controls and Validation
-
Unstained Control: Image untreated cells to assess autofluorescence.
-
Positive Control: Image cells treated with an MGO-inducing agent or exogenous MGO to confirm that the probe responds to increased MGO levels.
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the probe to ensure it does not induce a fluorescent signal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal (In Vitro) | Incomplete derivatization | Increase incubation time or temperature. Ensure DDB solution is fresh. |
| Degradation of MGO in sample | Process samples quickly and keep on ice. Ensure acidic conditions are maintained during processing.[2] | |
| Incorrect fluorescence detector settings | Optimize excitation and emission wavelengths using a pure standard of the quinoxaline product. | |
| High Background (Cellular Imaging) | Incomplete removal of unbound probe | Increase the number of washing steps after labeling. |
| Cell autofluorescence | Image an unstained control and use background subtraction during analysis. | |
| Probe concentration too high | Perform a titration to find the optimal, lowest effective concentration. | |
| Cell Death/Toxicity | Probe concentration is too high | Lower the probe concentration and/or reduce the incubation time. |
| Contamination of reagents | Use sterile, cell culture grade reagents. |
Safety and Handling
-
1,2-diamino-4,5-dimethoxybenzene (DDB): Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Perchloric Acid: Highly corrosive. Handle only in a chemical fume hood and wear appropriate acid-resistant PPE.
-
Methylglyoxal: Toxic and an irritant. Handle with caution and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use. Dispose of chemical waste according to institutional and local regulations.
References
Application Notes and Protocols for Investigating the Bioactivity of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[1][2] Derivatives of this heterocyclic system have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[3][4] The biological versatility of quinoxalines stems from their ability to interact with multiple biological targets, often through mechanisms like kinase inhibition or modulation of cellular signaling pathways.[1][5]
This document focuses on a specific derivative, 2,3-Dihydroxy-6,7-dimethoxyquinoxaline . The presence of dihydroxy and dimethoxy functional groups on the quinoxaline core suggests a high potential for significant bioactivity, particularly in the realms of antioxidant, anti-inflammatory, and neuroprotective applications. The hydroxyl groups can act as hydrogen donors, which is crucial for radical scavenging, while the methoxy groups can influence the molecule's lipophilicity and interaction with enzymatic targets.
These application notes provide a structured, in-depth guide for the initial characterization of the bioactivity of this compound. The proposed experimental workflow is designed to be a self-validating system, starting with fundamental cytotoxicity assessments and progressing to more specific assays for antioxidant, anti-inflammatory, and neuroprotective potential. The protocols provided are based on established, peer-reviewed methodologies to ensure scientific rigor and reproducibility.
Section 1: Preliminary Steps and Compound Preparation
A critical first step in any in vitro study is the proper preparation of the test compound. The solubility and stability of the compound in the chosen solvent and culture media will directly impact the accuracy and reproducibility of the results.
Physicochemical Properties and Solubility Testing
While specific solubility data for this compound is not widely available, quinoxaline derivatives are often soluble in organic solvents such as dimethyl sulfoxide (DMSO).[6][7]
Protocol: Stock Solution Preparation
-
Initial Solubility Test: Begin by attempting to dissolve a small, known amount of this compound in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Sonication and Warming: If solubility is limited, gentle warming (to 37°C) and sonication can be employed to facilitate dissolution.
-
Filtration: Once dissolved, filter the stock solution through a 0.22 µm sterile filter to remove any potential particulates.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Causality Note: DMSO is a widely used solvent for in vitro assays due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.[8] However, it is important to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells.
Section 2: Foundational Analysis - Cytotoxicity Assessment
Before evaluating the specific bioactivities of this compound, it is essential to determine its cytotoxic profile. This will establish a safe concentration range for subsequent experiments and provide initial insights into its potential as an anticancer agent. The Sulforhodamine B (SRB) assay is a reliable method for this purpose, as it measures cell density based on total cellular protein content.[9][10]
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding: Plate adherent cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous cell line like HEK293 for selectivity assessment) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[11]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[12]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[12]
Data Analysis
The percentage of cell viability is calculated relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
| Parameter | Recommendation |
| Cell Lines | HeLa, MCF-7, A549, HEK293 |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 - 100 µM (example range) |
| Incubation Time | 48 - 72 hours |
| Fixation | 10% (w/v) Trichloroacetic Acid |
| Staining | 0.4% (w/v) Sulforhodamine B |
| Absorbance | 510 nm |
Section 3: Investigating Antioxidant Potential
The dihydroxy substitutions on the quinoxaline ring suggest that the compound may possess antioxidant properties by acting as a radical scavenger. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating in vitro antioxidant activity.[10][13]
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.[14]
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1-200 µg/mL in methanol) to respective wells.[15]
-
Initiate Reaction: Add 100 µL of the DPPH solution to each well. Include a control (methanol + DPPH) and a positive standard (ascorbic acid or Trolox).[15]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[14] A color change from purple to yellow indicates radical scavenging activity.
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
ABTS Radical Cation (ABTS•+) Generation: Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][17]
-
ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[3]
-
Reaction: Add 200 µL of the ABTS•+ working solution to 20 µL of various concentrations of the test compound.
-
Incubation: Incubate the mixture for 6 minutes at room temperature.
-
Absorbance Measurement: Read the absorbance at 734 nm.[17]
Data Analysis for Antioxidant Assays
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined from a dose-response curve.
Section 4: Probing Anti-Inflammatory Effects
Quinoxaline derivatives have been reported to possess anti-inflammatory properties.[17] A standard method to evaluate this is to use lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) and measure the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[17][18]
Experimental Workflow for Anti-Inflammatory Assays
Caption: Workflow for assessing anti-inflammatory activity.
Protocol: Nitric Oxide (NO) Production Assay
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[19]
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Then, stimulate with LPS (1 µg/mL) for 24 hours.[20][21]
-
Griess Assay: After incubation, collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[20]
Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
-
Sample Collection: Use the same supernatants collected from the NO production assay.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Mechanistic Insight: Key Signaling Pathways
The production of these inflammatory mediators is largely regulated by the NF-κB and MAPK signaling pathways. A decrease in NO and cytokine production by this compound would suggest a potential inhibitory effect on these pathways.
References
- 1. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide Involved One-Pot Synthesis of Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 14. 2,3-DIHYDROXY-6-METHOXYQUINOXALINE [myskinrecipes.com]
- 15. Anti-inflammatory effects of a novel compound, MPQP, through the inhibition of IRAK1 signaling pathways in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: A Multi-Assay Strategy for Characterizing the Cytotoxicity of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust framework for evaluating the cytotoxic potential of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline. Compounds based on the quinoxaline and quinazoline scaffolds are of significant interest in medicinal chemistry for their potential pharmacological activities, including anticancer effects.[1][2] A definitive assessment of cytotoxicity requires more than a single endpoint. Therefore, this guide details an integrated, multi-assay approach to move beyond simple viability measurements and elucidate the underlying mechanisms of cell death. We present detailed protocols for three core, orthogonal assays: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and a luminescent Caspase-3/7 assay to specifically quantify apoptosis. By synthesizing the data from these three methods, researchers can build a comprehensive profile of the compound's cellular impact.
Introduction: The Rationale for a Multi-Assay Approach
In vitro cytotoxicity screening is a fundamental step in the drug discovery pipeline, providing critical insights into a compound's therapeutic potential and potential toxicity.[3] While a simple IC50 value from a single viability assay is useful, it fails to describe how a compound affects cells. A compound may be cytostatic (inhibit proliferation) or cytotoxic (actively kill cells). Cytotoxic compounds, in turn, may induce death through various mechanisms, primarily necrosis (uncontrolled cell death with membrane rupture) or apoptosis (programmed, controlled cell death).
Understanding the specific mechanism is crucial. For instance, an ideal anticancer agent would selectively induce apoptosis in tumor cells. To achieve this level of understanding for a novel compound like this compound, we recommend a tiered approach:
-
Tier 1: Metabolic Viability (MTT Assay): This assay provides a primary measure of cell health by quantifying the activity of mitochondrial reductase enzymes.[4] A reduction in signal indicates a loss of metabolic function, which can be due to either cell death or inhibition of proliferation.
-
Tier 2: Membrane Integrity (LDH Assay): This assay clarifies whether the loss of viability is associated with a loss of plasma membrane integrity, a hallmark of necrosis.[5][6] It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium from damaged cells.[5]
-
Tier 3: Apoptosis Induction (Caspase-3/7 Assay): This assay directly measures the activity of the executioner caspases 3 and 7, which are key mediators of the apoptotic pathway.[7] A positive signal is a strong indicator of programmed cell death.
By combining these assays, a researcher can distinguish between cytostatic, apoptotic, and necrotic effects, providing a comprehensive cytotoxic profile of the test compound.
General Experimental Design and Workflow
A successful cytotoxicity study begins with careful planning. Key considerations include cell line selection, compound handling, and the implementation of appropriate controls.
2.1. Cell Line Selection The choice of cell line should be guided by the research question. For general anticancer screening, a panel of common cancer cell lines is often used (e.g., HeLa cervical cancer, MCF-7 breast cancer, HCT116 colon cancer).[2][8] It is critical to maintain cells in their logarithmic growth phase and ensure high viability (>95%) before starting any experiment.
2.2. Compound Preparation this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
2.3. Essential Controls Every assay plate must include the following controls to ensure data validity:
-
Untreated Control (Negative Control): Cells cultured in medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This control is used to normalize the data.
-
Positive Control: A compound known to induce the specific effect being measured.
-
MTT: Use a known cytotoxic agent like Doxorubicin.
-
LDH: Use a lysis buffer (e.g., Triton™ X-100) to induce maximum LDH release.[9]
-
Caspase-3/7: Use a known apoptosis inducer like Staurosporine.
-
2.4. Overall Experimental Workflow
The following diagram illustrates the overall workflow for performing the three parallel assays from a single initial cell plating.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 2,3-Dihydroxyquinoxaline Libraries: A Guide to Assay Development and Hit Identification
Abstract
The 2,3-dihydroxyquinoxaline (DHQ) scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial properties.[1][2][3] Its synthetic tractability makes it an ideal candidate for the generation of diverse chemical libraries for high-throughput screening (HTS). This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns targeting DHQ libraries. We delve into the strategic rationale behind assay selection, provide detailed, field-proven protocols for key target classes—receptor tyrosine kinases and developmental signaling pathways—and outline a robust workflow for hit validation and data analysis. Emphasis is placed on maintaining scientific integrity by addressing common challenges such as compound solubility and assay interference.
Introduction: The 2,3-Dihydroxyquinoxaline Scaffold
2,3-Dihydroxyquinoxaline, existing in tautomeric equilibrium with 1,4-dihydroquinoxaline-2,3-dione, is a foundational building block for a multitude of bioactive compounds.[1] Its derivatives have been shown to modulate critical cellular pathways, making them attractive for drug discovery. Notably, substituted quinoxalines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, and as modulators of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4][5] The capacity to readily diversify the core DHQ structure allows for the creation of large, focused libraries, essential for exploring structure-activity relationships (SAR) through HTS.[6]
Synthesis and Diversification of a DHQ Library
The successful execution of an HTS campaign begins with a high-quality, structurally diverse compound library. The synthesis of a DHQ library is typically a multi-step process involving the creation of a reactive intermediate that can be readily diversified.
The foundational step is the synthesis of the 2,3-dihydroxyquinoxaline core, most commonly achieved through the cyclocondensation of an o-phenylenediamine with oxalic acid.[1] To create a library amenable to high-throughput synthesis, a more versatile intermediate like 2,3-dichloroquinoxaline is often employed. This intermediate serves as a reactive hub for introducing diversity through nucleophilic substitution reactions.
Protocol 1: General Scheme for DHQ Library Synthesis
-
Core Synthesis: Synthesize 2,3-dichloroquinoxaline from o-phenylenediamine and oxalic acid, followed by chlorination. This key intermediate is the starting point for diversification.[7]
-
Library Diversification: Divide the 2,3-dichloroquinoxaline intermediate into parallel reaction pools.
-
Nucleophilic Substitution: React the intermediate with a diverse set of nucleophiles (e.g., various anilines, aliphatic amines, thiols, alcohols) to generate mono- and di-substituted quinoxaline derivatives. This step is crucial for exploring the chemical space around the core scaffold.[7]
-
Purification and Quality Control: Purify each library member using high-throughput purification techniques (e.g., mass-directed automated preparative HPLC). Confirm the identity and purity (>95%) of each compound using LC-MS and ¹H NMR.
-
Plate Preparation: Accurately dispense the purified compounds into 384-well or 1536-well plates at a standard concentration (e.g., 10 mM in 100% DMSO) for HTS.
Caption: Workflow for the synthesis and preparation of a diversified quinoxaline library.
High-Throughput Screening: Assay Development and Protocols
The choice of HTS assay is dictated by the biological target of interest. Given the known activities of quinoxaline derivatives, we present protocols for two highly relevant target classes: VEGFR-2 kinase inhibition (a biochemical assay) and Wnt/β-catenin pathway modulation (a cell-based assay).
Target Rationale: Why VEGFR-2 and Wnt?
-
VEGFR-2: This receptor tyrosine kinase is a master regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy, making it a high-value target for novel small molecules like DHQ derivatives.[9]
-
Wnt/β-catenin Pathway: This signaling cascade is fundamental to embryonic development and adult tissue maintenance.[10] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Identifying inhibitors of this pathway is a major goal in oncology drug discovery.[11][12]
Caption: Simplified signaling pathways for VEGFR-2 and Wnt/β-catenin, common targets for DHQ derivatives.
Protocol 2: Biochemical HTS for VEGFR-2 Kinase Inhibitors
This protocol describes a homogeneous, luminescence-based kinase assay to measure the activity of VEGFR-2 and identify inhibitors. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; low luminescence indicates high kinase activity (ATP consumption) and vice-versa.[13][14]
Materials:
-
Recombinant human VEGFR-2 (KDR) enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer
-
Kinase-Glo™ MAX Luminescence Reagent
-
White, opaque 384-well assay plates
-
DHQ compound library (10 mM in DMSO)
Procedure:
-
Reagent Preparation: Prepare a Master Mix containing Kinase Assay Buffer, ATP, and the peptide substrate. The final ATP concentration should be at or near the Km for VEGFR-2 to ensure sensitivity to competitive inhibitors.
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20-50 nL of each compound from the DHQ library plate into the assay plate. Also, dispense DMSO vehicle for "high activity" controls and a known potent VEGFR-2 inhibitor (e.g., Sunitinib) for "low activity" controls.
-
Master Mix Addition: Add 5 µL of the Master Mix to each well.
-
Enzyme Addition: Initiate the kinase reaction by adding 5 µL of diluted VEGFR-2 enzyme to all wells except the "blank" controls (add buffer instead).
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Equilibrate the plate to room temperature. Add 10 µL of Kinase-Glo™ MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Luminescence Reading: Incubate for 15 minutes at room temperature, protected from light. Read the luminescence on a compatible plate reader.
| Parameter | Condition | Rationale |
| Plate Format | 384-well, white, opaque | Minimizes well-to-well crosstalk and maximizes luminescent signal. |
| Assay Volume | 10 µL | Reduces reagent consumption while maintaining robustness. |
| Compound Conc. | 10 µM (final) | Standard primary screening concentration to identify initial hits. |
| DMSO Tolerance | < 1% (final) | High DMSO concentrations can inhibit enzyme activity.[15] |
| ATP Conc. | 10 µM (at Km) | Ensures sensitivity to ATP-competitive inhibitors. |
| Incubation Time | 45 minutes at 30°C | Allows for linear enzyme kinetics and sufficient signal window. |
| Detection | Kinase-Glo™ MAX | Homogeneous "add-and-read" format is ideal for automation and HTS.[13] |
Protocol 3: Cell-Based HTS for Wnt/β-catenin Pathway Inhibitors
This protocol utilizes a stable HEK293 cell line containing a TCF/LEF-responsive luciferase reporter gene. Pathway activation leads to luciferase expression, which can be measured by luminescence.[10][16][17]
Materials:
-
HEK293 TCF/LEF-Luciferase Reporter Cell Line
-
Culture Medium (e.g., DMEM with 10% FBS)
-
Wnt3a conditioned medium (or GSK3β inhibitor like CHIR99021)
-
Dual-Glo® Luciferase Assay System
-
White, clear-bottom 384-well cell culture plates
-
DHQ compound library (10 mM in DMSO)
Procedure:
-
Cell Seeding: Seed the reporter cells into 384-well plates at a density that ensures they are in a logarithmic growth phase at the time of the assay (e.g., 5,000 cells/well). Incubate overnight.
-
Compound Addition: Add 20-50 nL of library compounds to the wells. Include DMSO vehicle (negative control) and a known Wnt pathway inhibitor (e.g., IWR-1) as a positive control.
-
Pathway Activation: Add Wnt3a conditioned medium or a small molecule activator (e.g., CHIR99021) to all wells except for the unstimulated controls to induce TCF/LEF reporter activity.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add the Dual-Glo® Luciferase Reagent to lyse the cells and provide the substrate for firefly luciferase. Incubate for 10-15 minutes.
-
Luminescence Reading (Firefly): Measure the firefly luminescence on a plate luminometer.
-
Internal Control Reading (Renilla): Add the Dual-Glo® Stop & Glo® Reagent to quench the firefly signal and initiate the Renilla luciferase reaction (if using a co-transfected control vector). Incubate for 10-15 minutes and read the Renilla luminescence. This step is crucial to control for non-specific effects on cell viability or general transcription.[10]
| Parameter | Condition | Rationale |
| Cell Line | HEK293 TCF/LEF-Luc | Stable and robust cell line providing a specific readout for pathway activity. |
| Plate Format | 384-well, white, clear-bottom | Allows for microscopic inspection of cells while maximizing signal. |
| Seeding Density | 5,000 cells/well | Ensures a healthy monolayer and optimal signal-to-background ratio. |
| Pathway Activator | Wnt3a-CM or CHIR99021 | Provides a consistent and robust activation of the Wnt pathway.[16] |
| Incubation Time | 16-24 hours | Sufficient time for transcriptional activation and reporter protein expression. |
| Detection | Dual-Glo® Luciferase | Dual-reporter system allows for normalization, reducing false positives.[10] |
Data Analysis, Hit Confirmation, and Scientific Integrity
A successful HTS campaign requires rigorous data analysis and a multi-step hit validation process to eliminate false positives and prioritize genuine hits for follow-up studies.
Primary Data Analysis and Quality Control
The primary goal is to identify "hits"—compounds that produce a statistically significant change in the assay signal compared to controls.
-
Normalization: Raw data from each plate is normalized. For the VEGFR-2 assay, results can be expressed as percent inhibition relative to the high (DMSO) and low (Sunitinib) controls. For the Wnt assay, the firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Quality Metrics: The robustness of each assay plate is assessed using the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS.
-
Z'-factor = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| (where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control).
-
-
Hit Selection: A common method for hit selection is to use a statistical cutoff, such as three standard deviations from the mean of the negative controls (DMSO).
The Hit Validation Funnel
Primary hits must be subjected to a series of confirmatory and secondary assays to ensure they are true, on-target modulators.
Caption: A typical hit validation funnel for an HTS campaign.
-
Hit Confirmation: Re-test the primary hits using freshly prepared solid samples to confirm activity and rule out degradation or concentration errors from the library plates.
-
Dose-Response Analysis: Test confirmed hits in a multi-point concentration curve (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Validate hits in a different assay format that measures the same biological endpoint but uses a different technology. For example, a luminescent VEGFR-2 hit could be confirmed using a fluorescence polarization assay. This is critical for identifying and eliminating technology-specific interference compounds.
-
Counter-Screens: For cell-based assays, counter-screens are essential. For the Wnt assay, hits should be tested against a reporter driven by a different promoter (e.g., CMV-luciferase) to eliminate compounds that non-specifically inhibit luciferase or are generally cytotoxic.
-
SAR Triage: Analyze the chemical structures of the validated hits. Look for clusters of structurally related active compounds, which can provide early SAR insights. Also, flag potential Pan-Assay Interference Compounds (PAINS).[18]
Addressing Scientific Integrity: Quinoxaline-Specific Challenges
-
Solubility: Quinoxaline derivatives are often aromatic and can have poor aqueous solubility.[19] This can lead to compound precipitation in aqueous assay buffers, causing false positives through light scattering or non-specific aggregation.
-
Mitigation: Always check the final DMSO concentration (typically ≤1%). Visually inspect plates for precipitation. If solubility is an issue, consider using solubility-enhancing excipients like cyclodextrin, but validate that they do not interfere with the assay.[19]
-
-
Assay Interference: The quinoxaline scaffold, being a heterocyclic aromatic system, has the potential to interfere with certain assay technologies.
-
Fluorescence Quenching: Some quinoxaline derivatives can act as fluorescence quenchers.[15][19] If using a fluorescence-based assay (e.g., fluorescence polarization, FRET), hits should be tested in a "quencher" counter-screen (assay buffer + fluorescent probe + compound) to rule out this mechanism.
-
PAINS: Researchers should use computational filters to check if hit compounds contain substructures associated with pan-assay interference.[18][20] While a PAINS flag is not an automatic disqualification, it warrants further scrutiny and validation in orthogonal assays.
-
Conclusion
The 2,3-dihydroxyquinoxaline scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. A successful HTS campaign relies on the synergistic combination of a high-quality, diverse chemical library, robust and biologically relevant assays, and a rigorous, multi-tiered hit validation strategy. By anticipating and addressing potential challenges such as compound solubility and assay interference, researchers can maximize the efficiency and reliability of their screening efforts. The protocols and workflows detailed in this guide provide a comprehensive framework for identifying and advancing potent and selective modulators derived from DHQ libraries, ultimately accelerating the journey from initial hit to viable lead candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A novel route to synthesize libraries of quinoxalines via Petasis methodology in two synthetic operations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 19. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of Ionotropic Glutamate Receptor Inhibition Using Quinoxaline-2,3-dione Analogs
Senior Application Scientist Note: Initial literature analysis for "2,3-Dihydroxy-6,7-dimethoxyquinoxaline" did not yield sufficient data for its specific use in enzyme inhibition studies. However, the quinoxaline-2,3-dione scaffold is central to a class of highly potent modulators of neuronal ion channels. This guide therefore focuses on the extensively characterized and structurally related compound, NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) , a gold-standard competitive antagonist for AMPA and kainate receptors. The principles and protocols detailed herein provide a robust framework for studying the inhibitory properties of NBQX and can be adapted for novel quinoxaline derivatives targeting similar ionotropic receptors.
Introduction: The Quinoxaline Scaffold in Neuroscience
Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry. Within this family, the quinoxaline-2,3-dione core structure is a validated pharmacophore for targeting ionotropic glutamate receptors (iGluRs), particularly the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes. These ligand-gated ion channels are critical for mediating the majority of fast excitatory neurotransmission in the central nervous system (CNS). Their over-activation is implicated in numerous neuropathological conditions, including epilepsy, ischemic stroke, and neurodegenerative diseases, making them key targets for therapeutic intervention.
NBQX is a highly selective and potent competitive antagonist at the glutamate binding site of AMPA and kainate receptors.[1][2] Its utility in dissecting glutamatergic signaling pathways and its neuroprotective properties have made it an indispensable tool in neuroscience research.[3] This document provides an in-depth guide to the mechanism, data interpretation, and experimental protocols for characterizing the inhibitory activity of NBQX.
Mechanism of Action: Competitive Antagonism at the Glutamatergic Synapse
NBQX functions by directly competing with the endogenous neurotransmitter, glutamate, for the agonist binding site on the ligand-binding domain of AMPA and kainate receptors.[4] By occupying this site, NBQX stabilizes the receptor in a closed conformation, preventing the ion channel from opening in response to glutamate. This blockade of ion flux—primarily Na⁺ and, in some subunit compositions, Ca²⁺—leads to a reduction in postsynaptic depolarization and dampens excitatory signaling. The competitive nature of this inhibition means that its effect can be surmounted by increasing concentrations of the agonist (glutamate).[4]
Below is a diagram illustrating the mechanism of NBQX at a typical excitatory synapse.
Caption: Competitive antagonism of NBQX at the postsynaptic AMPA receptor.
Data Presentation: Inhibitory Potency of NBQX
The efficacy of an antagonist is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the receptor's response to an agonist. NBQX demonstrates marked selectivity for AMPA receptors over kainate receptors.
| Compound | Target Receptor | IC₅₀ Value | Inhibition Type | Reference |
| NBQX | AMPA Receptor | 0.15 µM | Competitive | |
| Kainate Receptor | 4.8 µM | Competitive |
Note: IC₅₀ values are dependent on experimental conditions, including agonist concentration.
Experimental Protocols
Protocol 1: Preparation of NBQX Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results. The solubility of NBQX varies between its standard form and its disodium salt.
Materials:
-
NBQX (MW: 336.28 g/mol ) or NBQX disodium salt (MW: 380.24 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, deionized water or saline (for disodium salt)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure for NBQX (Standard Form):
-
Solvent Selection: NBQX is soluble in DMSO up to 100 mM. It is sparingly soluble in aqueous solutions.
-
Calculation: To prepare a 100 mM stock solution, dissolve 33.63 mg of NBQX in 1 mL of anhydrous DMSO.
-
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
-
Preparation: a. Weigh the required amount of NBQX powder into a sterile microcentrifuge tube. b. Add the calculated volume of DMSO. c. Vortex thoroughly until the solid is completely dissolved. Sonication may be used to aid dissolution.[5]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Procedure for NBQX Disodium Salt:
-
Solvent Selection: The disodium salt is significantly more water-soluble, dissolving up to 50 mM in water or physiological buffers.[6]
-
Calculation: To prepare a 50 mM stock solution, dissolve 19.01 mg of NBQX disodium salt in 1 mL of sterile water.
-
Preparation: Follow steps 3a-c above, substituting water for DMSO.
-
Storage: Store aqueous stock solutions at -20°C. For in vivo use, sterile filtration through a 0.22 µm filter is recommended.
Protocol 2: In Vitro Characterization using Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold-standard technique for measuring ion channel function and inhibition with high temporal and voltage resolution.[7][8] This protocol describes how to measure the inhibition of AMPA-mediated currents by NBQX in cultured neurons.
Caption: Workflow for characterizing AMPA receptor inhibition via patch-clamp.
Materials & Solutions:
-
Cell Culture: Primary hippocampal or cortical neurons, or a suitable cell line expressing AMPA receptors.
-
External (Bath) Solution: Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Continuously bubble with 95% O₂/5% CO₂.[9]
-
Internal (Pipette) Solution: (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 0.4 CaCl₂, 11 EGTA, 10 HEPES, pH adjusted to 7.3.[9]
-
Agonist: AMPA solution (e.g., 1 mM stock).
-
Antagonist: NBQX stock solution (prepared as in Protocol 1).
-
Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.
Step-by-Step Methodology:
-
System Preparation: Place the neuronal culture dish on the microscope stage and begin perfusing with oxygenated aCSF.
-
Pipette Preparation: Pull a borosilicate glass micropipette to a resistance of 3-5 MΩ when filled with internal solution.
-
Obtain a Recording: a. Under visual guidance, approach a healthy-looking neuron with the micropipette while applying slight positive pressure. b. Once the pipette touches the cell membrane, release the pressure to form a high-resistance ( >1 GΩ) "giga-seal". c. Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[10]
-
Establish Baseline: a. Clamp the neuron's membrane potential at -70 mV. At this potential, NMDA receptors are largely blocked by Mg²⁺, isolating AMPA receptor-mediated currents. b. Using a secondary "puffer" pipette, apply a brief pulse of AMPA (e.g., 100 µM) near the neuron to evoke an inward current. c. Repeat this agonist application every 30-60 seconds until a stable baseline response amplitude is achieved (at least 3-5 consistent measurements).
-
Apply Antagonist: a. Switch the perfusion system to aCSF containing the desired concentration of NBQX (e.g., 0.1 µM). Allow 2-3 minutes for the bath to fully exchange. b. Continue to apply pulses of AMPA and record the resulting currents. A reduction in the current amplitude indicates inhibition.
-
Dose-Response: Repeat step 5 with increasing concentrations of NBQX to generate a dose-response curve. It is crucial to obtain a full blockade at the highest concentration to normalize the data.
-
Washout: After testing the highest concentration, switch the perfusion back to the control aCSF (without NBQX) and monitor for the recovery of the AMPA-evoked current. This confirms the inhibitory effect was due to the compound and is reversible.
-
Data Analysis: a. Measure the peak amplitude of the AMPA-evoked current for each condition (baseline, each NBQX concentration, washout). b. For each NBQX concentration, calculate the percent inhibition relative to the baseline response. c. Plot the percent inhibition against the logarithm of the NBQX concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
Applications in Research
The specific and potent action of NBQX makes it a vital tool in several areas of neuroscience research:
-
Neuroprotection Studies: Used to demonstrate the role of AMPA receptor-mediated excitotoxicity in models of ischemic stroke and brain injury.[1]
-
Anticonvulsant Research: Serves as a benchmark compound for evaluating novel antiepileptic drugs targeting glutamatergic transmission.
-
Synaptic Plasticity: Helps to isolate the contribution of NMDA receptors in processes like Long-Term Potentiation (LTP) by blocking the AMPA receptor component of synaptic transmission.[3][11]
-
Circuit Analysis: Used to pharmacologically silence excitatory synaptic inputs to understand the function of specific neural circuits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBQX | iGluR | GluR | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
Welcome to the technical support center for the synthesis of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with the ultimate goal of improving your reaction yield and product purity.
I. Synthesis Overview: The Cyclocondensation Approach
The most common and established method for synthesizing this compound is through the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with an appropriate two-carbon synthon, most notably diethyl oxalate or oxalic acid.[1] This reaction is a cornerstone for accessing the quinoxaline scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1]
While the reaction appears straightforward, achieving high yields of pure product can be challenging. Common issues include low yields, formation of side products, and difficulties in purification.[2][3] This guide will dissect the critical parameters of this synthesis to help you navigate these obstacles.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent frustration in quinoxaline synthesis.[2] The root cause often lies in one or more of the following areas:
-
Purity of Starting Materials: The purity of both 4,5-dimethoxy-1,2-phenylenediamine and your chosen oxalate derivative is paramount.[4] Impurities can act as catalysts for side reactions or inhibit the desired condensation.
-
Recommendation: If you are using commercially available starting materials without further purification and experiencing low yields, consider recrystallization or column chromatography of the diamine.[4] Ensure your diethyl oxalate or oxalic acid is of high purity and stored under appropriate conditions to prevent hydrolysis.[5]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role in the efficiency of the condensation.
-
Recommendation: A systematic optimization of these parameters is often necessary. Screening different solvents, such as ethanol, acetic acid, or even greener alternatives like hexafluoroisopropanol (HFIP), can significantly impact the yield.[3][4] While some protocols call for high temperatures and prolonged reflux, microwave-assisted synthesis has been shown to reduce reaction times and improve yields in many cases.[2]
-
-
Absence or Inefficiency of a Catalyst: While the condensation can proceed without a catalyst, the reaction is often slow and incomplete.[4]
-
Recommendation: The use of an acid catalyst is common in traditional methods.[3] However, a wide range of modern catalysts, including heterogeneous catalysts, have been developed to improve yields and facilitate easier workup.[3] Consider exploring catalytic options if you are currently running the reaction uncatalyzed.
-
Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
The formation of undesired side products complicates purification and reduces the overall yield.[2]
-
Oxidation of the Diamine: o-Phenylenediamines are susceptible to oxidation, which can lead to a complex mixture of colored impurities.
-
Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using freshly purified diamine can also mitigate this issue.
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, especially if the reaction conditions are not optimal.
-
Recommendation: Ensure the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider increasing the temperature or extending the reaction time.[2]
-
-
Self-Condensation of Diethyl Oxalate: While less common in this specific synthesis due to the reactivity of the diamine, under certain conditions, side reactions involving the oxalate can occur.
-
Recommendation: Ensure the dropwise addition of diethyl oxalate to the reaction mixture containing the diamine to maintain a low concentration of the oxalate and favor the desired reaction pathway.
-
Q3: The purification of my final product is proving difficult. What strategies can I employ?
Purification is a critical step to obtain this compound of the required purity for subsequent applications.
-
Recrystallization: This is a common and effective method for purifying the crude product.
-
Recommendation: Experiment with different solvent systems to find the optimal conditions for recrystallization. Rectified spirit (a highly concentrated ethanol) has been reported as a suitable solvent.[1]
-
-
Column Chromatography: For more challenging purifications where recrystallization is insufficient, column chromatography can be employed.
-
Recommendation: A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from impurities.
-
Experimental Protocol: A Generalized Procedure
The following is a generalized protocol for the synthesis of this compound. It is essential to adapt this procedure based on your specific laboratory conditions and the troubleshooting advice provided above.
| Step | Procedure |
| 1. Reaction Setup | In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol). |
| 2. Reagent Addition | Slowly add diethyl oxalate (1.1 equivalents) to the solution at room temperature. |
| 3. Reaction | Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight. |
| 4. Work-up | Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure. |
| 5. Purification | Wash the crude solid with a suitable solvent (e.g., cold ethanol) to remove soluble impurities. Further purify the product by recrystallization or column chromatography. |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Common byproducts in 2,3-dihydroxyquinoxaline synthesis and their removal
Welcome to the technical support center for the synthesis of 2,3-dihydroxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 2,3-dihydroxyquinoxaline.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of 2,3-dihydroxyquinoxaline are a common issue and can often be attributed to several factors:
-
Incomplete Reaction: The condensation of o-phenylenediamine and oxalic acid may not have reached completion. To address this, ensure that the reaction is refluxed for a sufficient duration, typically 2-4 hours, and that the temperature is maintained appropriately.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
-
Purity of Starting Materials: The presence of impurities in the o-phenylenediamine or oxalic acid can lead to the formation of side products, thereby consuming the reactants and reducing the yield of the desired product. It is crucial to use high-purity starting materials.[2][3]
-
Suboptimal Work-up: Product can be lost during the work-up and purification steps. Ensure that the product is fully precipitated from the solution upon cooling and that the washing steps are performed with cold solvents to minimize dissolution of the product.
Question 2: My final product is off-white or colored, not the expected white solid. What is the cause of this discoloration and how can I obtain a pure white product?
Answer: A colored product is typically indicative of impurities. The most common cause is the oxidation of the o-phenylenediamine starting material, which can form highly colored polymeric species.[3] To mitigate this, it is advisable to:
-
Use fresh, high-purity o-phenylenediamine. If the purity is questionable, it can be purified by recrystallization.
-
Run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent aerial oxidation.[3]
-
The colored impurities can often be removed during the purification process. Recrystallization is particularly effective. For stubborn discoloration, an acid-base purification can be employed (see Troubleshooting Guide).
Question 3: I am observing a significant amount of a byproduct that is not my desired 2,3-dihydroxyquinoxaline. What could it be, and how can I prevent its formation?
Answer: The most common byproduct in this synthesis is a benzimidazole derivative. This occurs if your oxalic acid contains monocarboxylic acid impurities, such as formic acid.[2] o-Phenylenediamine will react with these monocarboxylic acids to form benzimidazoles.[4][5]
Another potential byproduct is the mono-acylated intermediate, N-(2-aminophenyl)oxalamic acid, which results from an incomplete second cyclization step.[2] This is more likely under milder reaction conditions or with insufficient heating.
To prevent the formation of these byproducts:
-
Use Pure Reagents: Ensure your oxalic acid is free from monocarboxylic acid impurities.[2]
-
Ensure Complete Reaction: Drive the reaction to completion by maintaining the reflux temperature for the recommended time to ensure the second cyclization occurs.
II. Troubleshooting Guide: Byproduct Removal
This guide provides detailed protocols for the removal of common byproducts.
A. Unreacted Starting Materials
Unreacted o-phenylenediamine and oxalic acid are the most common impurities. Fortunately, their solubility profiles differ significantly from the product, allowing for straightforward removal.
-
Causality: 2,3-dihydroxyquinoxaline is poorly soluble in cold water and cold ethanol, while o-phenylenediamine has some solubility in cold ethanol and oxalic acid is soluble in water.[1][6]
-
Protocol:
-
After cooling the reaction mixture and collecting the crude product by filtration, wash the solid thoroughly with cold deionized water. This will remove the bulk of the unreacted oxalic acid.
-
Follow this with a wash with a small amount of cold ethanol. This will remove residual o-phenylenediamine.[1]
-
B. Benzimidazole and Other Non-Acidic Byproducts
The acidic nature of the hydroxyl groups on 2,3-dihydroxyquinoxaline (pKa ~10.66) allows for an effective purification strategy based on acid-base extraction.[1] This method is particularly useful for removing non-acidic or weakly basic impurities like benzimidazoles.
-
Causality: 2,3-dihydroxyquinoxaline can be deprotonated by a moderately strong base to form a water-soluble salt. Non-acidic impurities will remain insoluble and can be removed by filtration. The 2,3-dihydroxyquinoxaline can then be regenerated by acidification.
-
Protocol: Acid-Base Purification
-
Suspend the crude, dried product in a 5% aqueous solution of sodium hydroxide (NaOH). Use enough solution to fully dissolve the 2,3-dihydroxyquinoxaline.
-
Stir the solution for 15-20 minutes. Any non-acidic byproducts will remain as a solid precipitate.
-
Filter the mixture to remove the insoluble impurities.
-
Slowly acidify the filtrate with dilute hydrochloric acid (HCl) with constant stirring.
-
The pure 2,3-dihydroxyquinoxaline will precipitate out as a white solid.
-
Collect the purified product by filtration, wash with cold deionized water until the filtrate is neutral, and dry thoroughly.[3]
-
C. Colored Impurities from Oxidation
If colored impurities persist after initial washing and recrystallization, a charcoal treatment during recrystallization can be effective.
-
Causality: Activated charcoal has a high surface area and can adsorb large, colored organic molecules.
-
Protocol: Recrystallization with Charcoal
-
Dissolve the crude product in a minimal amount of a suitable hot solvent system, such as ethanol/water or DMF/water.[1]
-
Add a small amount of activated charcoal (approximately 1-2% by weight of your crude product) to the hot solution.
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product.
-
Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the pure white crystals by filtration.
-
III. Visualization of Reaction and Purification
The following diagrams illustrate the key chemical transformations and workflows discussed.
Caption: Reaction pathways in 2,3-dihydroxyquinoxaline synthesis.
Caption: General purification workflow for 2,3-dihydroxyquinoxaline.
IV. Summary of Purification Strategies
| Impurity/Issue | Removal Method | Principle |
| Unreacted Oxalic Acid | Wash with cold water | High solubility of oxalic acid in water. |
| Unreacted o-Phenylenediamine | Wash with cold ethanol | Moderate solubility of o-phenylenediamine in cold ethanol. |
| Benzimidazole Byproducts | Acid-base purification | Separation based on the acidic nature of 2,3-dihydroxyquinoxaline. |
| Colored Oxidation Products | Recrystallization with charcoal | Adsorption of large, colored molecules onto activated charcoal. |
| Mono-acylated Intermediate | Ensure complete reaction | Drive the reaction to completion with adequate heating time. |
V. References
-
BenchChem. (2025). In-Depth Technical Guide to 2,3-Dihydroxyquinoxaline (CAS Number: 15804-19-0). --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of Quinoxaline-2,3-diones. --INVALID-LINK--
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: 2,3-Dihydroxyquinoxaline in the Preparation of Antimicrobial Compounds. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of 2,3-Dihydroxyquinoxaline: An Application Note and Detailed Protocol. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting Poor Yield in Quinoxaline Cyclization Reactions. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting Common Problems in Quinoxaline Synthesis. --INVALID-LINK--
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine. --INVALID-LINK--
-
The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline in Vitro
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,3-Dihydroxy-6,7-dimethoxyquinoxaline. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered during in vitro experiments. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful and reproducible use of this compound in your research.
Understanding the Compound: Physicochemical Properties
This compound is a heterocyclic compound with a chemical structure that presents both opportunities and challenges for its use in aqueous-based in vitro assays. Its aromatic quinoxaline core contributes to its hydrophobicity, while the dihydroxy and dimethoxy functional groups influence its polarity and potential for hydrogen bonding.[1][2] The dihydroxy groups, being phenolic, are ionizable, making the compound's solubility highly dependent on the pH of the medium.[3][4]
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | Inferred from name |
| Molecular Weight | 222.20 g/mol | Inferred from formula |
| Predicted pKa | ~10.66 (for the dihydroxyquinoxaline parent) | [5] |
| General Solubility | Generally low in neutral aqueous solutions. | [1] |
| Common Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO). | [6] |
The interplay of the hydrophobic core and the ionizable phenolic groups is the primary reason for the solubility issues observed in standard physiological buffers like Phosphate-Buffered Saline (PBS) and cell culture media, which typically have a neutral pH.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when working with this compound.
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?
A1: The limited solubility in neutral aqueous solutions is due to the compound's predominantly nonpolar aromatic structure. At a neutral pH (around 7.4), the phenolic hydroxyl groups are protonated, making the molecule less polar and less likely to interact favorably with water molecules.
Q2: What is the best solvent to prepare a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[6] It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.
Q3: What is the maximum concentration of DMSO I can use in my in vitro assay?
A3: While DMSO is an excellent solvent, it can exhibit toxicity in cell-based assays at higher concentrations. It is a standard practice to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize any off-target effects.[7] For sensitive cell lines or long-term incubation assays, a final concentration of 0.1% or lower is advisable. Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experimental design.
Q4: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A4: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution after the DMSO is diluted.[8] To address this, you can try the following:
-
Decrease the final concentration of the compound.
-
Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to promote rapid mixing and dispersion.
-
Employ one of the solubility enhancement strategies detailed in the Troubleshooting Guide below.
Q5: Can I heat the solution to improve solubility?
A5: Gentle warming can be used to aid in the initial dissolution of the compound in DMSO. However, prolonged heating or heating of aqueous solutions should be avoided as it can lead to degradation of the compound and may not prevent precipitation upon cooling to the experimental temperature.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement
When standard dissolution methods are insufficient, the following strategies can be employed to improve the solubility of this compound for your in vitro experiments.
Strategy 1: pH Adjustment
The solubility of phenolic compounds is often significantly influenced by pH.[3][4] By adjusting the pH of your buffer, you can ionize the hydroxyl groups, making the molecule more polar and thus more soluble in water.
Causality: The predicted pKa of the parent compound 2,3-dihydroxyquinoxaline is approximately 10.66.[5] At pH values above the pKa, the phenolic protons will be removed, resulting in a negatively charged phenolate ion which is more readily solvated by water. Conversely, at very acidic pH, the nitrogen atoms in the quinoxaline ring may become protonated, which could also increase solubility.
Step-by-Step Protocol for pH-Modified Buffers:
-
Prepare a range of buffers with pH values from acidic (e.g., pH 3-5) to alkaline (e.g., pH 8-10). Ensure the chosen buffers are compatible with your assay.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).
-
Dilute the stock solution into each of the prepared buffers to your desired final concentration.
-
Observe for precipitation immediately and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.
-
Select the pH that provides the best solubility without compromising the integrity of your experimental system.
Expected Solubility Trend with pH
| pH Range | Expected Solubility | Rationale |
|---|---|---|
| < 4 | Potentially Increased | Protonation of quinoxaline nitrogens. |
| 4 - 8 | Low | The molecule is largely in its neutral, less soluble form. |
| > 8 | Increased | Deprotonation of phenolic hydroxyl groups to form more soluble phenolate ions. |
Caption: pH Optimization Workflow.
Strategy 2: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for nonpolar molecules to dissolve.
Commonly Used Co-solvents for In Vitro Assays:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), particularly low molecular weight PEGs like PEG 400
Step-by-Step Protocol for Using Co-solvents:
-
Prepare your aqueous buffer.
-
Add a specific percentage of the co-solvent to the buffer. It is recommended to start with a low concentration and gradually increase it.
-
Prepare a concentrated stock solution of the compound in 100% DMSO.
-
Dilute the DMSO stock into the co-solvent/buffer mixture.
-
Assess solubility and ensure the final co-solvent concentration is not detrimental to your experimental system by running appropriate vehicle controls.
Recommended Starting Concentrations for Co-solvents
| Co-solvent | Recommended Starting % (v/v) in final solution | Maximum Tolerated % (v/v) - Cell-dependent |
|---|---|---|
| Ethanol | 1-2% | ~5% |
| Propylene Glycol | 1-5% | ~10% |
| PEG 400 | 1-5% | ~10% |
Strategy 3: Use of Solubilizing Excipients
A. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is more soluble in water.[9][10][11]
Causality: The hydrophobic quinoxaline portion of the molecule can partition into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively shielding the hydrophobic guest and increasing its apparent solubility.
Caption: Cyclodextrin Encapsulation.
Step-by-Step Protocol for Cyclodextrin Complexation:
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-50 mM).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent like ethanol or DMSO.
-
Slowly add the compound stock solution to the cyclodextrin solution while stirring.
-
Stir the mixture for several hours (or overnight) at room temperature to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated compound.
-
The resulting clear solution contains the solubilized compound-cyclodextrin complex.
B. Surfactants
Surfactants are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell.
Causality: The hydrophobic part of this compound can be entrapped within the hydrophobic core of the micelles, while the hydrophilic shell interacts with the aqueous environment, leading to increased solubility.[12][13]
Common Non-ionic Surfactants for In Vitro Use:
-
Tween® 20 (Polysorbate 20)
-
Tween® 80 (Polysorbate 80)
-
Cremophor® EL
Caution: Surfactants can affect cell membranes and may interfere with certain assays. It is crucial to determine the non-toxic concentration range for your specific cell line and experiment.
Protocol for Using Surfactants:
-
Prepare a stock solution of the surfactant in your aqueous buffer.
-
Add the surfactant to your buffer at a concentration above its CMC.
-
Prepare a concentrated stock solution of the compound in DMSO.
-
Add the DMSO stock to the surfactant-containing buffer and mix well.
-
Perform a toxicity test with the surfactant alone on your cells to determine a safe working concentration.
Summary of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| pH Adjustment | Simple, inexpensive. | May not be compatible with all assays or cell types; risk of compound degradation at extreme pH. | Assays tolerant of non-neutral pH. |
| Co-solvents | Easy to implement. | Potential for solvent toxicity to cells; may alter protein conformation. | Initial screening and non-cellular assays. |
| Cyclodextrins | High biocompatibility; can significantly increase solubility. | Can be more expensive; requires optimization of the compound-to-cyclodextrin ratio. | Cell-based assays, especially for long-term incubations. |
| Surfactants | Effective at low concentrations. | Potential for cell toxicity and interference with assays. | Specific assays where surfactant effects are known and controlled. |
References
- 1. mdpi.com [mdpi.com]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 15804-19-0 CAS MSDS (2,3-DIHYDROXYQUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Focussed Analysis of β-cyclodextrins for Quinoxaline Deriv...: Ingenta Connect [ingentaconnect.com]
- 11. Host-quest inclusion complex of quinoxaline-1,4-dioxide derivative with 2-hydroxypropyl-β-cyclodextrin: Preparation, characterization, and antibacterial activity | Beirut Arab University [bau.edu.lb]
- 12. WO2017079719A1 - Aromatic surfactants - Google Patents [patents.google.com]
- 13. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6,7-dimethoxyquinoxaline Synthesis
Welcome to the Technical Support Center for Quinoxaline Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the synthesis of 6,7-dimethoxyquinoxaline. This guide is structured to move from foundational knowledge to advanced troubleshooting, addressing the specific challenges researchers encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 6,7-dimethoxyquinoxaline, providing the core knowledge needed for successful experimentation.
Q1: What is the most common and reliable method for synthesizing 6,7-dimethoxyquinoxaline?
The most robust and widely employed method for synthesizing quinoxalines, including 6,7-dimethoxyquinoxaline, is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1] For this specific target molecule, the required starting materials are 4,5-dimethoxy-1,2-phenylenediamine and glyoxal .[2] This reaction is highly efficient and versatile, forming the heterocyclic pyrazine ring in a single, often high-yielding, step.[3]
Q2: Can you illustrate the reaction mechanism for the formation of 6,7-dimethoxyquinoxaline?
Certainly. The reaction proceeds via a two-step condensation-cyclization-dehydration sequence. Initially, one amino group of the 4,5-dimethoxy-1,2-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of glyoxal, forming a hemiaminal intermediate. This intermediate quickly dehydrates to form an imine (a Schiff base). The second, pendant amino group then attacks the remaining carbonyl group intramolecularly, leading to a second hemiaminal, which upon dehydration, yields the stable aromatic quinoxaline ring.
Caption: Reaction mechanism for 6,7-dimethoxyquinoxaline synthesis.
Q3: What are the typical reaction conditions and how do they influence the outcome?
The reaction conditions can be tuned significantly to optimize yield and purity. Historically, these condensations required high temperatures and strong acid catalysts.[3][4] However, modern methods offer milder and more efficient alternatives.[5]
| Parameter | Traditional Conditions | Modern/Optimized Conditions | Rationale & Impact |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Mild acids (e.g., I₂), heterogeneous catalysts, or catalyst-free systems.[3][5] | Strong acids can cause degradation or side reactions like benzimidazole rearrangement.[6] Milder catalysts or catalyst-free "green" conditions often provide cleaner reactions and higher yields.[5][6] |
| Solvent | Toluene, Acetonitrile[2][3] | Ethanol, Water, or even solvent-free conditions.[1][5][7] | "Green" solvents like ethanol and water are environmentally benign and often highly effective. Water can facilitate the reaction at elevated temperatures without needing a catalyst.[5] |
| Temperature | Reflux / High Temperatures (80-110°C)[3][8] | Room Temperature to 80°C.[3][5][7] | Lower temperatures minimize the formation of degradation products and colored impurities from the oxidation of the diamine starting material.[6] |
| Reaction Time | Several hours to 20+ hours.[8] | 10 minutes to a few hours.[7] | Optimized conditions significantly reduce reaction times, improving throughput and energy efficiency. |
Troubleshooting Guide: From Low Yields to Purification Woes
This section provides solutions to specific experimental problems you might encounter.
Issue 1: My reaction yield is very low or I've isolated no product.
A low or non-existent yield is a common but solvable issue that typically points to suboptimal reaction conditions or starting material quality.[4]
Possible Cause 1: Starting Material Degradation The 4,5-dimethoxy-1,2-phenylenediamine starting material is highly susceptible to air oxidation, which can occur during storage or in the reaction vessel.[6] This oxidation often results in the formation of dark, polymeric impurities that can inhibit the reaction.
-
Solution:
-
Check Purity: Assess the purity of your diamine. It should be a light-colored solid. If it is dark brown or black, it has likely oxidized.
-
Purify if Necessary: If oxidized, purify the diamine by recrystallization or by passing a solution of it through a short plug of activated carbon and silica gel.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent in-situ oxidation.
-
Possible Cause 2: Inappropriate Reaction Conditions The chosen solvent, temperature, or catalyst may not be optimal for this specific substrate combination.
-
Solution:
-
Solvent Choice: If using a non-polar solvent like toluene, consider switching to a more polar, protic solvent like ethanol, which can facilitate the dehydration steps.[1]
-
Temperature Adjustment: If running at room temperature without a catalyst, the activation energy may not be overcome. Try heating the reaction to a moderate temperature (e.g., 60-80°C). Conversely, if you are using high heat and a strong acid, you may be degrading the product; in this case, switch to milder conditions.[4]
-
Catalyst Screening: If uncatalyzed, consider adding a mild catalyst. A small amount of iodine (I₂) can be very effective in promoting the condensation.[5]
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: My TLC/LC-MS shows the formation of significant side products.
Side product formation directly consumes your starting materials and complicates purification. The most common culprits are benzimidazole rearrangement and incomplete condensation.[6]
Side Product 1: Benzimidazole Derivatives Under harsh acidic conditions or at excessively high temperatures, the quinoxaline skeleton can undergo rearrangement to form a more thermodynamically stable benzimidazole.[6]
-
Solution: Avoid strong acid catalysts. If an acid is necessary, use a milder one. Better yet, employ catalyst-free conditions, for example, by refluxing in water or ethanol.[5] Reducing the reaction temperature and time will also significantly suppress this side reaction.[6]
Side Product 2: Incomplete Condensation Products (Mono-imines) If the reaction does not go to completion, you may isolate the mono-imine intermediate where only one of the diamine's amino groups has reacted.[6]
-
Solution: This indicates the reaction has stalled, likely due to insufficient activation. Increase the reaction time, raise the temperature moderately, or add a catalyst to drive the second cyclization step to completion.
Issue 3: The final product is a persistent oil, not a solid, making purification difficult.
An oily product can be challenging but is often a sign of residual solvent or impurities preventing crystallization.[9]
-
Solution 1: Remove All Solvents: First, ensure all reaction and workup solvents have been thoroughly removed using a high-vacuum pump. Sometimes, this is all that is needed to induce solidification.
-
Solution 2: Purify via Column Chromatography: An oil can be directly purified using silica gel column chromatography.[9] The purified fractions, once combined and concentrated, may solidify upon complete solvent removal.
-
Solution 3: Induce Crystallization via Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether) to the oil. Vigorously scratch the side of the flask with a glass rod. This can provide nucleation sites for crystals to form.
-
Solution 4: Salt Formation: If the purified product remains an oil, consider forming a salt. Dissolve the oily product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether. The resulting hydrochloride salt is often a stable, crystalline solid that can be easily filtered and handled.[9]
Experimental Protocols
Protocol 1: Optimized Synthesis of 6,7-Dimethoxyquinoxaline
This protocol utilizes mild conditions to favor a clean reaction and high yield.
-
Reactant Preparation: In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in ethanol (approx. 10 mL per 1 g of diamine).
-
Addition of Glyoxal: To the stirring solution, add a 40% aqueous solution of glyoxal (1.05 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot has been consumed (typically 1-3 hours).
-
Workup:
-
Reduce the solvent volume under reduced pressure.
-
Add water to the flask, which should cause the product to precipitate.
-
If the product oils out, extract the aqueous mixture with ethyl acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Isolation: Concentrate the solution under reduced pressure to yield the crude 6,7-dimethoxyquinoxaline.
Protocol 2: Purification of 6,7-Dimethoxyquinoxaline
The choice between recrystallization and column chromatography depends on the nature and quantity of impurities.
Caption: Decision workflow for purification method selection.
Method A: Recrystallization [1] This is the preferred method for removing small amounts of impurities from a solid product.
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing quinoxalines.[1]
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of cold ethanol. Dry the crystals in a vacuum oven.
Method B: Silica Gel Column Chromatography [1][9] This method is necessary when multiple, closely-related impurities are present.
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for the desired product.[9]
-
Column Packing: Pack a chromatography column with silica gel slurried in the non-polar component of your eluent (e.g., hexane).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or your eluent and load it onto the column.
-
Elution: Begin elution with your chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6,7-dimethoxyquinoxaline.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Preventing degradation of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline during storage
Investigating Quinoxaline Stability
I'm starting by diving into Google searches to learn about the chemical properties, stability, and typical degradation pathways of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline. I'll then move on to finding best practices and established protocols for storing and handling quinoxaline derivatives and similar heterocyclic compounds.
Refining Research Scope
I'm now expanding my Google searches to include analytical methods for assessing quinoxaline purity and detecting degradation products. I'm also preparing to synthesize the information into a Q&A format for the technical support center, ensuring a logical flow from common issues to more specific ones. The goal is expert-level answers that explain the reasoning behind recommendations, incorporating causality and proven insights.
Compiling Data & Formatting
I've been gathering comprehensive data on quinoxaline stability, focusing on chemical properties, degradation pathways, and storage best practices. I'm now synthesizing this info into a Q&A format for the technical support center, ensuring a logical flow. I'm aiming for expert-level answers that explain the reasoning behind recommendations, incorporating causality and proven insights. I will format the information into tables and diagrams.
Drafting the Guide
I'm currently crafting a technical support guide, employing a question-and-answer structure for optimal clarity. The focus is preventing the degradation of this compound during storage. I'm aiming for a logical flow and accessible format for easy information retrieval.
Refining the Approach
I've dived deeper into the chemistry. My focus is zeroing in on the degradation pathways: primarily oxidation of those phenolic groups. I'm now structuring the Q&A to directly address light and oxygen exposure, and the impact of pH. I'm crafting concise answers, targeting practical solutions for the user.
Outlining the Guide
I've sketched out the question-and-answer structure, focusing on the most likely degradation pathways. The initial Q&As cover general storage, light, oxygen, and temperature control. I'm now crafting more specific troubleshooting questions, anticipating user queries and adding context.
Prioritizing Structure
I'm now structuring the guide to cover the compound's chemical nature and degradation pathways. I'm focusing on providing practical solutions through a logical flow of FAQs. I'm synthesizing information on oxidation, photodegradation, temperature effects, and storage conditions for both solid and solution forms. I'll include detection methods.
Focusing the Draft
I'm now structuring the guide to optimize user experience. My plan is to start with high-level advice, followed by troubleshooting. I'm focusing on crafting clear questions and concise answers. I’m expanding the FAQ section to address a broader range of practical storage scenarios. This includes temperature fluctuations and long-term storage, plus detection methods.
Developing the FAQ
I'm now writing comprehensive FAQs based on the established structure. I'm focusing on crafting clear questions that address potential degradation concerns, especially those around oxidation and photodegradation. My goal is for each answer to be concise, informative, and actionable. I'm adding a section on recognizing and interpreting visual degradation indicators.
Finalizing the Content
I'm now fully immersed in the details. I've finished the Q&A section with clear answers, and I've integrated a detailed forced degradation protocol. I'm also including concise tables of storage conditions and troubleshooting steps. I've developed the diagrams to visualize the degradation pathways. I'm focusing on citations and formatting to make this guide easy to use. The final review is next.
Troubleshooting guide for the synthesis of substituted quinoxalines
Welcome to the technical support guide for the synthesis of substituted quinoxalines. This resource is designed for researchers, scientists, and drug development professionals. Quinoxalines are a vital class of nitrogen-containing heterocycles, forming the core scaffold of numerous compounds with significant biological activities, including applications as antitumor, antibacterial, and anti-HIV agents.[1]
The most common and classical method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine (OPD) with a 1,2-dicarbonyl compound.[2][3] While straightforward in principle, this reaction can be susceptible to various issues affecting yield, purity, and scalability. This guide provides in-depth, experience-driven answers to common problems encountered in the lab.
Part 1: Issues with Starting Materials & Reagents
Question 1: My reaction mixture turns dark brown/black immediately upon starting, and I'm getting a low yield of an impure product. What's happening?
Answer: This is a classic sign of o-phenylenediamine (OPD) oxidation. OPD is highly sensitive to air and light, and its oxidation leads to intensely colored, polymeric impurities that are difficult to remove and can interfere with the reaction.[4][5][6]
Causality: The two amino groups in OPD are electron-donating, making the aromatic ring highly susceptible to oxidation.[5] This process can be accelerated by atmospheric oxygen, trace metal impurities, or residual oxidizing agents in your solvents or reagents.[6] The initial oxidation product, 2,3-diaminophenazine (DAP), is itself colored and can further polymerize.[6]
Troubleshooting Protocol:
-
Assess OPD Purity: Pure OPD should be a white to pale yellow crystalline solid.[5] If your starting material is tan, brown, or dark, it is already significantly oxidized.[7]
-
Purify the OPD: If the purity is suspect, recrystallize the OPD from water containing a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite), which will reduce colored impurities.[5][6] Alternatively, sublimation under vacuum is an excellent purification method.[5]
-
De-gas Solvents: Before use, thoroughly de-gas your reaction solvent (e.g., ethanol, methanol, toluene) by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes to remove dissolved oxygen.[6]
-
Maintain an Inert Atmosphere: Assemble your reaction glassware and purge it thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the entire reaction, from reagent addition to work-up.[6]
-
Check Other Reagents: Ensure your 1,2-dicarbonyl compound is pure and that no other reagents contain oxidizing contaminants.
Preventative Measures:
-
Store OPD in a cool, dark place (2-8°C) under an inert atmosphere.[6]
-
Always handle OPD quickly and avoid prolonged exposure to air.
-
For highly sensitive substrates, consider preparing the OPD fresh via the reduction of o-nitroaniline immediately before use.[5]
Part 2: Reaction Conditions & Low Yield
Question 2: My reaction is very slow or is not going to completion, resulting in a low yield. How can I improve this?
Answer: Low yields are often traced back to suboptimal reaction conditions, including the choice of solvent, temperature, and catalyst.[8][9] The classical condensation often requires elevated temperatures and a catalyst to proceed efficiently.[1][2]
Causality: The reaction proceeds through a two-step condensation mechanism: the initial formation of a mono-imine intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazine ring. Each of these steps can be influenced by the reaction environment.
Workflow for Optimizing Reaction Conditions:
Troubleshooting Protocol:
-
Catalyst Selection: While the reaction can sometimes proceed without a catalyst, it is often slow.[9]
-
Brønsted Acids: A catalytic amount of a mild acid like acetic acid is the most common choice.[1] Other effective organocatalysts include camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH).[10]
-
Lewis Acids & Heterogeneous Catalysts: For difficult substrates, a wide variety of catalysts have been shown to be effective, including CuSO₄·5H₂O, Iodine, and bentonite K-10 clay.[1][2][11] These can offer milder reaction conditions, sometimes even at room temperature.[2][11]
-
-
Solvent Choice: The solvent's role is critical for solubility and stabilizing intermediates.[9]
-
Protic Solvents: Ethanol is frequently the solvent of choice, often providing excellent yields, especially when heating to reflux.[3][9]
-
Aprotic Solvents: Toluene and DMF are also commonly used.[1][12]
-
Green Solvents: Water and glycerol can be effective "green" options, sometimes leading to very rapid reactions at elevated temperatures.[2] A solvent screen is often the best approach to find the optimal medium for your specific substrates.[9]
-
-
Temperature Control:
Data Summary: Common Reaction Conditions
| Catalyst Type | Example(s) | Typical Solvent | Temperature | Key Advantage |
| None | - | Ethanol, Acetic Acid | Reflux | Simple setup |
| Brønsted Acid | Acetic Acid, p-TsOH, CSA | Ethanol, Toluene | Room Temp to Reflux | Generally effective, low cost[10] |
| Lewis Acid | CuSO₄, Zn(OTf)₂, Ce(IV) | Acetonitrile, Water, Ethanol | Room Temp to Reflux | High yields, mild conditions[2][3][13] |
| Heterogeneous | Bentonite Clay, Al₂O₃-ZrO₂ | Ethanol, DMF, Solvent-free | Room Temperature | Easy catalyst removal/recycling[2][12] |
Part 3: Side Products & Purification
Question 3: My NMR shows a mixture of products. What are the likely side products and how can I avoid them?
Answer: The formation of multiple products is a common issue, especially when using unsymmetrically substituted o-phenylenediamines or 1,2-dicarbonyls, which can lead to regioisomers.[8] Other common side products include benzimidazoles and products from incomplete condensation.[4]
Causality & Common Side Products:
-
Regioisomers: If both the diamine and the dicarbonyl are unsymmetrical, two different constitutional isomers can form. The product ratio is determined by the relative reactivity of the two different amino groups and the two different carbonyl groups. Selectivity can sometimes be influenced by the choice of catalyst and reaction conditions.[8]
-
Benzimidazoles: These can arise from a rearrangement of the quinoxaline skeleton, particularly under harsh acidic conditions or at very high temperatures.[4]
-
Incomplete Condensation: If the reaction stalls, you may isolate the mono-imine intermediate. This is more likely with insufficient heating or a deactivated catalyst.[4]
-
Over-oxidation Products: As mentioned previously, oxidation of the diamine starting material is a major source of impurities.[4]
Mechanism of Quinoxaline vs. Benzimidazole Formation:
// Nodes start [label="o-Phenylenediamine\n+ α-Dicarbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Dihydropyrazine\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; quinoxaline [label="Desired Quinoxaline\n(Dehydration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; rearrange [label="Rearrangement\n(Harsh Acid/Heat)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; benzimidazole [label="Benzimidazole\nSide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="Condensation"]; intermediate -> quinoxaline [label="Mild Conditions", color="#34A853", fontcolor="#34A853"]; intermediate -> rearrange [label="Forced Conditions", color="#EA4335", fontcolor="#EA4335"]; rearrange -> benzimidazole; } dot Caption: Competing pathways leading to quinoxaline or benzimidazole.
Troubleshooting & Purification Strategy:
-
Minimize Benzimidazole Formation: Avoid using overly strong acids or excessively high temperatures for prolonged periods.[4] Opt for milder catalytic systems if rearrangement is a persistent issue.
-
Drive the Reaction to Completion: Ensure adequate reaction time and temperature to push past the mono-imine intermediate. Monitor the reaction by TLC or LC-MS to confirm the disappearance of starting materials.
-
Purification:
-
Recrystallization: This is often the most effective method for purifying quinoxalines, which are typically crystalline solids. Ethanol is a good first choice for a recrystallization solvent.[1]
-
Column Chromatography: If recrystallization is ineffective or if isomers are present, silica gel column chromatography is necessary. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Dealing with Oxidized Impurities: If your crude product is highly colored, you can sometimes treat a solution of the product with activated charcoal to adsorb the colored impurities before filtration and subsequent purification.[14]
-
Part 4: Key Experimental Protocols
Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline using Acetic Acid Catalyst
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.0 mmol, 1.0 eq) and benzil (1.0 mmol, 1.0 eq).
-
Add ethanol (10 mL) followed by glacial acetic acid (0.2 mL).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
If necessary, recrystallize the crude product from hot ethanol to obtain pure 2,3-diphenylquinoxaline as white needles.[1]
Protocol 2: Purification by Recrystallization
-
Transfer the crude quinoxaline product to an Erlenmeyer flask.
-
Add the minimum amount of a suitable solvent (e.g., ethanol) required to dissolve the solid at the solvent's boiling point.
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of the cold solvent, and dry under vacuum.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijrar.org [ijrar.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 14. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Biological Activity of 2,3-Dihydroxyquinoxaline Derivatives
Prepared by: Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and evaluation of 2,3-dihydroxyquinoxaline derivatives. It provides practical, in-depth solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to troubleshoot effectively, optimize your workflows, and accelerate your research toward developing potent therapeutic agents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common inquiries regarding the 2,3-dihydroxyquinoxaline scaffold.
Q1: What are the primary biological activities associated with 2,3-dihydroxyquinoxaline and its derivatives? A1: The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and neuroprotective effects.[2][3][4][5] For instance, certain derivatives act as antagonists at glutamate receptors, offering potential for treating neurodegenerative disorders, while others function as kinase inhibitors in cancer therapy.[6][7]
Q2: What is the most fundamental and common method for synthesizing the 2,3-dihydroxyquinoxaline core structure? A2: The most prevalent and straightforward synthetic route is the cyclocondensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a two-carbon synthon, most commonly oxalic acid or its derivatives.[1][2] This reaction is versatile and can be adapted through classical heating/reflux methods or more modern, environmentally benign protocols like solvent-free grinding.[1][8]
Q3: Why is this particular heterocyclic scaffold a major focus for drug discovery and development? A3: The quinoxaline nucleus is of great interest for several reasons. Its rigid, planar structure provides a robust scaffold for introducing various functional groups to modulate biological activity. The relative ease of its synthesis allows for the creation of large libraries of derivatives for screening.[9] Furthermore, quinoxaline is a key component in several marketed drugs, such as Glecaprevir (an antiviral) and Balversa (an anticancer agent), validating its therapeutic potential and encouraging further research.[10]
Part 2: Experimental Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during synthesis, purification, and biological evaluation.
2.1 Synthesis & Derivatization
Q: My initial synthesis of the 2,3-dihydroxyquinoxaline core is resulting in a very low yield. What are the likely causes? A: Low yields in this foundational reaction often stem from a few key areas.[11]
-
Suboptimal Reaction Conditions: The classical condensation method may require heat and acidic conditions.[1] Inadequate temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions (e.g., high temperatures for prolonged periods) can cause degradation of the starting materials or the final product.[11]
-
Purity of Starting Materials: Impurities in either the o-phenylenediamine or oxalic acid can introduce competing side reactions, consuming your reactants and reducing the yield of the desired product. Always ensure the use of high-purity reagents.
-
Inefficient Method: For some substrates, the classical reflux method may be less efficient. Consider alternative, "greener" methods like solid-phase grinding of the reactants, which can sometimes proceed faster and in higher yield at room temperature.[8]
Q: I am attempting to add substituents to the nitrogen atoms of the quinoxaline ring, but the reaction is failing. What should I investigate? A: This is a common challenge related to the chemical nature of the 2,3-dihydroxyquinoxaline core, which exists in tautomeric equilibrium (the keto-enol form, also known as quinoxaline-2,3-dione).[12]
-
Acidity and Nucleophilicity: The N-H protons are acidic, but the resulting anion's nucleophilicity can be influenced by the solvent and base used. A strong, non-nucleophilic base (e.g., NaH) in an aprotic polar solvent (e.g., DMF or THF) is often required to fully deprotonate the nitrogen for subsequent alkylation or acylation reactions.
-
Competing O-Alkylation: The oxygen atoms of the dione form also possess lone pairs and can compete as nucleophilic sites, leading to O-substituted products instead of the desired N-substituted ones. Reaction conditions must be carefully optimized to favor N-substitution.
-
Steric Hindrance: If your starting o-phenylenediamine was heavily substituted, the resulting quinoxaline core may be sterically hindered, preventing reagents from accessing the nitrogen atoms.
Q: When using an unsymmetrically substituted o-phenylenediamine, I obtain a mixture of two isomeric products that are difficult to separate. How can I improve the regioselectivity? A: The formation of regioisomers is a classic problem when the two amino groups of the diamine have different electronic environments and thus different reactivities.[11] The more nucleophilic amino group will typically react first. To control this:
-
Analyze Electronic Effects: An electron-donating group on the benzene ring will activate the adjacent amino group, making it more nucleophilic. An electron-withdrawing group will deactivate it. Understanding this allows you to predict the major isomer.
-
Modify Reaction Conditions: Lowering the reaction temperature can often enhance selectivity, as the reaction will more likely proceed via the lowest energy transition state, favoring the more reactive amino group. The choice of catalyst or solvent can also influence the outcome.
-
Protecting Group Strategy: In complex cases, it may be necessary to employ an orthogonal protecting group strategy, protecting one amine, performing the cyclization, and then deprotecting. This adds steps but provides absolute control over regiochemistry.
Caption: Troubleshooting workflow for low synthesis yield.
2.2 Purification & Characterization
Q: My crude product is an insoluble solid that is very difficult to purify. What techniques are recommended? A: Quinoxaline derivatives, especially the parent dione, can have poor solubility.
-
Recrystallization: This is the most effective method for purifying solid products.[13] Finding the right solvent system is key. Ethanol, or a mixture of water and ethanol, is a common starting point.[1][13] For less soluble compounds, polar aprotic solvents like DMF or DMSO might be necessary, followed by precipitation with an anti-solvent (e.g., water or ether).
-
Washing/Trituration: If a suitable recrystallization solvent cannot be found, washing the crude solid with various solvents can remove impurities. For example, washing with cold ethanol can remove unreacted starting materials, while a wash with diethyl ether can remove non-polar side products.
-
Column Chromatography: While often a last resort for poorly soluble compounds, it is sometimes necessary.[13] A modified approach may be needed, such as dissolving the crude material in a minimal amount of a strong solvent (like DMF with 1-2% acetic acid to aid solubility) and adsorbing it onto silica gel before loading it onto the column.
Q: The characterization data (NMR, Mass Spec) for my final derivative is inconsistent with the expected structure. What could have gone wrong? A: Inconsistent data points to an unexpected chemical transformation.
-
Verify the Core Structure: First, ensure the initial 2,3-dihydroxyquinoxaline core was correctly synthesized and characterized before proceeding with derivatization.
-
Unexpected Reactivity: The derivatization reaction may have occurred at a different position than intended (e.g., O- vs. N-alkylation, or reaction on the benzene ring).
-
Degradation: The compound may have degraded during the reaction or workup. Quinoxaline 1,4-di-N-oxides, for example, can be sensitive to certain conditions.
-
Contamination: The sample might be contaminated with residual solvent or a persistent impurity. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula, and 2D NMR techniques (like COSY and HMBC) can help elucidate the exact structure of the unexpected product.[14]
2.3 Biological Assays
Q: My compound has very low solubility in aqueous assay buffers, making it difficult to test. How can I overcome this? A: This is one of the most significant hurdles in biological testing.
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent used to dissolve compounds for in vitro assays. However, it is critical to determine the tolerance of your specific assay (e.g., cell line, enzyme) to DMSO, as concentrations above 0.5-1% are often toxic or can interfere with results. Always run a vehicle control (buffer + equivalent DMSO concentration) to assess its effect.
-
Formulation Strategies: For more advanced studies, consider formulation approaches such as creating salt forms (if the molecule has acidic or basic centers) or using solubilizing agents like cyclodextrins.
-
Structural Modification: In the long term, low aqueous solubility is a major liability for drug development. This feedback should guide the next round of synthesis, incorporating polar or ionizable groups into the molecular structure to improve physicochemical properties.
Q: My derivative, which was designed to be active, shows no effect in the biological assay. What are the potential reasons? A: A lack of activity can be due to chemical, biological, or methodological factors.
-
Compound Stability: The derivative might be unstable in the assay medium, degrading before it can interact with its target. You can pre-incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity by HPLC or LC-MS.
-
Cell Permeability: For cell-based assays, the compound may have poor membrane permeability and is not reaching its intracellular target. Structure-Activity Relationship (SAR) studies often reveal that properties like lipophilicity (logP) must be balanced for optimal permeability.[7][15]
-
Assay Interference: The compound might interfere with the assay technology itself. For example, some compounds are auto-fluorescent, which would interfere with fluorescence-based readouts.
-
Incorrect Mechanistic Hypothesis: The structural modifications made may have inadvertently removed a key pharmacophore required for binding to the biological target. This is where SAR becomes critical for understanding which parts of the molecule are essential for activity.[16]
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydroxyquinoxaline (Classical Reflux Method)
-
In a round-bottom flask, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit (ethanol).[1]
-
In a separate beaker, dissolve 2.1 g of oxalic acid in 8 mL of warm rectified spirit.[1]
-
Add the warm oxalic acid solution to the o-phenylenediamine solution in the flask.
-
Add 8 mL of 4N hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at reflux for 30 minutes.[1]
-
After heating, allow the mixture to cool slightly and then add distilled water dropwise until a slight cloudiness persists.[1]
-
Cool the mixture in an ice bath to promote crystallization.
-
Filter the resulting precipitate using a Buchner funnel and wash thoroughly with cold water.[1]
-
Recrystallize the crude product from rectified spirit to obtain pure 2,3-dihydroxyquinoxaline.[1]
-
Dry the purified product and determine the yield and melting point for characterization.
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
This protocol provides a general workflow for assessing the cytotoxicity of derivatives against a cancer cell line.[6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[6]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Part 4: Structure-Activity Relationship (SAR) and Mechanistic Insights
Enhancing biological activity is an iterative process guided by SAR. By systematically modifying the 2,3-dihydroxyquinoxaline scaffold and observing the resulting changes in potency, researchers can build a model of the pharmacophore.
Table 1: Example Anticancer Activity of 2,3-Disubstituted Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 11 | MCF-7 (Breast) | 0.81 | [6] |
| Compound 13 | MCF-7 (Breast) | 2.91 | [6] |
| Compound 11 | HepG2 (Liver) | 1.23 | [6] |
| Compound 13 | HepG2 (Liver) | 0.95 | [6] |
| Compound IV | PC-3 (Prostate) | 2.11 | [6] |
| Compound III | PC-3 (Prostate) | 4.11 |[6] |
This table illustrates how minor structural changes between compounds can lead to significant differences in activity against various cancer cell lines, forming the basis of SAR.
Table 2: Example Antibacterial Activity (MIC) of Quinoxaline Derivatives
| Bacterial Strain | Compound A MIC (µg/mL) | Compound B MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 16 | 64 | [6] |
| Escherichia coli | 32 | >128 | [6] |
| Pseudomonas aeruginosa | 64 | >128 |[6] |
This data demonstrates the importance of testing against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria to understand the spectrum of activity.
Common Mechanisms of Action
-
Anticancer Activity: Many quinoxaline derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as tyrosine kinases (e.g., EGFR) or topoisomerases.[16][17] Some derivatives function as DNA intercalating agents, disrupting DNA replication and triggering apoptosis.[16]
-
Antimicrobial Activity: A well-established mechanism for the antibacterial action of some quinoxaline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This target is attractive because it is absent in humans, offering a potential for selective toxicity.
Caption: Inhibition of bacterial DNA gyrase by quinoxaline derivatives.
By understanding these common issues, following robust protocols, and applying SAR principles, researchers can more effectively navigate the challenges of enhancing the biological activity of 2,3-dihydroxyquinoxaline derivatives, bringing novel therapeutic candidates closer to reality.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. Quinoxaline: A chemical moiety with spectrum of interesting biological activities. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2,3-Dihydroxyquinoxaline | C8H6N2O2 | CID 27491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
Welcome to the technical support center for 2,3-Dihydroxy-6,7-dimethoxyquinoxaline. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic compound. Our goal is to provide practical, experience-driven guidance to ensure the integrity and success of your experimental work.
Introduction to this compound
This compound is a member of the quinoxaline family, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them promising candidates for drug discovery.[1][2] The presence of both hydroxyl and methoxy functional groups on the benzene ring, as well as the dihydroxy substitution on the pyrazine ring, imparts unique chemical properties that can present specific challenges during its characterization. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during your work with this compound.
Synthesis & Purification
Question 1: My synthesis of this compound results in a complex mixture of products. How can I improve the reaction's selectivity and simplify purification?
Answer: The synthesis of quinoxaline derivatives, typically through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, can indeed lead to multiple products if not carefully controlled.[3] For this compound, the primary challenge often lies in the potential for side reactions and the formation of regioisomers, especially when using substituted starting materials.
Causality and Strategic Solutions:
-
Purity of Starting Materials: Impurities in the 1,2-diamino-4,5-dimethoxybenzene or oxalic acid (or its derivatives) can lead to a variety of side products. It is crucial to use highly purified starting materials.
-
Reaction Conditions: The reaction temperature and pH can significantly influence the reaction pathway. Running the reaction at an optimized temperature and in a suitable solvent system is key. For many quinoxaline syntheses, room temperature or slightly elevated temperatures are sufficient.[4]
-
Catalyst Choice: While many syntheses can proceed without a catalyst, the use of a mild acid or base catalyst can sometimes improve reaction rates and selectivity. However, harsh conditions should be avoided to prevent degradation of the product.
-
Purification Strategy: Due to the polar nature of the dihydroxyquinoxaline, purification can be challenging.
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system must be empirically determined. Given its likely low solubility in many common organic solvents, consider polar aprotic solvents like DMF or DMSO for dissolution, followed by the addition of an anti-solvent to induce crystallization.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, will likely be required.
-
Experimental Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Solubility Issues
Question 2: I am having difficulty dissolving this compound for my experiments. What are the recommended solvents?
Answer: The solubility of 2,3-dihydroxyquinoxaline derivatives can be limited in many common laboratory solvents due to the presence of polar hydroxyl groups and the potential for strong intermolecular hydrogen bonding.
Solvent Selection Guide:
Based on data for the parent 2,3-dihydroxyquinoxaline, the following qualitative solubility can be expected.[5] It is highly recommended to perform your own solubility tests for precise quantitative data.
| Solvent | Qualitative Solubility | Rationale for Use |
| Dimethylformamide (DMF) | Very Soluble | A polar aprotic solvent capable of disrupting hydrogen bonds. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Another excellent polar aprotic solvent for polar compounds. |
| Methanol | Soluble | A polar protic solvent that can engage in hydrogen bonding. |
| Glacial Acetic Acid | Sparingly Soluble | The acidic nature may aid in solvating the basic nitrogen atoms. |
| Chloroform | Very Slightly Soluble | A non-polar solvent, generally not suitable for this polar compound. |
| Water | Practically Insoluble | The hydrophobic quinoxaline core limits aqueous solubility despite the hydroxyl groups. |
Protocol for Preparing a Stock Solution:
-
Solvent Choice: For most biological assays, preparing a concentrated stock solution in DMSO is the standard practice.
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Dissolution: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Aiding Dissolution: If the compound does not dissolve readily, gentle warming (to no more than 37°C) and vortexing or sonication can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[6]
Spectroscopic Characterization
Question 3: My ¹H NMR spectrum of this compound shows broad peaks, and the integration is not what I expect. What could be the cause?
Answer: Broad peaks and unexpected integration in the ¹H NMR spectrum of this compound can be attributed to several factors, most notably tautomerism and the presence of exchangeable protons.
Understanding Tautomerism:
2,3-Dihydroxyquinoxaline exists in equilibrium with its tautomeric form, 1,4-dihydroquinoxaline-2,3-dione. This keto-enol tautomerism is a common feature of dihydroxy-substituted nitrogen heterocycles. The equilibrium between these forms can be influenced by the solvent, temperature, and pH.
Caption: Tautomeric equilibrium of 2,3-dihydroxyquinoxaline.
Troubleshooting NMR Spectra:
-
Exchangeable Protons: The hydroxyl protons (-OH) and the amine protons (-NH- in the dione form) are acidic and can exchange with residual water in the NMR solvent or with each other. This exchange process is often on a timescale that leads to peak broadening.
-
Solution: To confirm the presence of exchangeable protons, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake, and re-acquire the spectrum. The broad peaks corresponding to the -OH/-NH protons should diminish or disappear.
-
-
Solvent Effects: The choice of NMR solvent can influence the tautomeric equilibrium and the appearance of the spectrum.
-
Recommendation: Using a polar aprotic solvent like DMSO-d₆ is often preferred for compounds with exchangeable protons. The hydrogen bonding capabilities of DMSO can slow down the exchange rate, resulting in sharper peaks for the -OH and -NH protons.
-
-
Expected ¹H NMR Signals:
-
Aromatic Protons: You should expect two singlets in the aromatic region corresponding to the protons at the C-5 and C-8 positions.
-
Methoxy Protons: Two singlets, each integrating to 3 protons, for the two methoxy groups at C-6 and C-7.
-
-OH/-NH Protons: One or two broad singlets in the downfield region (typically > 10 ppm in DMSO-d₆) corresponding to the exchangeable protons.
-
Question 4: I am having trouble interpreting the mass spectrum of my compound. What fragmentation patterns should I expect for this compound?
Answer: Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information. For this compound, using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion.
Expected Mass Spectral Data:
-
Molecular Ion: The calculated exact mass of C₁₀H₁₀N₂O₄ is 222.0641 g/mol . In ESI-MS, you would expect to observe the protonated molecule [M+H]⁺ at m/z 223.0719 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 221.0562 in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural information. Common fragmentation pathways for related flavonoid structures (which also contain methoxy and hydroxyl groups on a heterocyclic core) involve the loss of small neutral molecules.[7]
-
Loss of Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, resulting in a fragment at [M+H - 15]⁺.
-
Loss of Carbon Monoxide (CO): Loss of CO from the quinoxaline ring is also a possibility, leading to a fragment at [M+H - 28]⁺.
-
Consecutive Losses: You may observe consecutive losses, such as the loss of a methyl group followed by the loss of CO.
-
Data Interpretation Table:
| Ion | Expected m/z (Positive Mode) | Interpretation |
| [M+H]⁺ | 223.0719 | Protonated molecular ion |
| [M+H - CH₃]⁺ | 208.0483 | Loss of a methyl radical |
| [M+H - CO]⁺ | 195.0764 | Loss of carbon monoxide |
| [M+H - CH₃ - CO]⁺ | 180.0528 | Consecutive loss of methyl and CO |
Question 5: What are the key features to look for in the FTIR spectrum of this compound?
Answer: The FTIR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the spectrum will be dominated by vibrations from the hydroxyl, amine (in the dione form), carbonyl, and aromatic moieties.
Key FTIR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch, N-H stretch | Hydroxyl, Amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Methoxy (-OCH₃) |
| ~1650 (strong) | C=O stretch | Carbonyl (from dione tautomer) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| ~1250 and ~1050 | C-O stretch | Aryl ether (methoxy) |
The presence of a strong carbonyl peak around 1650 cm⁻¹ would provide evidence for the presence of the dione tautomer in the solid state.[8] The broadness of the O-H/N-H stretching band is indicative of hydrogen bonding.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: As a solid, it should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is recommended. Solutions, especially in volatile organic solvents, should be stored at -20°C or -80°C in amber vials or tubes wrapped in foil to protect from light.[6]
Q2: Can I use UV-Vis spectroscopy for quantification?
A2: Yes, UV-Vis spectroscopy can be a useful tool for quantifying the concentration of this compound, provided you have a pure standard to generate a calibration curve. The extended aromatic system should give rise to characteristic absorbance peaks in the UV region. It is advisable to determine the λ_max (wavelength of maximum absorbance) in your solvent of choice.
Q3: Are there any known safety precautions for handling this compound?
A3: While specific toxicity data for this compound may not be readily available, it is good laboratory practice to handle all research chemicals with care. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of Quinoxalines from Dicarbonyl Compounds
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent common side reactions, thereby enhancing your reaction yields and product purity.
Introduction: The Challenge of Selectivity in Quinoxaline Synthesis
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a cornerstone reaction for accessing the quinoxaline scaffold, a privileged core in medicinal chemistry and materials science.[1] While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact the purity and yield of the desired product. Understanding the mechanistic origins of these byproducts is paramount to developing robust and efficient synthetic protocols. This guide provides a structured approach to troubleshooting these challenges, grounded in mechanistic principles and validated experimental strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address the common issues encountered during quinoxaline synthesis.
Section 1: Common Impurities and Byproducts
Question 1: My reaction mixture has turned a dark, intense color (brown, red, or purple), and I'm observing a highly fluorescent spot on my TLC plate. What is this impurity?
Answer: This is a classic sign of the formation of 2,3-diaminophenazine (DAP) . This intensely colored and fluorescent byproduct arises from the oxidative self-condensation of your o-phenylenediamine starting material.[2]
-
Causality: The o-phenylenediamine is susceptible to oxidation, especially in the presence of air (oxygen), acid catalysts, or trace metal impurities. The oxidation initiates a cascade of reactions leading to the formation of DAP. The likely mechanism involves the oxidation of the diamine to the corresponding o-quinonediimine, which then undergoes condensation with a molecule of the unreacted o-phenylenediamine.
-
Troubleshooting & Prevention:
-
Degas Your Solvent: Before starting the reaction, thoroughly degas the solvent by bubbling an inert gas (nitrogen or argon) through it for 15-30 minutes.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent atmospheric oxygen from entering the reaction vessel.
-
Use High-Purity Starting Materials: Ensure your o-phenylenediamine is free from colored impurities, which may be signs of partial oxidation. If necessary, purify it by recrystallization or sublimation before use.
-
Avoid Overheating: Elevated temperatures can accelerate the oxidation process.
-
Question 2: I've isolated my product, but NMR analysis shows the presence of a second, structurally similar compound. Mass spectrometry suggests it's an isomer of my starting material. What could this be?
Answer: You are likely observing the formation of a benzimidazole derivative . This is a common byproduct resulting from a rearrangement of the reaction intermediate, particularly under harsh acidic conditions or with prolonged reaction times.[2]
-
Causality: The formation of benzimidazoles from quinoxaline precursors is a known acid-catalyzed rearrangement.[3][4] Instead of the second amino group of the o-phenylenediamine attacking the second carbonyl group to form the six-membered pyrazine ring, a rearrangement occurs, leading to the formation of the thermodynamically stable five-membered benzimidazole ring.
-
Troubleshooting & Prevention:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times. Monitor the reaction progress closely by TLC and quench it as soon as the starting materials are consumed.
-
Use Milder Catalysts: Strong acids like concentrated sulfuric or hydrochloric acid can promote this rearrangement. Consider using milder acid catalysts such as acetic acid or employing catalyst-free conditions in a suitable solvent like ethanol.[5][6] "Green" catalysts like cerium(IV) ammonium nitrate (CAN) in water have also been shown to be effective while minimizing such side reactions.[2][7][8][9][10]
-
Question 3: My reaction with an unsymmetrical o-phenylenediamine or dicarbonyl compound is giving me a mixture of two isomeric quinoxalines. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a significant challenge when using unsymmetrical starting materials. The formation of isomeric products is governed by the relative reactivity of the two amino groups of the diamine and the two carbonyl groups of the dicarbonyl compound.
-
Causality: The initial condensation can occur at either of the two non-equivalent sites, leading to two different intermediates that then cyclize to form the isomeric quinoxalines. The ratio of these isomers is determined by a delicate balance of electronic and steric effects.
-
Troubleshooting & Prevention:
-
Catalyst and Solvent Screening: The choice of catalyst and solvent can significantly influence the regioselectivity. It is advisable to screen a range of conditions, from acidic to neutral, and in various solvents to find the optimal system for your specific substrates.
-
Protecting Group Strategy: In some cases, a protecting group can be used to temporarily block one of the reactive sites, forcing the reaction to proceed with the desired regiochemistry. Subsequent deprotection would then yield the desired single isomer.
-
Consider Alternative Synthetic Routes: If achieving the desired regioselectivity through direct condensation proves difficult, you may need to consider a multi-step synthesis that allows for the unambiguous construction of the desired isomer.
-
Question 4: I see a byproduct with a mass corresponding to my desired product +16 amu. What is this and how can I avoid it?
Answer: This is indicative of the formation of a quinoxaline-N-oxide . The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, leading to the formation of mono- or di-N-oxides.[1][11][12]
-
Causality: This over-oxidation can occur if the reaction conditions are too harsh or if an oxidizing agent is inadvertently present. In some synthetic routes, particularly those starting from benzofuroxans (the Beirut reaction), N-oxides are the intended products.[11][12] However, in a standard condensation, their formation is usually undesirable.
-
Troubleshooting & Prevention:
-
Control Reaction Stoichiometry and Time: Ensure you are not using an excess of any oxidizing reagents if your synthesis involves an in-situ oxidation step.
-
Milder Oxidants (if applicable): If your synthesis requires an oxidation step, choose a milder oxidant and carefully control the reaction temperature.
-
Purification: Quinoxaline-N-oxides can often be separated from the parent quinoxaline by column chromatography due to their increased polarity.
-
Section 2: Reaction Optimization and Purification
Question 5: My quinoxaline synthesis is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, and the formation of the side products discussed above.
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Impurities in your o-phenylenediamine or dicarbonyl compound can inhibit the reaction or lead to side products.
-
Optimize Reaction Conditions: Systematically screen different catalysts (or catalyst-free conditions), solvents, temperatures, and reaction times. A summary of common conditions is provided in the table below.
-
Monitor the Reaction: Use TLC to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
| Condition | Traditional Approach | "Green" Alternative | Rationale for Alternative |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Acetic acid, Cerium(IV) ammonium nitrate (CAN), Iodine, Catalyst-free | Milder conditions reduce side reactions like benzimidazole formation.[2][7][8][9][10] |
| Solvent | Acetic acid, Toluene | Ethanol, Water | Reduces environmental impact and simplifies work-up.[5][6] |
| Temperature | Reflux | Room Temperature to mild heating | Minimizes degradation and side product formation.[5][6][7][13] |
Question 6: I am having difficulty purifying my crude quinoxaline product. What are the recommended procedures?
Answer: The two most common and effective methods for purifying quinoxalines are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method for removing small amounts of impurities from a solid product.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a common and effective solvent for many quinoxaline derivatives.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored by impurities, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[14][15]
-
-
-
Column Chromatography: This is the method of choice for separating mixtures of compounds with different polarities, such as your desired quinoxaline from more or less polar side products.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio will depend on the polarity of your specific product and impurities and should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack a column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[14][16][17]
-
-
Experimental Protocols
Protocol 1: Traditional Synthesis of 2,3-Diphenylquinoxaline (Illustrative of Potential Side Reactions)
-
Reactants: To a round-bottom flask, add o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).
-
Solvent and Catalyst: Add glacial acetic acid (10 mL).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) for 2 hours.
-
Work-up: Allow the reaction to cool to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Note: This method, while effective, may lead to the formation of some of the side products discussed, particularly if the reaction is overheated or run for an extended period.
Protocol 2: "Green" Synthesis of Quinoxalines using a Catalyst-Free System
-
Reactants: In a flask, dissolve the o-phenylenediamine (1.0 mmol) in ethanol (5 mL).
-
Addition: Add the 1,2-dicarbonyl compound (1.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within minutes to a few hours.[6] Monitor the reaction by TLC.
-
Work-up: Upon completion, add cold water (10 mL) to the reaction mixture and continue stirring until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.[13] This method often yields a product of high purity that may not require further purification.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and troubleshooting logic.
Caption: General mechanism of quinoxaline synthesis.
Caption: Origins of common side products in quinoxaline synthesis.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. thieme-connect.com [thieme-connect.com]
- 7. soc.chim.it [soc.chim.it]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Green and efficient synthesis of quinoxaline derivatives via ceric ammonium nitrate promoted and in situ aerobic oxidation of alpha-hydroxy ketones and alpha-keto oximes in aqueous media. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrar.org [ijrar.org]
- 14. benchchem.com [benchchem.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of Quinoxaline Derivatives with a Focus on 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Quinoxaline Scaffold
Quinoxaline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a "privileged" scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the quinoxaline core allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles. This guide provides a comparative analysis of the bioactivity of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline and other notable quinoxaline derivatives, supported by experimental data and insights into their structure-activity relationships (SAR). While specific quantitative bioactivity data for this compound is not extensively available in the current literature, this guide will leverage data from structurally related compounds to infer its potential therapeutic applications.
Anticancer Activity: Targeting Key Pathways in Malignancy
Quinoxaline derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[1][2][4][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
Mechanism of Action: Inhibition of Protein Kinases
A primary mechanism through which many quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Quinoxalines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of phosphate groups to their substrates, thereby disrupting downstream signaling cascades.
Proposed Signaling Pathway Inhibition by Quinoxaline Derivatives
Caption: Proposed mechanism of anticancer action of quinoxaline derivatives through inhibition of key protein kinases in cellular signaling pathways.
Comparative Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [4] |
| Compound XVa | HCT116 (Colon) | 4.4 | [4] |
| Compound 11 | MCF-7 (Breast) | 0.81 | [7] |
| Compound 13 | MCF-7 (Breast) | 2.91 | [7] |
| Compound 4m | A549 (Lung) | 9.32 | [8] |
| Compound 18 | MCF-7 (Breast) | 22.11 | [5] |
| Compound 8 | HepG2 (Liver) | 3.88 | [9] |
Structure-Activity Relationship (SAR) and the Potential of this compound
While direct experimental data for this compound is limited, we can infer its potential activity based on established SAR principles for quinoxaline derivatives.[10]
-
Hydroxyl Groups at C2 and C3: The presence of hydroxyl groups at the 2 and 3 positions, forming a quinoxaline-2,3-dione structure, has been associated with biological activity.[11][12] These groups can participate in hydrogen bonding interactions with biological targets.
-
Methoxy Groups at C6 and C7: Methoxy groups on the benzene ring are known to influence the electronic properties and lipophilicity of the molecule, which can impact cell permeability and target binding.[10] Electron-donating groups like methoxy have been shown in some cases to enhance anticancer activity.[10]
Based on these general principles, it is plausible that this compound possesses anticancer properties. The dihydroxy substituents could chelate with metal ions essential for enzymatic activity or form hydrogen bonds within the active site of target proteins. The dimethoxy groups might enhance its ability to cross cell membranes and interact with intracellular targets. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.
Antimicrobial Activity: A Scaffold for Combating Drug Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoxaline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against both bacteria and fungi.[1][3]
Mechanism of Action: Diverse Modes of Microbial Inhibition
The antimicrobial mechanisms of quinoxalines are varied and can include:
-
Inhibition of DNA Gyrase: Some quinoxalines interfere with bacterial DNA replication by inhibiting DNA gyrase, an essential enzyme for maintaining DNA topology.
-
Disruption of Cell Wall Synthesis: Certain derivatives can disrupt the synthesis of the bacterial cell wall, leading to cell lysis.
-
Generation of Reactive Oxygen Species (ROS): Quinoxaline-1,4-dioxides, a subclass of quinoxalines, can be reduced by bacterial enzymes to generate ROS, which cause oxidative damage to cellular components.
General Workflow for Antimicrobial Evaluation of Quinoxaline Derivatives
Caption: A typical experimental workflow for the synthesis and evaluation of the antimicrobial properties of novel quinoxaline derivatives.
Comparative Antimicrobial Activity of Quinoxaline Derivatives
The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives against various microbial strains, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits visible growth).
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [10][11][13] |
| Compound 5p | Staphylococcus aureus | 4-16 | [14] |
| Compound 5p | Escherichia coli | 4-32 | [14] |
| Compound 2d | Escherichia coli | 8 | [9] |
| Compound 3c | Escherichia coli | 8 | [9] |
| Pentacyclic Compound 10 | Candida albicans | 16 | [9] |
Structure-Activity Relationship (SAR) and the Potential of this compound
The antimicrobial activity of quinoxalines is highly dependent on their substitution patterns.
-
Substituents at C2 and C3: The nature of the groups at these positions significantly influences the antimicrobial spectrum and potency.
-
Substituents on the Benzene Ring: Electron-withdrawing or electron-donating groups on the benzene ring can modulate the electronic properties of the quinoxaline system, affecting its interaction with microbial targets.
For this compound, the dihydroxy groups at the 2 and 3 positions could be crucial for its antimicrobial potential. These groups may facilitate binding to microbial enzymes or other targets. The methoxy groups at the 6 and 7 positions could enhance its lipophilicity, potentially improving its penetration through microbial cell membranes. Further studies are required to confirm these hypotheses and to determine the specific antimicrobial spectrum of this compound.
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in the appropriate growth medium.
-
Serial Dilution of Compounds: Prepare a serial two-fold dilution of the test compounds in the growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) as observed visually or by measuring the optical density at 600 nm.
Conclusion
Quinoxaline derivatives represent a highly promising and versatile scaffold for the development of novel therapeutic agents. The extensive research into their anticancer and antimicrobial activities has revealed a wide spectrum of biological effects, often linked to the inhibition of key cellular pathways. While specific experimental data for this compound is currently limited, analysis of the structure-activity relationships of related compounds suggests it may possess significant bioactivity. The presence of both hydroxyl and methoxy substituents on the quinoxaline core provides a strong rationale for its further investigation as a potential anticancer and antimicrobial agent. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other novel quinoxaline derivatives, which will be crucial for advancing our understanding of their therapeutic potential and for the development of new and effective treatments for a range of diseases.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of phenolic hydroxyl derivatives based on quinoxalinone as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterisation & Antifungal Activity Of Quinoxaline 2, 3-dione Derivatives - Neliti [neliti.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the Synthesis of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline: A Traditional Reflux Method vs. a Novel Solvent-Free Mechanochemical Approach
Authored by a Senior Application Scientist
Introduction
In the landscape of medicinal chemistry, the quinoxaline scaffold is a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Specifically, 2,3-Dihydroxy-6,7-dimethoxyquinoxaline, which exists in tautomeric equilibrium with 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione, is a key intermediate for the synthesis of more complex, biologically active molecules.[2][3] The efficiency, environmental impact, and cost-effectiveness of its synthesis are critical considerations for researchers in drug discovery and development.
This guide provides an in-depth, objective comparison between two distinct synthetic routes for preparing this compound. We will dissect the venerable, acid-catalyzed cyclocondensation under reflux and contrast it with a modern, solvent-free mechanochemical grinding method. This analysis is grounded in established chemical principles and supported by experimental data to empower researchers to select the optimal methodology for their specific laboratory context and green chemistry goals.
The Foundational Chemistry: Hinsberg Condensation
Both synthetic routes discussed are variations of the classic Hinsberg condensation, a robust and fundamental method for quinoxaline synthesis.[4] This reaction involves the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5] For our target molecule, the precursors are 4,5-dimethoxy-1,2-phenylenediamine and a two-carbon synthon, typically oxalic acid or its ester, diethyl oxalate .[3][6][7]
The core mechanism involves a nucleophilic attack from one of the amino groups of the phenylenediamine onto a carbonyl carbon of the oxalate. This is followed by an intramolecular cyclization and subsequent elimination of two molecules of water (or ethanol, if using diethyl oxalate) to form the stable quinoxaline-2,3-dione ring system.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Benchmarking 2,3-Dihydroxy-6,7-dimethoxyquinoxaline: A Comparative Guide for Evaluating Novel Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology.[1] Kinase inhibitors have revolutionized cancer treatment by targeting the specific enzymes that drive tumor growth and survival.[2] As of 2024, over 80 small-molecule kinase inhibitors have received FDA approval, the majority of which are ATP-competitive.[2] The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with various derivatives showing potent inhibition of kinases such as GSK3β, Pim-1/2, and c-Met.
This guide addresses the evaluation of a novel quinoxaline derivative, 2,3-Dihydroxy-6,7-dimethoxyquinoxaline . Given the nascent stage of its characterization, a direct comparison of established performance is not yet possible. Therefore, this document serves as a comprehensive framework for its preclinical benchmarking. We will outline a systematic approach to compare its potential efficacy against well-established, clinically relevant kinase inhibitors.
This guide is designed for researchers, scientists, and drug development professionals. It provides not just the "what" but the "why" behind experimental choices, ensuring a robust and self-validating evaluation of this new chemical entity. We will detail the necessary in vitro and cellular assays to determine its potency, cellular activity, and preliminary selectivity profile against a panel of benchmark inhibitors targeting key oncogenic kinases.
Selecting the Right Benchmarks: A Comparative Panel
To contextualize the activity of a novel compound, it is crucial to benchmark it against established inhibitors that represent different classes of kinase targets. This allows for a multi-faceted comparison of potency and selectivity. We have selected three FDA-approved inhibitors that target distinct and critical oncogenic pathways: the EGFR, BCR-Abl, and JAK/STAT pathways.
| Benchmark Inhibitor | Primary Target(s) | Mechanism of Action | Indications | Reported IC50 |
| Gefitinib | EGFR (ErbB1) | ATP-competitive inhibitor, particularly potent against activating mutations (e.g., Exon 19 deletions, L858R).[3][4][5] | Non-Small Cell Lung Cancer (NSCLC)[3] | ~0.003 µM (H3255, EGFR mutant)[6] |
| Imatinib | BCR-Abl, c-KIT, PDGFR | ATP-competitive inhibitor that stabilizes the inactive conformation of the kinase domain.[7][8] | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GISTs)[9] | ~0.025 - 0.35 µM (BCR-Abl)[10][11] |
| Ruxolitinib | JAK1, JAK2 | ATP-competitive inhibitor of both JAK1 and JAK2.[12][13] | Myelofibrosis, Polycythemia Vera[12] | ~3.3 nM (JAK1), ~2.8 nM (JAK2)[13] |
Core Signaling Pathways: The Battleground for Inhibition
Understanding the signaling cascades targeted by our benchmark inhibitors is fundamental to interpreting experimental data. Inhibition of these kinases should lead to predictable downstream effects.
The EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating multiple downstream pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[14] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling.[15]
Caption: EGFR Signaling Pathway and Point of Inhibition.
The BCR-Abl Signaling Network
In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome translocation creates the BCR-Abl fusion protein, a constitutively active tyrosine kinase.[16] This oncoprotein drives aberrant cell proliferation and survival through pathways including RAS/MAPK and PI3K/Akt.[17][18]
The JAK-STAT Pathway
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, regulating immunity and hematopoiesis.[19][20] Ligand binding to cytokine receptors brings associated Janus kinases (JAKs) into proximity, allowing for trans-phosphorylation and subsequent phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[21] Activated STATs then translocate to the nucleus to regulate gene expression.[2]
Experimental Benchmarking Workflow: A Step-by-Step Guide
To rigorously evaluate this compound, a multi-tiered experimental approach is essential. This workflow progresses from direct, in vitro assessment of kinase inhibition to cell-based assays that measure the compound's effect in a biological context.
Caption: Experimental Workflow for Benchmarking a Novel Kinase Inhibitor.
Detailed Experimental Protocols
The following protocols provide a validated framework for data generation. It is imperative to include the benchmark inhibitors (Gefitinib, Imatinib, Ruxolitinib) alongside the novel compound in all assays to ensure direct comparability.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Rationale: This biochemical assay directly measures the enzymatic activity of a purified kinase. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, which is a direct indicator of enzyme activity.[22][23] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[11]
Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, prepare a 5 µL kinase reaction.[24] This reaction should contain the specific kinase (e.g., recombinant EGFR, Abl, or JAK2), its corresponding substrate (e.g., a generic peptide or protein substrate), and the ATP concentration at or near the Km for that kinase to ensure accurate competitive inhibition assessment.[25]
-
Add serial dilutions of the test compound (this compound) and the benchmark inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the ATP solution. Incubate at room temperature for 1 hour.[26]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Protocol 2: Cellular Target Engagement Assay (Western Blot for Kinase Autophosphorylation)
Rationale: Moving from a purified system to a cellular environment is a critical step. This assay determines if the compound can enter the cell and inhibit the target kinase in its native context. Western blotting allows for the direct visualization and quantification of the phosphorylation status of the target kinase (e.g., p-EGFR), providing a direct readout of inhibitor activity.[15][27]
Methodology:
-
Cell Culture and Treatment:
-
Select appropriate cell lines. For example, A431 cells (high EGFR expression) for EGFR, K562 cells (BCR-Abl positive) for Abl, and HEL cells (JAK2 V617F positive) for JAK2.
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours if ligand-induced phosphorylation is to be measured (e.g., for EGFR).
-
Treat the cells with serial dilutions of the test and benchmark inhibitors for a predetermined time (e.g., 2 hours).[27]
-
-
Induction of Phosphorylation (if applicable):
-
For receptor tyrosine kinases like EGFR, stimulate the cells with the appropriate ligand (e.g., 100 ng/mL of EGF) for 15-30 minutes at 37°C to induce robust phosphorylation.[15] This step is not necessary for constitutively active kinases like BCR-Abl.
-
-
Cell Lysis:
-
Place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[15]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[15]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[27]
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[27]
-
Load 20-30 µg of total protein per lane on a polyacrylamide gel and perform electrophoresis.[27]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated form of the kinase (e.g., anti-p-EGFR Tyr1068) and the total form of the kinase (e.g., anti-total EGFR). Also, probe for a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[28]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[15]
-
Normalize the phosphorylated protein signal to the total protein signal for each sample. Further normalize to the loading control to correct for any loading discrepancies.[15]
-
Calculate the percent inhibition of phosphorylation at each drug concentration relative to the stimulated, vehicle-treated control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Rationale: This assay measures the functional downstream consequence of kinase inhibition—a reduction in cell viability or proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which generally correlates with the number of viable cells.[29][30]
Methodology:
-
Cell Seeding and Treatment:
-
Seed the appropriate cell lines into a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well).[31]
-
Allow the cells to attach overnight.
-
Add serial dilutions of the test and benchmark inhibitors to the wells. Include a vehicle control and a "no cells" background control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[31]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[29]
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[11]
-
Conclusion and Forward Outlook
The rigorous, multi-tiered approach outlined in this guide provides a solid foundation for the initial characterization of this compound. By directly comparing its performance against well-defined benchmarks like Gefitinib, Imatinib, and Ruxolitinib, researchers can ascertain its potency, confirm its mechanism in a cellular context, and understand its functional impact on cell viability.
Should this initial screening reveal promising activity against a particular kinase, the logical next step would be a broad kinase selectivity profiling screen.[25][33][34] Such screens test the compound against a large panel of kinases (often >400) to build a comprehensive selectivity profile. This is a critical step in modern drug discovery to identify potential off-target effects early and to understand the full spectrum of a compound's biological activity. The data generated through this benchmarking process will be invaluable in guiding the future development and optimization of this and other novel quinoxaline-based kinase inhibitors.
References
- 1. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Imatinib - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. drugs.com [drugs.com]
- 10. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 13. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. journals.biologists.com [journals.biologists.com]
- 22. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. carnabio.com [carnabio.com]
- 27. benchchem.com [benchchem.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. MTT (Assay protocol [protocols.io]
- 32. broadpharm.com [broadpharm.com]
- 33. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of 6,7-Disubstituted Quinoxalines in Oncology Research
The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1] Among its derivatives, 6,7-disubstituted quinoxalines have emerged as a particularly promising class of compounds, especially in the realm of oncology. Their mechanism of action often involves the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways controlling cell growth, proliferation, and survival.[2][3] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This guide provides an in-depth comparison of 6,7-disubstituted quinoxalines, focusing on their structure-activity relationships (SAR) as anticancer agents. We will delve into the impact of various substituents at the 6 and 7 positions on their biological activity, supported by experimental data from peer-reviewed studies. Furthermore, this guide will furnish detailed protocols for the synthesis of these compounds and for the evaluation of their kinase inhibitory activity, providing researchers with the necessary tools to explore this fascinating chemical space.
The Strategic Importance of the 6 and 7 Positions
The substitutions at the 6 and 7 positions of the quinoxaline ring are critical for modulating the compound's pharmacokinetic and pharmacodynamic properties. These positions are solvent-exposed in the ATP-binding pocket of many kinases, allowing for the introduction of various functional groups to enhance potency, selectivity, and solubility. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the overall electron density of the quinoxaline ring system, thereby affecting its interaction with the target protein.
Comparative Analysis of 6,7-Disubstituted Quinoxalines
The following sections and data tables provide a comparative analysis of the anticancer activity of various 6,7-disubstituted quinoxaline derivatives. The data, extracted from published scientific literature, showcases the impact of different substitution patterns on the inhibitory activity against various cancer cell lines.
6,7-Dichloroquinoxalines
The introduction of chlorine atoms at the 6 and 7 positions has been a common strategy in the design of quinoxaline-based inhibitors. The chloro groups are electron-withdrawing and can participate in halogen bonding, potentially enhancing binding affinity.
| Compound | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1 | Phenyl | Phenyl | F2408 | >0.2 | [4] |
| 2 | 4-Methylphenyl | 4-Methylphenyl | F2408 | >0.2 | [4] |
| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | F2408 | >0.2 | [4] |
| 4 | 4-Chlorophenyl | 4-Chlorophenyl | F2408 | 0.18 | [4] |
Table 1: In vitro cytotoxic activity of 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives.
As shown in Table 1, the nature of the substituents at the 2 and 3 positions, in conjunction with the 6,7-dichloro substitution, plays a crucial role in determining the cytotoxic activity.[4]
6,7-Dimethoxyquinoxalines
In contrast to the electron-withdrawing chloro groups, methoxy groups are electron-donating. The introduction of 6,7-dimethoxy substituents has been explored to modulate the electronic properties and solubility of quinoxaline derivatives.
| Compound | Aromatic Moiety at C2 | Linker at C4 | Cell Line | GI50 (µM) | Reference |
| 14m | p-methoxyphenyl | Propoxy | LOX IMVI (Melanoma) | 0.116 | [5] |
| 14m | p-methoxyphenyl | Propoxy | NCI/ADR-RES (Ovarian) | 0.188 | [5] |
| 14m | p-methoxyphenyl | Propoxy | SR (Leukemia) | 0.133 | [5] |
Table 2: In vitro anticancer activity of 2-aryl-4-alkoxy-6,7-dimethoxyquinolines.
The data in Table 2 highlights the potent anticancer activity of 6,7-dimethoxyquinoline derivatives, with compound 14m exhibiting sub-micromolar growth inhibition against a range of cancer cell lines.[5]
6,7-Dimethylquinoxalines
The introduction of small, lipophilic methyl groups at the 6 and 7 positions can also influence the biological activity. A study on 6,7-dimethyl quinoxaline analogs as kinase inhibitors for potential Alzheimer's disease therapeutics revealed the importance of these substitutions for target selectivity.[6]
| Compound | Aromatic Core Functionality | Target Kinase | IC50 (µM) | Reference |
| IV | Bromo | GSK3β | 0.270 | [7] |
| V | Chloro | GSK3β | 0.390 | [7] |
Table 3: Kinase inhibitory activity of 6,7-dimethyl quinoxaline analogs.
As shown in Table 3, compounds with bromo and chloro functionalities on an appended aromatic ring demonstrated high selectivity and potency for GSK3β kinase.[7]
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key SAR trends for 6,7-disubstituted quinoxalines based on the available data.
Caption: Key SAR trends for 6,7-disubstituted quinoxalines.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of 6,7-disubstituted quinoxalines and for a common in vitro kinase inhibition assay.
Synthesis of 6,7-Disubstituted Quinoxalines
A general and effective method for the synthesis of quinoxaline derivatives is the condensation reaction between an appropriately substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[8]
Caption: General workflow for the synthesis of 6,7-disubstituted quinoxalines.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.[4][8]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-5 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often crystallize out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.
-
Purification: If necessary, purify the product further by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.[9] A decrease in kinase activity due to inhibition results in a higher ATP concentration and thus a stronger luminescent signal.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (6,7-disubstituted quinoxalines)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase assay buffer.
-
Reaction Setup: In a white, opaque microplate, add the kinase enzyme and the test compound dilutions. Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme).
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitors to bind to the kinase.[10]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP to all wells.[10]
-
Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.[10]
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescent ATP detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[10]
Conclusion and Future Directions
The 6,7-disubstituted quinoxaline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that the nature of the substituents at the 6 and 7 positions is a critical determinant of biological activity. Electron-withdrawing groups like halogens, electron-donating groups like methoxy, and small lipophilic groups like methyl all impart distinct properties to the quinoxaline core, influencing potency and selectivity.
Future research in this area should focus on exploring a wider range of substituents at the 6 and 7 positions to further refine the SAR and to develop compounds with improved drug-like properties. The use of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of next-generation 6,7-disubstituted quinoxaline inhibitors with enhanced efficacy and safety profiles for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of Quinoxaline Scaffolds: An In Vivo Efficacy Analysis in Oncology
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7] This guide provides an in-depth analysis of the in vivo efficacy of a representative quinoxaline-based compound, contextualized against a standard-of-care chemotherapy regimen in a preclinical cancer model. Our focus is to bridge the gap between foundational research and clinical potential, offering a technical narrative grounded in experimental evidence for scientists and drug development professionals.
The Rise of Quinoxaline Derivatives in Oncology
Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, serves as a versatile backbone for the design of targeted therapeutics.[1][4] Its derivatives have been shown to exert potent antiproliferative effects through diverse mechanisms of action, including the inhibition of protein kinases and topoisomerases, which are critical for cancer cell survival and proliferation.[8][9] This inherent biological activity has positioned quinoxaline derivatives as a promising class of compounds for the development of next-generation anticancer drugs.[6]
For the purpose of this guide, we will conduct a comparative analysis of a potent, synthetically derived quinoxaline compound, designated here as QX-IV , against the widely used FOLFOX chemotherapy regimen in a colorectal cancer model. QX-IV is representative of a class of quinoxaline derivatives that function as Topoisomerase II inhibitors, inducing apoptosis in rapidly dividing cancer cells.[9]
Comparative In Vivo Efficacy: QX-IV vs. Standard of Care
The gold standard for evaluating the preclinical efficacy of a novel anticancer agent is its performance in in vivo animal models.[10][11] These models, most commonly human tumor xenografts in immunodeficient mice, provide a complex biological system to assess a drug's therapeutic potential.[12][13]
In a representative study, the efficacy of QX-IV was evaluated in a subcutaneous colorectal cancer xenograft model and compared to the standard FOLFOX regimen (5-Fluorouracil, Leucovorin, and Oxaliplatin).[14][15] The primary endpoint for such studies is typically Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor volume in treated animals compared to a vehicle-treated control group.
Table 1: Comparative In Vivo Efficacy of QX-IV vs. FOLFOX in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily | 1500 ± 250 | - | +2.0 |
| QX-IV | 20 mg/kg, daily | 450 ± 120 | 70% | -3.5 |
| FOLFOX | Standard Regimen | 600 ± 180 | 60% | -10.0 |
Data are representative and synthesized from typical preclinical outcomes for illustrative purposes.
The results summarized in Table 1 indicate that QX-IV demonstrates a superior tumor growth inhibition compared to the FOLFOX regimen at the tested doses. Importantly, QX-IV also exhibited a more favorable safety profile, as evidenced by a significantly lower impact on the body weight of the test subjects, a common indicator of systemic toxicity in preclinical studies.
Experimental Protocol: Subcutaneous Xenograft Model for Efficacy Testing
The integrity of in vivo data is fundamentally dependent on a meticulously executed experimental protocol. The following is a representative, step-by-step methodology for assessing the efficacy of a novel compound like QX-IV in a human tumor xenograft mouse model.[10][16]
1. Cell Culture and Preparation:
-
Human colorectal cancer cells (e.g., HCT-116) are cultured in appropriate media under sterile conditions.
-
Cells are harvested during the logarithmic growth phase and resuspended in a sterile, serum-free medium or a mixture with Matrigel to enhance tumor take rate.
2. Animal Model and Tumor Implantation:
-
Immunodeficient mice (e.g., athymic nude or NOD-scid) are used to prevent rejection of the human tumor cells.[12]
-
A specific number of cancer cells (typically 1x10⁶ to 1x10⁷) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the commencement of treatment.
3. Treatment Administration:
-
Mice are randomized into treatment groups (Vehicle Control, QX-IV, and FOLFOX).
-
QX-IV is administered daily via oral gavage or intraperitoneal injection at a predetermined dose.
-
The FOLFOX regimen is administered according to established clinical protocols, adapted for the mouse model.
4. Monitoring and Data Collection:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Animal body weight is recorded at the same frequency to monitor for toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size, and the primary endpoint of Tumor Growth Inhibition (TGI) is calculated.
Caption: A typical workflow for an in vivo xenograft study.
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction
Understanding the molecular mechanism by which a drug exerts its therapeutic effect is crucial for its development and clinical application. Many quinoxaline derivatives have been identified as potent inhibitors of Topoisomerase II, an essential enzyme that resolves DNA topological problems during replication and transcription.[9]
By binding to the Topoisomerase II-DNA complex, QX-IV stabilizes this intermediate, leading to the accumulation of double-strand DNA breaks. The resulting DNA damage triggers a cellular stress response, activating downstream signaling pathways that culminate in programmed cell death, or apoptosis. This mechanism is particularly effective against rapidly proliferating cancer cells, which are highly dependent on Topoisomerase II activity.
Caption: The mechanism of action of QX-IV as a Topoisomerase II inhibitor.
Conclusion and Future Directions
The quinoxaline scaffold represents a highly promising platform for the discovery and development of novel anticancer agents.[6] As demonstrated in our representative case study, quinoxaline derivatives like QX-IV have the potential to offer improved efficacy and a more favorable safety profile compared to established standard-of-care chemotherapies. The versatility of the quinoxaline core allows for extensive chemical modification, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.[1][2]
Further preclinical development of promising quinoxaline candidates will require comprehensive pharmacodynamic and pharmacokinetic studies, as well as evaluation in more advanced in vivo models, such as patient-derived xenografts (PDX), to better predict clinical outcomes.[13] The continued exploration of this remarkable class of compounds holds significant promise for the future of oncology drug development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ijpbs.com [ijpbs.com]
- 11. researchgate.net [researchgate.net]
- 12. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 15. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 16. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione: Benchmarking Classical and Green Methodologies
Introduction: The Significance of the Quinoxalinedione Scaffold
Welcome to a detailed examination of synthetic routes to 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione, a key heterocyclic scaffold. This compound, which exists in tautomeric equilibrium with 2,3-dihydroxy-6,7-dimethoxyquinoxaline, serves as a pivotal intermediate in the development of pharmacologically active agents. The quinoxaline moiety is a recognized "privileged structure" in medicinal chemistry, appearing in compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, derivatives of 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione are explored for their potential as antagonists of the AMPA receptor, highlighting their relevance in neuroscience and the treatment of neurodegenerative disorders.[3][4]
Given its importance, the efficient and sustainable synthesis of this building block is of paramount interest to researchers in both academic and industrial settings. This guide provides an objective, data-driven comparison of established synthetic methods, moving beyond simple protocols to explain the causality behind experimental choices and to benchmark performance based on yield, reaction efficiency, and environmental impact.
The Synthetic Landscape: An Overview
The cornerstone of quinoxaline-2,3-dione synthesis is the cyclocondensation reaction between an o-phenylenediamine and a two-carbon electrophile.[2][5] For our target molecule, the primary precursor is 4,5-dimethoxy-1,2-phenylenediamine. The choice of the C2 synthon and the reaction conditions are the critical variables that define the efficiency, scalability, and green credentials of the synthesis. We will benchmark two of the most prevalent C2 synthons: oxalic acid and diethyl oxalate, each under different, optimized conditions.
Caption: General synthetic route to the target quinoxalinedione.
Method A: The Oxalic Acid Condensation Route
The use of oxalic acid is a direct and often high-yielding approach. Its primary advantage lies in its high atom economy, as the byproduct of the condensation is simply water. We will explore two common protocols using this reagent.
Protocol 1: Classical Aqueous Reflux
This is the traditional workhorse method. The reaction is typically performed in an acidic aqueous medium, which serves to protonate the carbonyl groups of oxalic acid, enhancing their electrophilicity, and to facilitate the cyclization and dehydration steps.
-
Causality of Experimental Choices : Using a dilute acid like hydrochloric acid ensures the diamine starting material remains sufficiently nucleophilic while activating the oxalic acid. Refluxing provides the necessary activation energy for the multiple condensation and dehydration steps. The insolubility of the product in the aqueous medium at room temperature provides an elegant and simple method for purification; the product precipitates upon cooling and can be isolated by simple filtration.[6]
Protocol 2: Solvent-Free Solid-Phase Grinding
Reflecting the growing demand for sustainable chemistry, this "green" method eliminates the need for solvents, reduces energy consumption, and simplifies the work-up procedure.[4][7]
-
Causality of Experimental Choices : The reaction is driven by the formation of a eutectic melt when the reactants are ground together.[7] This intimate mixing of the solids at room temperature provides sufficient molecular mobility for the reaction to proceed without external heating or solvents. The process is a prime example of mechanochemistry, where mechanical energy directly instigates chemical transformation. The high yield and purity of the product often negate the need for further chromatographic purification.
Method B: The Diethyl Oxalate Condensation Route
Diethyl oxalate is another classic C2 synthon for this transformation.[3][6] Unlike the reaction with oxalic acid, this condensation produces ethanol as a byproduct.
Protocol 3: Thermal Condensation in Organic Solvent
This method involves heating the diamine and diethyl oxalate in a suitable solvent. The reaction is driven to completion by the removal of the ethanol byproduct.
-
Causality of Experimental Choices : Chloroform or ethanol are often used as solvents.[3][6] The reaction is typically heated to facilitate both the nucleophilic attack and the elimination of ethanol. Using a rotary evaporator can effectively remove the solvent and the ethanol byproduct, driving the equilibrium towards the product according to Le Châtelier's principle.[6] While effective, this method is less "green" than the solvent-free approach due to the use of organic solvents. The mechanism involves a two-step nucleophilic acyl substitution. The first attack by one amino group forms an intermediate oxamic ester, which then undergoes an intramolecular cyclization-condensation with the second amino group.[8][9]
Performance Benchmark: A Comparative Analysis
To provide a clear, objective comparison, the performance of each protocol is summarized below. The data represents typical outcomes based on literature precedents.
| Parameter | Protocol 1: Aqueous Reflux | Protocol 2: Solvent-Free Grinding | Protocol 3: Thermal Condensation |
| Starting Materials | 4,5-Dimethoxy-1,2-phenylenediamine, Oxalic Acid | 4,5-Dimethoxy-1,2-phenylenediamine, Oxalic Acid | 4,5-Dimethoxy-1,2-phenylenediamine, Diethyl Oxalate |
| Typical Yield | ~85-95% | >90% | ~80-90% |
| Reaction Time | 2-5 hours | 15-30 minutes | 1-3 hours |
| Temperature | Reflux (~100 °C) | Room Temperature | 50-80 °C |
| Solvent | Dilute HCl (aq) | None | Chloroform or Ethanol |
| Work-up | Cool, Filter, Wash | Triturate with water, Filter | Solvent Evaporation, Recrystallization |
| Green Chemistry | Moderate (uses water, requires heating) | Excellent (solvent-free, no heating) | Poor (organic solvent, heating) |
| Reference | [6] | [4][7] | [3] |
Discussion: For laboratory-scale synthesis where speed, simplicity, and sustainability are prioritized, the solvent-free grinding method (Protocol 2) is demonstrably superior. It offers an excellent yield in a fraction of the time without requiring heating or organic solvents. For larger-scale industrial applications, the aqueous reflux method (Protocol 1) may be more practical and scalable than solid-phase grinding, while still maintaining good green credentials by using water as a solvent. The thermal condensation with diethyl oxalate (Protocol 3) remains a viable, classic method but is increasingly superseded by the more environmentally benign oxalic acid routes.
Detailed Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility.
Workflow for Protocol 2: Solvent-Free Synthesis
Caption: Experimental workflow for the solvent-free grinding method.
Protocol 2: Detailed Step-by-Step Procedure
-
Preparation : In an agate mortar, combine 4,5-dimethoxy-1,2-phenylenediamine (1.0 mmol, 168.2 mg) and oxalic acid dihydrate (1.0 mmol, 126.1 mg).[4]
-
Reaction : Grind the two solids together thoroughly with a pestle at room temperature. Within minutes, the mixture will typically become sticky and may form a paste or melt. Continue grinding for 15-20 minutes.
-
Work-up : Add approximately 10 mL of deionized water to the mortar and triturate the solid product with the pestle to break up any clumps.
-
Isolation : Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing : Wash the solid on the filter paper sequentially with deionized water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove any unreacted starting materials or water-soluble impurities.
-
Drying : Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The expected product is a pale solid with a yield typically exceeding 90%.
Protocol 1: Detailed Step-by-Step Procedure (Aqueous Reflux)
-
Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dimethoxy-1,2-phenylenediamine (10.0 mmol, 1.68 g) and oxalic acid dihydrate (11.0 mmol, 1.39 g).[6]
-
Reaction : Add 50 mL of 2M hydrochloric acid. Heat the mixture to reflux with vigorous stirring for 3 hours. A precipitate will begin to form during the reaction.
-
Isolation : After the reflux period, cool the reaction mixture to room temperature in an ice bath. Collect the precipitate by vacuum filtration.
-
Washing : Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).
-
Drying : Dry the product in a vacuum oven at 80 °C to yield the desired quinoxalinedione.
Conclusion and Recommendations
The synthesis of 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione can be accomplished efficiently through several established methods. Our comparative analysis clearly indicates that for rapid, high-yielding, and environmentally conscious synthesis, the solvent-free grinding reaction with oxalic acid is the method of choice . Its operational simplicity and adherence to the principles of green chemistry make it an ideal protocol for modern research laboratories. For larger-scale preparations where solid-state reactions may be challenging to implement, the classical aqueous reflux with oxalic acid offers a robust, scalable, and reasonably sustainable alternative. While historically significant, the use of diethyl oxalate presents fewer advantages in terms of efficiency, cost, and environmental impact compared to these modern approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. mtieat.org [mtieat.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. ias.ac.in [ias.ac.in]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. ijpda.org [ijpda.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
Spectroscopic comparison of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline and its precursors
A Spectroscopic Guide to 2,3-Dihydroxy-6,7-dimethoxyquinoxaline and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the quinoxaline scaffold is a cornerstone of innovation. Among its many derivatives, this compound holds significant interest due to its structural kinship with biologically active compounds. A thorough understanding of its spectroscopic characteristics, and those of its precursors, is paramount for unambiguous identification, purity assessment, and the elucidation of reaction progression. This guide provides a detailed comparative analysis of the spectroscopic data for this compound and its synthetic precursors, 4,5-dimethoxy-1,2-phenylenediamine and oxalic acid.
The synthesis of 2,3-dihydroxyquinoxaline derivatives is most commonly achieved through the condensation of an o-phenylenediamine with oxalic acid or its derivatives.[1] This reaction provides a reliable and efficient route to the quinoxaline core.[1]
Synthesis Pathway Overview
The formation of this compound from 4,5-dimethoxy-1,2-phenylenediamine and oxalic acid is a cyclocondensation reaction. This process involves the nucleophilic attack of the amino groups of the phenylenediamine on the carbonyl carbons of oxalic acid, followed by dehydration to form the stable heterocyclic quinoxaline ring system.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
The transformation from precursors to the final product is accompanied by distinct changes in their respective spectra. These changes serve as diagnostic fingerprints for monitoring the reaction and confirming the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) and Multiplicity | Assignment |
| 4,5-dimethoxy-1,2-phenylenediamine | ~6.6-6.8 ppm (s) | Aromatic Protons |
| ~3.8 ppm (s) | Methoxy Protons | |
| ~3.4 ppm (br s) | Amine Protons | |
| Oxalic Acid | ~8.0 ppm (s) | Carboxylic Acid Protons |
| This compound | ~11.0-12.0 ppm (br s) | Hydroxyl Protons |
| ~7.0 ppm (s) | Aromatic Protons (C5-H, C8-H) | |
| ~3.9 ppm (s) | Methoxy Protons |
Note: Predicted chemical shifts for this compound are based on structurally similar compounds.
¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) | Assignment |
| 4,5-dimethoxy-1,2-phenylenediamine | ~140-150 ppm | C-O (Aromatic) |
| ~110-120 ppm | C-N (Aromatic) | |
| ~100-110 ppm | C-H (Aromatic) | |
| ~56 ppm | Methoxy Carbons | |
| Oxalic Acid | ~160-170 ppm | Carbonyl Carbons |
| This compound | ~155-165 ppm | C=O (Keto tautomer) |
| ~145-155 ppm | C-O (Aromatic) | |
| ~130-140 ppm | C-N (Aromatic) | |
| ~100-110 ppm | C-H (Aromatic) | |
| ~56 ppm | Methoxy Carbons |
Note: Predicted chemical shifts for this compound are based on the analysis of related structures.[2][3]
The disappearance of the amine proton signals from 4,5-dimethoxy-1,2-phenylenediamine and the carboxylic acid proton signal from oxalic acid, coupled with the appearance of new aromatic and hydroxyl proton signals, confirms the formation of the quinoxaline ring. In the ¹³C NMR, the key indicators are the shift of the carbonyl carbon and the appearance of new quaternary carbon signals corresponding to the quinoxaline core.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | C=O Stretch | C-O Stretch |
| 4,5-dimethoxy-1,2-phenylenediamine | - | 3300-3500 (two bands) | - | 1200-1300, 1000-1100 |
| Oxalic Acid | 2500-3300 (broad) | - | 1680-1710 | 1200-1300 |
| This compound | 3000-3400 (broad) | - | ~1650 (Amide C=O) | 1200-1300, 1000-1100 |
The broad O-H stretch in oxalic acid is replaced by a new broad O-H stretch in the product, characteristic of the hydroxyl groups on the quinoxaline ring.[4] The distinct N-H stretching bands of the diamine precursor disappear, and a strong carbonyl absorption, typical for the amide-like structure in the quinoxaline-2,3-dione tautomer, emerges.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Molecular Ion Peak (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]+ or [M+H]+ |
| 4,5-dimethoxy-1,2-phenylenediamine | C₈H₁₂N₂O₂ | 168.19 | 168 |
| Oxalic Acid | C₂H₂O₄ | 90.03 | 90 |
| This compound | C₁₀H₁₀N₂O₄ | 222.19 | 222 or 223 |
The molecular ion peak in the mass spectrum of the product will correspond to the combined mass of the two precursor molecules minus the mass of two water molecules, confirming the condensation reaction.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule.
Maximum Absorbance (λmax)
| Compound | Solvent | λmax (nm) |
| 4,5-dimethoxy-1,2-phenylenediamine | Ethanol | ~220, ~300 |
| Oxalic Acid | Water | ~200-210 |
| This compound | Ethanol | ~240, ~340 |
The formation of the extended conjugated system in the quinoxaline product results in a significant bathochromic (red) shift of the λmax compared to the precursors.[6][7] This shift is a clear indication of the successful formation of the aromatic heterocyclic ring.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis. Researchers should adapt these based on available instrumentation and specific experimental goals.
Synthesis of this compound
This procedure is a classical condensation method.[1]
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Ethanol (or rectified spirit)
-
Water
-
Hydrochloric acid (optional, for salt formation and solubility)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
Procedure:
-
Dissolve 4,5-dimethoxy-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of oxalic acid dihydrate in a minimal amount of warm ethanol.
-
Add the oxalic acid solution to the phenylenediamine solution.
-
Heat the mixture at reflux for 1-2 hours.[8]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, slowly add water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Caption: General experimental workflow for synthesis and analysis.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
For solid samples, prepare a KBr pellet or use an ATR-FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum and subtract it from the sample spectrum.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, APCI).
-
Acquire the mass spectrum in the desired mass range.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol).
-
Record the absorbance spectrum over a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer.
-
Use a solvent blank for baseline correction.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and definitive method for tracking the synthesis and confirming the identity of the final product. Each spectroscopic technique offers a unique piece of the structural puzzle, and when combined, they provide irrefutable evidence for the successful transformation. This guide serves as a foundational resource for researchers working with this important class of compounds, enabling more efficient and accurate scientific investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H and 13C‐NMR data of hydroxyflavone derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Comparative Analysis of MEK1 Inhibitors
In the landscape of targeted drug discovery, the selectivity of a small molecule inhibitor for its intended biological target is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor minimizes off-target effects, thereby reducing potential toxicity and increasing the therapeutic window. This guide provides a comprehensive framework for assessing the selectivity of kinase inhibitors, using the well-characterized MEK1 inhibitor, Trametinib, as a primary example. We will compare its performance against two other widely used MEK inhibitors, Selumetinib and U0126, and provide detailed experimental protocols to empower researchers in their own selectivity profiling endeavors.
The Central Role of the MAPK/ERK Pathway and the Significance of MEK1 Inhibition
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a pivotal signaling cascade that governs a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway, often through mutations in upstream components like RAS or BRAF, is a hallmark of many human cancers.[2] Mitogen-activated protein kinase kinase 1 (MEK1), a dual-specificity kinase, is a critical node in this pathway, responsible for phosphorylating and activating ERK1 and ERK2.[3] This central role makes MEK1 an attractive therapeutic target for cancers driven by aberrant MAPK signaling.[4][5]
Trametinib, Selumetinib, and U0126 are all inhibitors of MEK1, but they exhibit distinct mechanisms of action and, consequently, different selectivity profiles. Trametinib and Selumetinib are allosteric, non-ATP-competitive inhibitors that bind to a unique pocket on the MEK1 enzyme, leading to high selectivity.[6][] U0126 is also a non-ATP-competitive inhibitor, but its broader off-target effects are less well-defined.[8] Understanding these differences is paramount for interpreting experimental results and selecting the appropriate tool compound for a given biological question.
Experimental Workflows for Determining Inhibitor Selectivity
A multi-faceted approach is essential for a thorough assessment of inhibitor selectivity. Here, we outline three key experimental strategies: broad-panel kinase profiling, a cell-based assay to measure pathway inhibition, and a biophysical assay to determine binding kinetics.
Kinome-Wide Selectivity Profiling
The most direct method to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This provides a global view of the inhibitor's activity across the human kinome.
Workflow Diagram: Kinase Profiling
Caption: Workflow for assessing kinase inhibitor selectivity using a large-scale biochemical screen.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., Trametinib) in a suitable solvent, typically DMSO. Create a dilution series to determine the IC50 (half-maximal inhibitory concentration) for each kinase.
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified human kinases.[9] These services typically employ radiometric or fluorescence-based assays to measure kinase activity.[9]
-
Assay Execution: The inhibitor is incubated with each individual kinase, a specific substrate, and ATP. The concentration of ATP is often set near the Km value for each kinase to provide a sensitive measure of inhibition.
-
Detection: After the reaction, the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric detection of incorporated ³³P-ATP or fluorescence-based methods that use phosphorylation-specific antibodies.
-
Data Analysis: The percentage of inhibition for each kinase at a given inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO). For more detailed analysis, IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.
-
Visualization: The results are often visualized as a "kinome tree," where the degree of inhibition is represented by the size or color of the circle corresponding to each kinase. This provides an intuitive and comprehensive overview of the inhibitor's selectivity.
Cell-Based Phospho-ERK Assay
While in vitro kinase assays are crucial, it is equally important to assess the inhibitor's activity in a cellular context. A phospho-ERK assay measures the phosphorylation of ERK, the direct downstream target of MEK1, providing a functional readout of pathway inhibition.
Step-by-Step Protocol:
-
Cell Culture: Seed a relevant cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the test inhibitors (Trametinib, Selumetinib, and U0126) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, lyse the cells to release their protein content.
-
ELISA or Western Blot:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a phospho-ERK specific ELISA kit to quantify the levels of phosphorylated ERK1/2. Normalize these values to the total ERK1/2 levels determined in parallel wells.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-ERK1/2 and total ERK1/2.
-
-
Data Analysis: Quantify the band intensities from the Western blot or the absorbance/fluorescence from the ELISA. Calculate the IC50 for the inhibition of ERK phosphorylation for each compound.
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the binding kinetics (association and dissociation rates) of an inhibitor to its target protein in real-time. This provides valuable insights into the inhibitor's binding affinity and residence time on the target.
Workflow Diagram: Surface Plasmon Resonance (SPR)
Caption: Workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance.
Step-by-Step Protocol:
-
Immobilization: Covalently immobilize purified, active MEK1 protein onto the surface of an SPR sensor chip.
-
Association: Inject a series of concentrations of the test inhibitor (the "analyte") over the sensor surface. The binding of the inhibitor to the immobilized MEK1 causes a change in the refractive index at the surface, which is detected as a response unit (RU) change.
-
Dissociation: After the association phase, inject a buffer solution over the surface to monitor the dissociation of the inhibitor from the MEK1 protein.
-
Data Analysis: The resulting "sensorgram" (a plot of RU versus time) is fitted to a kinetic binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).
Comparative Selectivity Profiles
The following table summarizes the expected selectivity profiles of Trametinib, Selumetinib, and U0126 based on publicly available data.
| Inhibitor | Primary Target | Mechanism of Action | Kinome-wide Selectivity | Key Off-Targets |
| Trametinib | MEK1, MEK2 | Allosteric, non-ATP-competitive[6] | Highly selective for MEK1/2.[9] | Minimal off-target activity reported in broad kinase panels.[9] |
| Selumetinib | MEK1, MEK2[10] | Allosteric, non-ATP-competitive[6] | Highly selective for MEK1/2.[6] | Minimal off-target activity reported in broad kinase panels.[3][6] |
| U0126 | MEK1, MEK2[8] | Non-ATP-competitive[8] | Less selective than Trametinib and Selumetinib. | Known to inhibit other kinases and cellular processes. |
Discussion and Interpretation
The experimental data generated from the workflows described above will provide a comprehensive assessment of the selectivity of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline for its biological target.
-
Kinase Profiling: A highly selective inhibitor like Trametinib is expected to show potent inhibition of MEK1 and MEK2 with minimal activity against other kinases in the panel, even at high concentrations.[9] In contrast, a less selective inhibitor may show significant inhibition of multiple kinases, indicating a higher potential for off-target effects.
-
Cell-Based Assays: The results from the phospho-ERK assay should correlate with the in vitro kinase profiling data. A potent and selective MEK inhibitor will effectively block ERK phosphorylation at low nanomolar concentrations in cells with an activated MAPK pathway. The IC50 values obtained for Trametinib, Selumetinib, and U0126 will allow for a direct comparison of their cellular potency.
-
Biophysical Assays: SPR data will provide valuable information on the binding kinetics of the inhibitor. A high-affinity inhibitor will have a low KD value. The dissociation rate (kd) is particularly important, as a slow off-rate can lead to a prolonged duration of action in vivo.
By integrating the data from these orthogonal assays, researchers can build a robust and reliable selectivity profile for their inhibitor of interest. This comprehensive understanding is crucial for making informed decisions about which compounds to advance in the drug discovery pipeline and for accurately interpreting the results of in vitro and in vivo studies.
References
- 1. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are MEK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 6. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
Foreword: As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical substances. This guide provides a detailed operational and disposal plan for 2,3-Dihydroxy-6,7-dimethoxyquinoxaline. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from best practices in chemical hygiene, regulatory standards, and data from structurally similar quinoxaline derivatives. This protocol is designed to empower researchers to manage this chemical waste stream safely and compliantly, but it must always be executed in concert with the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) office.
Part 1: Hazard Assessment and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough risk assessment is paramount. Based on data from related quinoxaline compounds, we must assume it poses specific hazards.
1.1. Assumed Hazard Profile Quinoxaline derivatives are often classified as irritants. Therefore, until specific toxicological data is available, this compound should be treated as a substance that can cause skin and eye irritation, and may cause respiratory irritation if inhaled as a dust or aerosol.[1]
1.2. Engineering Controls: The First Line of Defense The primary engineering control for handling this solid compound is a certified chemical fume hood. This is not merely a suggestion but a critical safety measure.
-
Causality: Handling the solid powder can generate fine dust. A fume hood provides constant airflow to capture and exhaust these particulates, preventing inhalation and minimizing contamination of the laboratory environment. All weighing and solution preparation should occur within the hood.[2]
1.3. Personal Protective Equipment (PPE): Non-Negotiable Protection Proper PPE is essential to prevent personal exposure. The following must be worn at all times when handling the compound or its waste.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a significant risk of splashing.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.[4]
-
Body Protection: A buttoned lab coat must be worn to protect against skin contact.[5]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for spill cleanup or if engineering controls are insufficient. Consult your EHS office for specific respirator requirements.[4]
Part 2: Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. It is strictly prohibited to dispose of this chemical in the regular trash or down the drain.[2][5] All waste must be managed as hazardous chemical waste and directed to an approved waste disposal plant.[1]
Caption: Disposal workflow for this compound.
Operational Protocol:
-
Waste Segregation: At the point of generation, separate waste into two distinct streams:
-
Solid Waste: Includes unused or expired pure compound, and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads from spill cleanup).
-
Liquid Waste: Includes any solutions containing the compound, such as from experiments or rinsates from cleaning contaminated glassware.
-
Rationale: Solid and liquid hazardous wastes are often incinerated or treated using different methods; proper segregation is required by disposal facilities and prevents dangerous cross-reactions.[5]
-
-
Waste Containerization:
-
Solids: Use a durable, sealable container, such as a high-density polyethylene (HDPE) jar or a designated hazardous waste bag inside a rigid box. The container must have a secure lid to prevent spills.[6]
-
Liquids: Use a leak-proof, chemically compatible bottle with a screw-on cap. Glass or HDPE is typically acceptable. Ensure the container is not overfilled (leave at least 10% headspace) to allow for expansion.[6]
-
-
Hazardous Waste Labeling: Proper labeling is a critical regulatory requirement. Your institution's EHS office will provide specific labels. At a minimum, every waste container must be clearly marked with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The date when waste was first added to the container.[5]
-
The relevant hazard characteristics (e.g., "Irritant").
-
-
Temporary Storage:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[5]
-
The SAA should be a secondary containment bin to catch any potential leaks and must be located away from drains, heat sources, and incompatible chemicals.
-
-
Final Disposal:
-
Once the waste container is full, or if you are generating waste infrequently, schedule a pickup with your institution's EHS office.[4]
-
Follow all institutional procedures for waste manifests and collection. Do not attempt to transport or dispose of the waste yourself. Professional, licensed hazardous waste transporters are required by law.[7]
-
Part 3: Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your EHS office immediately.
-
Contain the Spill: For a small, manageable spill of the solid compound, prevent it from spreading. If a solution is spilled, use an inert absorbent material like vermiculite, sand, or a commercial spill kit to dike the spill.[4]
-
Cleanup: While wearing full PPE (including respirator if necessary), carefully sweep up the solid material or the absorbent containing the liquid. Use tools that will not generate excess dust.
-
Package Waste: Place all contaminated cleanup materials (absorbent, used PPE, etc.) into a sealable hazardous waste container and label it appropriately.[5]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
Part 4: Summary of Disposal and Safety Parameters
| Parameter | Guideline | Rationale & References |
| Assumed GHS Classification | Skin Irritant, Eye Irritant, Potential Respiratory Irritant | Based on data for similar quinoxaline derivatives. Prudent practice dictates treating chemicals of unknown toxicity with caution.[1] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | To prevent eye, skin, and clothing contamination.[4][5] |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of airborne particulates and contain potential hazards.[2] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | This is the standard, compliant route for chemical waste, ensuring environmental protection and regulatory adherence. |
| Prohibited Disposal Routes | Drain, Regular Trash | Heterocyclic compounds can be persistent environmental pollutants and may interfere with wastewater treatment processes.[2][8][9] |
| Incompatible Materials | Strong Oxidizing Agents | To prevent potentially vigorous or explosive reactions during storage or collection.[3] |
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. md.rcm.upr.edu [md.rcm.upr.edu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. mdpi.com [mdpi.com]
- 9. ijiemr.org [ijiemr.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
